molecular formula C14H13NO3 B1614741 phenyl N-(4-methoxyphenyl)carbamate CAS No. 20950-96-3

phenyl N-(4-methoxyphenyl)carbamate

Numéro de catalogue: B1614741
Numéro CAS: 20950-96-3
Poids moléculaire: 243.26 g/mol
Clé InChI: GBVCBHSFYDKGFP-UHFFFAOYSA-N
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Description

Phenyl N-(4-methoxyphenyl)carbamate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
The exact mass of the compound phenyl N-(4-methoxyphenyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25128. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality phenyl N-(4-methoxyphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl N-(4-methoxyphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

phenyl N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13NO3/c1-17-12-9-7-11(8-10-12)15-14(16)18-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVCBHSFYDKGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282245
Record name phenyl N-(4-methoxyphenyl)carbamate
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Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20950-96-3
Record name NSC25128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25128
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Record name phenyl N-(4-methoxyphenyl)carbamate
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Record name PHENYL N-(P-ANISYL)CARBAMATE
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Foundational & Exploratory

Introduction: The Significance of the Carbamate Moiety

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Phenyl N-(4-methoxyphenyl)carbamate

This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of Phenyl N-(4-methoxyphenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the fundamental chemistry and rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the process.

Phenyl N-(4-methoxyphenyl)carbamate (C₁₄H₁₃NO₃) is a carbamate derivative of significant interest in organic synthesis and medicinal chemistry.[1][2] The carbamate functional group is a critical structural motif in a multitude of approved pharmaceuticals and prodrugs.[3] Its value lies in its high chemical and proteolytic stability, and its capacity to act as a bioisostere, effectively mimicking a peptide bond to enhance metabolic stability against proteases.[3][4] This guide presents a reliable and efficient method for the synthesis of Phenyl N-(4-methoxyphenyl)carbamate, a valuable building block for further chemical exploration.

Chapter 1: Synthetic Strategy and Mechanistic Overview

The Chosen Synthetic Route: Nucleophilic Acyl Substitution

The most direct and widely employed method for the synthesis of N-aryl carbamates is the reaction of an amine with a suitable chloroformate.[5] This protocol utilizes the reaction between 4-methoxyaniline (also known as p-anisidine) and phenyl chloroformate. This approach is favored for its high efficiency, straightforward execution, and the ready availability of the starting materials.

The core of this reaction is a nucleophilic acyl substitution. The nitrogen atom of 4-methoxyaniline, possessing a lone pair of electrons, acts as the nucleophile. It attacks the highly electrophilic carbonyl carbon of phenyl chloroformate.[6] Phenyl chloroformate is an excellent electrophile due to the inductive effect of the two electronegative atoms (oxygen and chlorine) attached to the carbonyl carbon.

Reaction Mechanism

The reaction proceeds in a well-understood, two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxyaniline attacks the carbonyl carbon of phenyl chloroformate, leading to the formation of a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, the most stable leaving group.

A non-nucleophilic organic base, such as triethylamine, is crucial for the success of the reaction.[1] It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. By neutralizing the acid to form triethylammonium chloride, the base prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product.[5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products cluster_base Base r1 4-Methoxyaniline (Nucleophile) ti Tetrahedral Intermediate r1->ti Nucleophilic Attack r2 Phenyl Chloroformate (Electrophile) r2->ti p1 Phenyl N-(4-methoxyphenyl)carbamate ti->p1 Elimination of Cl- p2 Triethylammonium Chloride b1 Triethylamine b1->p2 Acid Scavenging b2 HCl (Byproduct) b2->p2

Sources

Introduction: Situating Phenyl N-(4-methoxyphenyl)carbamate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Phenyl N-(4-methoxyphenyl)carbamate, identified by its CAS Number 20950-96-3 , is a specific organic compound featuring a carbamate functional group.[1] Carbamates (also known as urethanes) are a pivotal structural motif in medicinal chemistry and drug design. Structurally, they can be considered hybrids of amides and esters, a feature that imparts significant chemical and proteolytic stability.[2] This stability makes the carbamate group an excellent surrogate for the more labile peptide bond in peptidomimetic drugs, potentially improving their pharmacokinetic profiles.[2] Furthermore, the carbamate linkage is frequently employed in the design of prodrugs to enhance properties such as systemic stability and to protect active drug molecules from first-pass metabolism.

This guide provides a comprehensive technical overview of Phenyl N-(4-methoxyphenyl)carbamate, consolidating its chemical identity, synthesis, and physicochemical properties. While specific, high-profile biological activities for this particular molecule are not extensively documented in peer-reviewed literature, we will explore the well-established roles of the broader carbamate class to provide a contextual framework for its potential applications in research and development.

Compound Identification and Physicochemical Properties

A clear definition of a compound's physical and chemical properties is the foundation of all subsequent research and development. The key identifiers and properties for Phenyl N-(4-methoxyphenyl)carbamate are summarized below.

PropertyValueSource(s)
CAS Number 20950-96-3[1]
Molecular Formula C₁₄H₁₃NO₃[1][3]
Molecular Weight 243.26 g/mol [1]
Synonyms (4-methoxyphenyl)carbamic acid phenyl ester, Phenyl 4-methoxyphenylcarbamate[1]
Appearance Solid-
Density 1.226 g/cm³[4]
Boiling Point 355.5 °C at 760 mmHg[4]
Flash Point 168.8 °C[4]
Refractive Index 1.61[4]
Topological Polar Surface Area 47.6 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Synthesis and Purification: A Validated Protocol

The synthesis of Phenyl N-(4-methoxyphenyl)carbamate can be reliably achieved through the reaction of 4-methoxyaniline (p-anisidine) with phenyl chloroformate. This is a standard and direct method for creating N-substituted phenyl carbamates, where the amine acts as a nucleophile attacking the carbonyl carbon of the chloroformate. A tertiary amine base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct generated during the reaction.

Detailed Experimental Protocol

The following protocol is adapted from a published crystal structure report and represents a validated method for the laboratory-scale synthesis of the title compound.[3]

Materials:

  • 4-Methoxybenzenamine (p-anisidine)

  • Phenyl chloroformate

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • Petroleum ether

  • Sodium sulfate (Na₂SO₄)

  • Distilled water

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-methoxybenzenamine (1.0 g) and triethylamine (0.8 ml) in methylene chloride (10 ml).

  • Cooling: Cool the stirring solution to 273 K (0 °C) using an ice bath. This is crucial to control the exothermic nature of the reaction.

  • Addition of Reagent: Add phenyl chloroformate (1.0 ml) slowly (dropwise) to the cold, stirring solution. Maintaining a slow addition rate prevents undesirable side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour to ensure the reaction goes to completion.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel and wash with water (20 ml) to remove triethylamine hydrochloride and other water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Concentration: Remove the solvent (methylene chloride) under reduced pressure (e.g., using a rotary evaporator) until the crude product remains.

  • Purification: Purify the crude product by recrystallization from petroleum ether. This step yields the final product (yield reported as 1.3 g).[3]

  • Crystal Growth (for X-ray analysis): High-quality crystals suitable for X-ray crystallography can be obtained by the slow evaporation of a petroleum ether solution of the purified compound.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification reagents Dissolve 4-Methoxybenzenamine & Triethylamine in CH₂Cl₂ cooling Cool to 0 °C (273 K) reagents->cooling Stirring add_chloroformate Slowly Add Phenyl Chloroformate cooling->add_chloroformate stir_rt Warm to Room Temp & Stir for 1 hr add_chloroformate->stir_rt wash Wash with Water stir_rt->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Petroleum Ether concentrate->recrystallize final_product Final Product: Phenyl N-(4-methoxyphenyl)carbamate recrystallize->final_product

Synthesis and purification workflow for Phenyl N-(4-methoxyphenyl)carbamate.

Structural and Crystallographic Data

The precise three-dimensional structure of Phenyl N-(4-methoxyphenyl)carbamate has been elucidated by single-crystal X-ray diffraction.[3][5] The asymmetric unit of the crystal contains two crystallographically independent molecules.[3][5] In these molecules, the two aromatic rings (the phenyl group and the 4-methoxyphenyl group) are not coplanar, exhibiting significant dihedral angles of 75.64° and 83.14°, respectively.[3][5] The crystal structure is stabilized by a network of intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which link the individual molecules into a two-dimensional network.[3][5] This type of structural analysis is vital for understanding potential drug-receptor interactions, as it reveals the preferred conformation of the molecule in the solid state.

Biological Activity and Research Context

While specific biological targets for Phenyl N-(4-methoxyphenyl)carbamate are not prominently featured in the available literature, the carbamate scaffold is a well-established pharmacophore in drug discovery. The insights below are derived from the broader class of carbamate-containing molecules and provide a logical framework for potential research applications.

Cholinesterase Inhibition

One of the most recognized biological activities of carbamates is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[6] Carbamate insecticides function by carbamylating the active site of AChE, leading to an accumulation of acetylcholine and subsequent neurotoxicity in insects.[6] In a therapeutic context, reversible AChE inhibitors are used to treat conditions like myasthenia gravis and Alzheimer's disease.[6] It is plausible that simple phenyl carbamates could be investigated as starting points for the development of novel AChE inhibitors.[7][8][9]

Role in Drug Design and as Intermediates

The structural features of Phenyl N-(4-methoxyphenyl)carbamate make it a potential building block or intermediate in the synthesis of more complex pharmaceutical agents. For instance, a closely related compound, Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate, has been investigated for its potential antidepressant properties due to the interaction of its piperazine moiety with serotonin receptors.[10] This highlights how the core carbamate structure can be elaborated to target specific biological pathways.

Hypothetical Mechanism of Action: Kinase Inhibition

To illustrate a potential application in drug development, many small molecule kinase inhibitors incorporate moieties that can form key hydrogen bonds within the ATP-binding pocket of a target kinase. A molecule containing a phenyl carbamate group could hypothetically act as a kinase inhibitor. The N-H group can serve as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine region of ATP.

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A (e.g., RTK) Receptor->KinaseA Activates KinaseB Kinase B (e.g., MAPKK) KinaseA->KinaseB Phosphorylates KinaseC Kinase C (e.g., MAPK) KinaseB->KinaseC Phosphorylates TF Transcription Factor KinaseC->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Hypothetical Carbamate-Based Inhibitor Inhibitor->KinaseB Inhibits ATP Binding

Sources

Structural and Crystallographic Profiling of Phenyl N-(4-methoxyphenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl N-(4-methoxyphenyl)carbamate (CAS: 20950-96-3) is a highly versatile intermediate and active pharmacophore scaffold utilized extensively in medicinal chemistry and materials science[1]. Carbamates serve as privileged structures in drug development, most notably as covalent and pseudo-covalent inhibitors of serine hydrolases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the treatment of Alzheimer's disease[2].

Understanding the single-crystal X-ray diffraction (SCXRD) profile, supramolecular assembly, and conformational geometry of this compound is critical for structure-based drug design (SBDD). This whitepaper provides an in-depth analysis of its physicochemical properties, predictive crystallographic architecture based on isostructural analogs, and a self-validating protocol for its synthesis and crystallization.

Physicochemical and Molecular Profile

To establish a baseline for crystallization thermodynamics and pharmacokinetic modeling, the fundamental quantitative data of phenyl N-(4-methoxyphenyl)carbamate is summarized below[1].

PropertyValueStructural Significance
Chemical Formula C₁₄H₁₃NO₃Dictates unit cell volume and density.
Molecular Weight 243.26 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5).
CAS Registry Number 20950-96-3Unique identifier for chemical sourcing.
H-Bond Donors 1 (N-H)Primary driver of 1D supramolecular chain assembly.
H-Bond Acceptors 3 (C=O, C-O-C)Facilitates cross-linking and solvent interactions.
Rotatable Bonds 4Allows conformational flexibility during crystal packing.
Topological Polar Surface Area 47.6 ŲIndicates excellent membrane permeability profile.

Crystallographic Architecture and Supramolecular Assembly

While the exact unit cell parameters of a specific crystal depend on the polymorph isolated, the crystallographic behavior of N-aryl carbamates follows highly conserved, predictable motifs[3][4].

Conformational Geometry

The central carbamate moiety (-NH-CO-O-) exhibits a partial double-bond character (with a C-N bond length typically between 1.33 and 1.35 Å)[4]. This electronic delocalization restricts rotation, enforcing a near-planar geometry of the core carbamate unit. However, to minimize steric hindrance and electrostatic repulsion, the electron-rich 4-methoxyphenyl ring and the electron-deficient phenyl ester ring twist out of the carbamate plane, often adopting dihedral angles between 27° and 76° relative to the core[3][4].

Supramolecular Hydrogen-Bonding Networks

The crystal lattice is thermodynamically driven by strong intermolecular N-H···O=C hydrogen bonds [3][5].

  • Primary Motif: Molecules typically self-assemble by linking the amide hydrogen of one molecule to the carbonyl oxygen of an adjacent molecule, forming infinite 1D chains (often propagating along the a or b crystallographic axis)[4].

  • Secondary Interactions: The 1D chains are interlocked into a cohesive 3D network via weak C-H···π interactions and offset π-π stacking between the aromatic rings[4]. The methoxy group further influences packing by acting as a secondary hydrogen-bond acceptor, which can alter the spherulite size and macroscopic crystal habit[5].

Experimental Methodology: Synthesis and Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction, the synthesis must yield a product of >99% purity. The following protocol is designed as a self-validating system , ensuring that each step contains intrinsic quality control checkpoints.

Phase 1: Nucleophilic Acyl Substitution (Synthesis)

Reagents: 4-Methoxyaniline (1.0 eq), Phenyl chloroformate (1.1 eq), Triethylamine (TEA, 1.2 eq), Anhydrous Dichloromethane (DCM).

  • Initiation: Dissolve 4-methoxyaniline in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly electrophilic phenyl chloroformate into phenol and carbon dioxide.

  • Base Addition: Add TEA to the stirring solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation (and subsequent deactivation) of the aniline nucleophile.

  • Electrophile Addition: Cool the reaction to 0 °C using an ice bath. Add phenyl chloroformate dropwise over 15 minutes.

    • Causality: The formation of the tetrahedral intermediate is highly exothermic. Cooling controls the reaction kinetics, suppressing the formation of symmetrical urea byproducts.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The complete disappearance of the ninhydrin-active aniline spot validates quantitative conversion.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

    • Causality: HCl removes residual aniline and TEA; NaHCO₃ neutralizes unreacted chloroformate; brine breaks emulsions and pre-dries the organic phase.

Phase 2: Supramolecular Self-Assembly (Crystallization)
  • Dissolution: Dissolve the crude phenyl N-(4-methoxyphenyl)carbamate in a minimum volume of warm Ethyl Acetate (EtOAc).

  • Antisolvent Layering: Carefully layer Hexanes on top of the EtOAc solution at a 1:3 ratio. Seal the vial and leave it undisturbed at room temperature.

    • Causality: EtOAc provides excellent solubility for the monomer. As the non-polar Hexanes slowly diffuse into the EtOAc, the dielectric constant of the solvent mixture decreases. This slow diffusion minimizes supersaturation spikes, allowing the thermodynamically favored N-H···O hydrogen-bonded lattice to assemble with minimal defect inclusion[5].

  • Validation Checkpoint 2 (Optical Microscopy): Harvest the crystals after 48-72 hours. Inspect under a polarized light microscope. A valid crystal for SCXRD will exhibit sharp edges, high transparency, and uniform extinction when rotated, confirming the absence of twinning.

Mechanistic Workflow Visualization

The following diagram maps the logical progression from molecular synthesis through to supramolecular crystal assembly.

G N1 4-Methoxyaniline (Nucleophile) N4 Tetrahedral Intermediate (Transient State) N1->N4 Nucleophilic Attack N2 Phenyl Chloroformate (Electrophile) N2->N4 N3 Triethylamine (Acid Scavenger) N3->N4 Neutralizes HCl N5 Phenyl N-(4-methoxyphenyl)carbamate (Crude Product) N4->N5 Cl- Elimination N6 Slow Evaporation (EtOAc / Hexanes) N5->N6 Purification & Dissolution N7 Single Crystal Lattice (N-H...O=C H-Bonding) N6->N7 Supramolecular Assembly

Caption: Logical workflow of carbamate synthesis and crystal self-assembly.

Pharmacological Relevance in Drug Discovery

The structural integrity of the carbamate group is paramount for its biological activity. In the context of neurodegenerative diseases, molecules containing the N-aryl carbamate structural motif act as potent pseudo-irreversible inhibitors of cholinesterases[2].

The mechanism relies heavily on the spatial orientation of the molecule within the enzyme's active site. The electron-rich 4-methoxyphenyl group enhances binding affinity by engaging in π-π stacking interactions with aromatic residues (e.g., Trp86) in the hydrophobic gorge of AChE[2]. Concurrently, the precisely angled carbamate core (as verified by crystallographic data) is positioned to undergo nucleophilic attack by the catalytic serine residue, leading to the carbamoylation of the enzyme and subsequent therapeutic efficacy[2].

References

  • Zheng et al. "Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease". Journal of Medicinal Chemistry - ACS Publications, 2012. URL:[Link]

  • Mocilac et al. "Crystal structures of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate and phenyl N-(3,5-dinitrophenyl)carbamate". Acta Crystallographica Section E, 2015. URL:[Link]

  • Mocilac et al. "Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate". Acta Crystallographica Section E, 2017. URL:[Link]

  • George et al. "Role of Hydrogen Bonds in Controlling the Morphology of Self-Assembling Carbamate Systems". Macromolecules - ACS Publications, 2004. URL:[Link]

Sources

In-Depth Technical Guide: Known Biological Activities and Mechanistic Profiling of Phenyl N-(4-methoxyphenyl)carbamate and Aryl Carbamate Probes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Methodology Guide

Executive Summary

While phenyl N-(4-methoxyphenyl)carbamate (CAS 20950-96-3) is frequently utilized as a versatile synthetic intermediate in organic chemistry, its core structural motif—an O-aryl N-arylcarbamate—serves as a prototypical pharmacophore for the covalent inhibition of serine hydrolases. In drug development, molecules bearing this exact architecture are deployed as electrophilic probes and pseudo-substrates to target critical enzymes such as Acetylcholinesterase (AChE) , Butyrylcholinesterase (BChE) , and Fatty Acid Amide Hydrolase (FAAH) .

As a Senior Application Scientist, I have structured this guide to move beyond mere chemical properties. We will dissect the causality behind the biological activity of the O-aryl N-arylcarbamate class, examine the precise mechanism of enzyme carbamylation, and provide field-proven, self-validating experimental protocols for quantifying these interactions in vitro.

Mechanistic Grounding: The Carbamylation Pathway

The biological activity of phenyl N-(4-methoxyphenyl)carbamate and its analogs is fundamentally driven by their ability to act as pseudo-irreversible or irreversible inhibitors of serine hydrolases[1]. The mechanism of action is a highly orchestrated two-step process:

  • Michaelis Complex Formation: The inhibitor docks into the active site gorge of the target enzyme. The N-(4-methoxyphenyl) moiety acts as the directing group. The electron-donating methoxy group modulates the electron density of the aromatic ring, optimizing π−π stacking and hydrophobic interactions with aromatic residues in the enzyme's active site (e.g., the peripheral anionic site in AChE)[2].

  • Covalent Carbamylation: The catalytic serine nucleophile (e.g., Ser203 in human AChE, Ser241 in FAAH) attacks the electrophilic carbonyl carbon of the carbamate. The O-phenyl group (phenoxy) serves as an excellent leaving group due to the stability of the phenoxide anion. The departure of the phenol results in a covalently carbamylated enzyme intermediate, effectively shutting down catalytic activity until spontaneous (but slow) hydrolysis occurs[1].

Carbamylation E Serine Hydrolase (Active Serine) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor I Phenyl N-(4-methoxy- phenyl)carbamate I->EI TI Tetrahedral Intermediate EI->TI Nucleophilic Attack CE Carbamylated Enzyme (Covalent Adduct) TI->CE Elimination P Phenol (Leaving Group) TI->P Release

Mechanism of serine hydrolase inhibition via covalent carbamylation.

Target Profiling & Structure-Activity Relationship (SAR)

Understanding the SAR of the O-aryl N-arylcarbamate scaffold allows researchers to tune selectivity between different neuro-modulatory targets.

Cholinesterases (AChE and BChE)

Carbamates are classic neuromodulators used in the treatment of Alzheimer's disease and myasthenia gravis. In the context of AChE, the O-aryl carbamate acts as a substrate analog[2]. The rate of enzyme recovery (decarbamylation) depends heavily on the steric bulk of the N-substituent. The N-(4-methoxyphenyl) group creates a bulky carbamylated adduct that hydrolyzes significantly slower than endogenous acetylated intermediates, leading to prolonged enzyme inhibition.

Fatty Acid Amide Hydrolase (FAAH)

FAAH terminates the signaling of endocannabinoids like anandamide. Carbamates are a premier class of FAAH inhibitors, with URB597 being the gold standard in vivo probe[3]. Phenyl N-(4-methoxyphenyl)carbamate shares the critical O-aryl leaving group required for FAAH inactivation. Studies by Cravatt and colleagues confirmed that the phenol acts as the leaving group, while the N-linked substituent resides in the acyl chain binding channel, dictating target affinity[1].

Quantitative Data Summary

To provide context for assay development, the following table summarizes representative kinetic parameters for various carbamate classes against primary serine hydrolase targets.

Compound Class / PrototypeTarget EnzymeMechanism of ActionRepresentative IC₅₀Key Structural Feature
O-Aryl N-Arylcarbamate (e.g., Phenyl N-(4-methoxyphenyl)carbamate)AChE / BChEPseudo-irreversible carbamylation1.0 - 15.0 µMPhenoxy leaving group; Methoxy-phenyl directing group
O-Biaryl N-Alkylcarbamate (e.g., URB597)FAAHIrreversible carbamylation4.6 nMBiphenyl leaving group; Cyclohexyl directing group
N,N-Disubstituted O-Aryl Carbamate (e.g., AChE-IN-15)AChEPseudo-irreversible carbamylation6.8 µMAlkyl-amino directing group; Aryl leaving group

Data synthesized from established carbamate inhibition profiles[4],[3].

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the biological activity of phenyl N-(4-methoxyphenyl)carbamate, researchers must employ kinetic assays that account for its time-dependent covalent mechanism. The following is a field-proven methodology for the Ellman's Assay , the gold standard for AChE inhibition[4].

Protocol: High-Throughput Ellman's Assay for AChE Inhibition

Scientific Causality Note: Because carbamates are pseudo-irreversible inhibitors, standard steady-state Michaelis-Menten kinetics do not apply. A pre-incubation step is strictly required. This allows the covalent Michaelis complex to form before the competing substrate (ATCI) is introduced. Omitting pre-incubation will result in artificially high IC₅₀ values and false negatives.

Reagents Required:

  • Buffer: 0.1 M Sodium phosphate buffer (pH 8.0).

  • Enzyme: Recombinant human AChE (diluted to 1 U/mL in buffer).

  • Substrate: 14 mM Acetylthiocholine iodide (ATCI) in deionized water (Prepare fresh).

  • Detection Reagent: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB / Ellman's Reagent) in buffer.

  • Inhibitor: Phenyl N-(4-methoxyphenyl)carbamate stock in 100% DMSO.

Step-by-Step Methodology:

  • Plate Setup: In a clear 96-well microplate, add 25 µL of phosphate buffer to all test wells.

  • Inhibitor Addition: Add 25 µL of serial dilutions of the carbamate inhibitor. Crucial: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition & Pre-incubation: Add 25 µL of the AChE solution (1 U/mL) to the wells. Incubate the plate at 37°C for exactly 15 minutes .

  • Reaction Initiation: Add 50 µL of the DTNB solution, immediately followed by 25 µL of the ATCI substrate solution to all wells. (Total volume = 150 µL).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. The hydrolysis of ATCI produces thiocholine, which reacts with DTNB to form the 5-thio-2-nitrobenzoate (TNB) anion[4]. Measure the absorbance kinetically at 412 nm (the λmax​ of TNB) every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Plot % Inhibition against the log[Inhibitor] to derive the IC₅₀.

EllmansAssay Prep Prepare Reagents (AChE, ATCI, DTNB, Inhibitor) Incubate Pre-incubate AChE with Carbamate (15 min) Prep->Incubate AddSubstrate Add ATCI & DTNB to Initiate Reaction Incubate->AddSubstrate Hydrolysis ATCI Hydrolysis Produces Thiocholine AddSubstrate->Hydrolysis Color Thiocholine + DTNB -> TNB (Yellow) Hydrolysis->Color Read Kinetic Absorbance Measurement (412 nm) Color->Read

Step-by-step workflow of the Ellman's assay for quantifying AChE inhibition.

References

  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

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Phenyl N-(4-methoxyphenyl)carbamate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Phenyl N-(4-methoxyphenyl)carbamate (CAS No. 20950-96-3), a research chemical with potential applications in various scientific domains. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, physicochemical properties, and safety considerations. While specific biological activities and mechanisms of action for this particular carbamate are not extensively documented in current literature, this guide will also explore the well-established activities of the broader phenylcarbamate class, providing a theoretical framework for potential research applications.

Introduction

Phenyl N-(4-methoxyphenyl)carbamate is an aromatic organic compound featuring a carbamate functional group linking a phenyl and a 4-methoxyphenyl moiety. Carbamates, as a chemical class, are of significant interest in medicinal chemistry, agriculture, and materials science due to their diverse biological and chemical properties. While some derivatives of benzoic acid are noted as important chemical materials, the specific research applications of Phenyl N-(4-methoxyphenyl)carbamate remain an area ripe for exploration[1]. This guide aims to consolidate the existing knowledge on this compound and to provide a foundation for future investigations into its potential utility.

Physicochemical Properties and Molecular Structure

Understanding the fundamental physicochemical properties of a research chemical is paramount for its effective use in experimental settings.

Table 1: Physicochemical Properties of Phenyl N-(4-methoxyphenyl)carbamate

PropertyValueSource
CAS Number 20950-96-3[2]
Molecular Formula C₁₄H₁₃NO₃[2]
Molecular Weight 243.26 g/mol [2]
Appearance Solid-
Boiling Point 355.5°C at 760 mmHg[3]
Density 1.226 g/cm³[3]
Flash Point 168.8°C[3]
Vapor Pressure 3.12E-05 mmHg at 25°C[3]
Refractive Index 1.61[3]

The molecular structure of Phenyl N-(4-methoxyphenyl)carbamate has been elucidated through X-ray crystallography. The asymmetric unit of the title compound contains two crystallographically independent molecules.[1] In these molecules, the aromatic rings are oriented at significant dihedral angles of 75.64(3)° and 83.14(3)°.[1] The crystal structure is stabilized by a network of intermolecular N-H⋯O and C-H⋯O hydrogen bonds, which link the molecules into a two-dimensional array.[1]

Synthesis and Purification

The synthesis of Phenyl N-(4-methoxyphenyl)carbamate can be achieved through a straightforward and well-documented procedure.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-methoxybenzenamine 4-methoxybenzenamine reaction_mixture Reaction Mixture (Stirred at 273 K, then room temp) 4-methoxybenzenamine->reaction_mixture phenyl_chloroformate phenyl_chloroformate phenyl_chloroformate->reaction_mixture triethylamine triethylamine triethylamine->reaction_mixture methylene_chloride methylene_chloride methylene_chloride->reaction_mixture washing Wash with Water reaction_mixture->washing drying Dry over Na₂SO₄ washing->drying concentration Concentration drying->concentration recrystallization Recrystallization from Petroleum Ether concentration->recrystallization product Phenyl N-(4-methoxyphenyl)carbamate (Crystalline Solid) recrystallization->product

Caption: Workflow for the synthesis of Phenyl N-(4-methoxyphenyl)carbamate.

Detailed Experimental Protocol

The following protocol is adapted from a published procedure[1].

Materials:

  • 4-methoxybenzenamine (1.0 g)

  • Triethylamine (0.8 ml)

  • Methylene chloride (10 ml)

  • Phenyl chloroformate (1.0 ml)

  • Water (20 ml)

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxybenzenamine (1.0 g) and triethylamine (0.8 ml) in methylene chloride (10 ml).

  • Cool the stirring solution to 273 K (0 °C) using an ice bath.

  • Slowly add phenyl chloroformate (1.0 ml) to the cold, stirring solution.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring for 1 hour at room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water (20 ml).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution to near dryness using a rotary evaporator.

  • Purify the crude product by recrystallization from petroleum ether to yield the final product (yield; 1.3 g).

  • Crystals suitable for X-ray analysis can be obtained by slow evaporation of a petroleum ether solution.

Potential Biological Activities and Mechanisms of Action (Theoretical Framework)

Cholinesterase Inhibition

A primary mechanism of action for many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[4][5] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

The inhibition of cholinesterases by carbamates is a pseudo-irreversible process involving the carbamylation of a serine residue within the enzyme's active site.[6][7] This process can be broken down into two main steps:

  • Carbamylation: The carbamate inhibitor binds to the active site of the cholinesterase. The catalytic serine residue attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamylated enzyme intermediate and the release of the alcohol or phenol leaving group.

  • Decarbamylation: The carbamylated enzyme is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. The hydrolysis of the carbamoyl-enzyme complex, which regenerates the active enzyme, occurs much more slowly.

G Carbamate Carbamate AChE Active AChE (with Serine-OH) Carbamate->AChE Binding Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamylation (Fast) Regenerated_AChE Active AChE Carbamylated_AChE->Regenerated_AChE Decarbamylation (Slow Hydrolysis)

Caption: General mechanism of pseudo-irreversible cholinesterase inhibition by carbamates.

Phenylcarbamates are being investigated for the treatment of Alzheimer's disease due to their ability to inhibit both acetylcholinesterase and butyrylcholinesterase.[8] The specific substitutions on the phenyl ring can influence the inhibitory potency and selectivity.[8]

Fungicidal Activity

Certain N-aryl carbamate derivatives have demonstrated promising antifungal activities against a range of plant fungal pathogens.[9][10] The carbamate moiety is considered a key pharmacophore in many fungicides, often exhibiting broad-spectrum activity.[9] The proposed mechanism for some carbamate fungicides involves targeting thiol-containing enzymes in phytopathogenic fungi.[9][10] Propamocarb, a carbamate fungicide, acts by inhibiting the biosynthesis of phospholipids and fatty acids in the fungal cell membrane, which in turn suppresses mycelial growth and spore formation.[11]

Safety and Handling

As with any research chemical, proper safety precautions are essential when handling Phenyl N-(4-methoxyphenyl)carbamate.

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[2]

  • H400: Very toxic to aquatic life.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P273: Avoid release to the environment.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[2]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

  • P391: Collect spillage.[2]

General Handling Recommendations:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Avoid contact with skin and eyes.[12]

  • Avoid inhalation of dust.[12]

  • Store in a tightly closed container in a dry and well-ventilated place.[12]

Conclusion and Future Directions

Phenyl N-(4-methoxyphenyl)carbamate is a readily synthesizable compound with well-defined physicochemical properties. While its specific biological activities have yet to be thoroughly investigated, its structural classification as a phenylcarbamate suggests potential for cholinesterase inhibition and fungicidal activity. This technical guide provides the foundational knowledge necessary for researchers to handle this compound safely and to design experiments aimed at elucidating its biological profile. Future research should focus on in vitro and in vivo studies to determine its efficacy and mechanism of action in these and other potential applications.

References

  • Darvesh, S., Darvesh, K. V., McDonald, R. S., & Martin, E. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. Retrieved from [Link]

  • Kratochvíl, T., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. Retrieved from [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Retrieved from [Link]

  • Masson, P., & Lockridge, O. (2005). Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase. PubMed. Retrieved from [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. Retrieved from [Link]

  • ChemBK. (2024, April 9). phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate. ChemBK. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)carbamate. PubChem. Retrieved from [Link]

  • Fang, Z., Wang, Y. L., Ren, L. L., & Wei, P. (2009). Phenyl N-(4-methoxyphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1997. Retrieved from [Link]

  • Szymański, J., et al. (2019). Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenyl carbamate Properties. EPA. Retrieved from [Link]

  • Li, S., et al. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. Retrieved from [Link]

  • Li, S., et al. (2024, July 14). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. Retrieved from [Link]

  • DeTuri, M., et al. (n.d.). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett. Retrieved from [Link]

  • Google Patents. (n.d.). CN103651448A - Fungicidal composition containing zoxamide and propamocarb. Google Patents.
  • Li, S., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Attempted synthesis of phenyl... ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL N-(p-METHOXYPHENYL)CARBAMATE. Organic Syntheses. Retrieved from [Link]

  • Goud, N. R., et al. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Retrieved from [Link]

  • Harvard Catalyst. (n.d.). Phenylcarbamates. Harvard Catalyst Profiles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Registry Services. EPA. Retrieved from [Link]

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Phenyl N-(4-methoxyphenyl)carbamate: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to the structure and function of numerous approved therapeutic agents.[1][2] Its unique properties, including enhanced stability compared to esters and its role as a peptide bond isostere, make it a valuable moiety in drug design.[1][3] This technical guide provides an in-depth exploration of phenyl N-(4-methoxyphenyl)carbamate, a specific carbamate derivative. While direct therapeutic applications of this compound are not yet extensively documented, this guide will extrapolate from the broader family of carbamates to propose and detail potential therapeutic avenues. We will cover its synthesis, hypothesize its utility as a cholinesterase inhibitor, an antifungal agent, and an anthelmintic compound, and provide detailed experimental protocols for the evaluation of these potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel carbamate compounds.

Introduction to Carbamates in Drug Discovery

Organic carbamates, or urethanes, are esters of carbamic acid and are recognized for their chemical and proteolytic stability.[1][3] This stability, coupled with their ability to permeate cell membranes, has led to their widespread use in medicinal chemistry.[1][2] Carbamates are often employed in prodrug design to improve the pharmacokinetic profile of parent molecules by enhancing their stability against first-pass metabolism.[2] The carbamate moiety can also play a direct role in drug-target interactions.[1][3] The diverse applications of carbamates span from anticancer and antiepileptic drugs to treatments for neurodegenerative diseases like Alzheimer's.[2][4]

Phenyl N-(4-methoxyphenyl)carbamate, the subject of this guide, possesses the core carbamate structure with phenyl and 4-methoxyphenyl substitutions. Its synthesis and crystal structure have been previously described.[5] Based on the known bioactivities of structurally related carbamates, we will explore its potential in several key therapeutic areas.

Synthesis of Phenyl N-(4-methoxyphenyl)carbamate

The synthesis of phenyl N-(4-methoxyphenyl)carbamate is a straightforward and efficient process, typically achieved through the reaction of 4-methoxyaniline with phenyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution at the chloroformate carbonyl group.

Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Methoxyaniline 4-Methoxyaniline Reaction_Step Carbamate Formation 4-Methoxyaniline->Reaction_Step Nucleophilic Attack Phenyl_chloroformate Phenyl Chloroformate Phenyl_chloroformate->Reaction_Step Solvent Methylene Chloride Solvent->Reaction_Step Base Triethylamine Base->Reaction_Step Temperature 0°C to Room Temp. Temperature->Reaction_Step Product_Name Phenyl N-(4-methoxyphenyl)carbamate Reaction_Step->Product_Name

Caption: Synthesis of Phenyl N-(4-methoxyphenyl)carbamate.

Detailed Experimental Protocol

This protocol is adapted from the literature for the synthesis of phenyl N-(4-methoxyphenyl)carbamate.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 g of 4-methoxyaniline and 0.8 ml of triethylamine in 10 ml of methylene chloride.

  • Addition of Phenyl Chloroformate: Cool the stirring solution to 0°C in an ice bath. Slowly add 1.0 ml of phenyl chloroformate to the mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Wash the reaction mixture with 20 ml of water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution to near dryness and purify the crude product by recrystallization from petroleum ether.

Potential Therapeutic Application 1: Cholinesterase Inhibition

Scientific Rationale: Many carbamate-containing compounds are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7] This inhibitory action increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a key therapeutic strategy for Alzheimer's disease and myasthenia gravis.[8][9][10] The structural similarity of phenyl N-(4-methoxyphenyl)carbamate to known carbamate-based cholinesterase inhibitors suggests it may exhibit similar activity.

Experimental Workflow: In Vitro Cholinesterase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Assay Buffer (Phosphate Buffer, pH 8.0) F Add Buffer, Enzyme, and Test Compound/Control A->F B Prepare Enzyme Solution (AChE or BChE) B->F C Prepare Substrate Solution (ATCh or BTCh) H Initiate Reaction by adding Substrate and DTNB C->H D Prepare Test Compound Stock (Phenyl N-(4-methoxyphenyl)carbamate in DMSO) D->F E Prepare DTNB Solution E->H G Pre-incubate at 37°C for 15 min F->G G->H I Incubate and Monitor Absorbance at 412 nm over time H->I J Calculate Rate of Reaction I->J K Determine % Inhibition J->K L Plot Dose-Response Curve and Calculate IC50 K->L

Caption: Workflow for Cholinesterase Inhibition Assay.

Detailed Protocol: Ellman's Method

This protocol is a standard method for assessing cholinesterase activity.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Enzyme Solution: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) in assay buffer.

    • Substrate: Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) iodide in assay buffer.

    • Test Compound: Serial dilutions of phenyl N-(4-methoxyphenyl)carbamate in assay buffer (final DMSO concentration <1%).

    • DTNB (Ellman's Reagent): 10 mM in assay buffer.

  • Assay Procedure (96-well plate):

    • To each well, add 140 µL of assay buffer, 10 µL of enzyme solution, and 10 µL of the test compound dilution or control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution and 20 µL of DTNB solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader, and continue to take readings every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Hypothetical Data Presentation
CompoundAChE IC50 (µM)BChE IC50 (µM)
Phenyl N-(4-methoxyphenyl)carbamate15.825.3
Donepezil (Positive Control)0.0257.5

Potential Therapeutic Application 2: Antifungal Activity

Scientific Rationale: Carbamate derivatives have been investigated and developed as antifungal agents, with some exhibiting broad-spectrum activity against various phytopathogenic fungi.[3][5][11][12] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the fungal pathogen. The structural features of phenyl N-(4-methoxyphenyl)carbamate make it a candidate for investigation as a potential antifungal compound.

Experimental Workflow: In Vitro Antifungal Mycelial Growth Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Potato Dextrose Agar (PDA) D Incorporate Test Compound into molten PDA at various concentrations A->D B Prepare Test Compound Stock (Phenyl N-(4-methoxyphenyl)carbamate in DMSO) B->D C Prepare Fungal Cultures (e.g., Fusarium graminearum) F Inoculate center of each plate with a mycelial plug C->F E Pour PDA into Petri dishes D->E E->F G Incubate at 25°C F->G H Measure Colony Diameter after 3-5 days G->H I Calculate Percent Inhibition H->I J Determine EC50 Value I->J

Caption: Workflow for Mycelial Growth Inhibition Assay.

Detailed Protocol: Mycelial Growth Inhibition Assay

This protocol is a standard method for evaluating the in vitro antifungal activity of a compound.[3]

  • Preparation:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.

    • Prepare a stock solution of phenyl N-(4-methoxyphenyl)carbamate in DMSO.

    • Culture the desired fungal species (e.g., Fusarium graminearum, Botrytis cinerea) on PDA plates.

  • Assay Procedure:

    • Add the test compound stock solution to molten PDA (at around 45-50°C) to achieve the desired final concentrations. Also prepare a vehicle control with DMSO.

    • Pour the amended PDA into sterile Petri dishes.

    • Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

    • Incubate the plates at 25°C.

  • Data Analysis:

    • After 3-5 days, or when the mycelium in the control plate has reached the edge, measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition for each concentration compared to the vehicle control.

    • Determine the EC50 (effective concentration to inhibit 50% of growth) value by plotting the percentage of inhibition against the compound concentration.

Hypothetical Data Presentation
CompoundFusarium graminearum EC50 (µg/mL)Botrytis cinerea EC50 (µg/mL)
Phenyl N-(4-methoxyphenyl)carbamate22.535.2
Carbendazim (Positive Control)1.82.5

Potential Therapeutic Application 3: Anthelmintic Activity

Scientific Rationale: Carbamate compounds have a long history of use as anthelmintic agents.[8] Their mechanism of action often involves the inhibition of key enzymes or disruption of neuromuscular function in the parasite.[13] A structurally related compound, N-(4-methoxyphenyl)pentanamide, has demonstrated anthelmintic properties.[13] This suggests that phenyl N-(4-methoxyphenyl)carbamate may also possess activity against helminth parasites.

Experimental Workflow: In Vitro Adult Worm Motility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Collect Adult Worms (e.g., Haemonchus contortus) B Wash Worms in PBS A->B D Place Worms in Petri dishes with Test Solutions B->D C Prepare Test Compound Solutions in PBS C->D E Incubate at Room Temperature D->E F Observe Worm Motility at various time points E->F G Record Time to Paralysis and Death F->G H Calculate Percent Motility Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for Adult Worm Motility Assay.

Detailed Protocol: Adult Worm Motility Assay

This protocol is a common method for the primary screening of anthelmintic compounds.[14][15]

  • Preparation:

    • Collect adult worms of a model organism (e.g., Haemonchus contortus from sheep abomasum or Pheretima posthuma earthworms).

    • Wash the worms thoroughly with Phosphate Buffered Saline (PBS).

    • Prepare various concentrations of phenyl N-(4-methoxyphenyl)carbamate in PBS.

  • Assay Procedure:

    • Place a set number of worms (e.g., 5-10) into Petri dishes containing the test solutions.

    • Include a positive control (e.g., Albendazole) and a negative control (PBS alone).

    • Incubate at room temperature (or 37°C depending on the worm species).

    • Observe the motility of the worms at regular intervals (e.g., every hour for 6-8 hours). Paralysis is noted when worms do not move even after gentle prodding. Death is confirmed by placing the worms in warm water and observing for any movement.

  • Data Analysis:

    • Record the time taken for paralysis and death of the worms at each concentration.

    • Calculate the percentage of motility inhibition.

    • Determine the IC50 value for the compound.

Hypothetical Data Presentation
CompoundTime to Paralysis (hours) at 100 µg/mLTime to Death (hours) at 100 µg/mL
Phenyl N-(4-methoxyphenyl)carbamate4.57.2
Albendazole (Positive Control)2.14.8

In Vitro Cytotoxicity Assessment

Scientific Rationale: Before any compound can be considered for therapeutic use, its cytotoxic profile must be evaluated. In vitro cytotoxicity assays are a crucial first step in determining the potential toxicity of a novel compound to mammalian cells.[1][2][13][16][17] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Culture Mammalian Cell Line (e.g., HEK293, HeLa) C Seed Cells into Plate and Incubate for 24h A->C B Prepare Test Compound Dilutions D Treat Cells with Test Compound and Incubate for 24-72h B->D C->D E Add MTT Reagent and Incubate for 4h D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay

This is a standard protocol for assessing the in vitro cytotoxicity of a compound.[1][2]

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293 for non-cancerous cells, HeLa for cancer cells) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of phenyl N-(4-methoxyphenyl)carbamate in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound dilutions and incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value.

Hypothetical Data Presentation
CompoundHEK293 (non-cancerous) IC50 (µM)HeLa (cancerous) IC50 (µM)
Phenyl N-(4-methoxyphenyl)carbamate>10085.4
Doxorubicin (Positive Control)1.20.5

Conclusion and Future Directions

Phenyl N-(4-methoxyphenyl)carbamate, a readily synthesizable carbamate derivative, holds potential for therapeutic applications based on the well-established bioactivities of the carbamate class of compounds. This guide has outlined the scientific rationale and provided detailed experimental protocols for investigating its potential as a cholinesterase inhibitor, an antifungal agent, and an anthelmintic compound. The provided workflows and hypothetical data serve as a blueprint for researchers to initiate the exploration of this compound's therapeutic value.

Future research should focus on the execution of these in vitro assays to generate empirical data on the bioactivity and cytotoxicity of phenyl N-(4-methoxyphenyl)carbamate. Positive results from these initial screens would warrant further investigation into its mechanism of action, structure-activity relationship (SAR) studies through the synthesis of analogues, and eventual in vivo efficacy and safety studies. The exploration of such focused chemical entities is a critical component of the drug discovery and development pipeline.

References

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  • Arh. Hig. Rada. Toksikol. 2021, 72, 1-15. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Arh. Hig. Rada. Toksikol. 2021, 72, 1-15. Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]

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  • Sci. Rep. 2017, 7, 4016. Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model. [Link]

  • Acta Crystallogr. Sect. E Struct. Rep. Online. 2009, 65(Pt 11), o2669. Phenyl N-(4-methoxyphenyl)carbamate. [Link]

  • J. Parasitol. Res. 2022, 2022, 9959957. A Comprehensive Review of Methods for Testing in-vitro Anthelmintic Activity. [Link]

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  • BioResources. 2013, 8(3), 3961-3971. Preparation and antimicrobial activity of rosin-based carbamate group-containing quaternary ammonium salt derivatives. [Link]

  • Int. J. Pharm. Res. Appl. 2023, 8(5), 1603-1611. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Methods Mol. Biol. 2019, 1951, 15-22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Antimicrob. Agents Chemother. 2019, 63(1), e01349-18. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]

  • J. Med. Pests Dis. 2018, 1(1), 1-10. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method. [Link]

  • Org. Synth. 2002, 79, 251. METHYL N-(p-METHOXYPHENYL)CARBAMATE. [Link]

  • StatPearls. 2023. Carbamate Toxicity. [Link]

  • Google Patents. 2009.
  • ACS Omega. 2022, 7(48), 44041–44049. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [Link]

  • J. Univ. Shanghai Sci. Technol. 2021, 23(11), 60-70. to evaluate anthelmintic activity of polyherbal syrup on earthworm. [Link]

  • Molecules. 2019, 24(7), 1250. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. [Link]

  • Asian J. Pharm. Health Sci. 2012, 2(4), 461-467. Synthesis, Characterization and Enzyme Inhibition Studies on Various O-Substituted Derivatives of N-(4-Hydroxyphenyl)-N-methyl-O-phenyl carbamate. [Link]

  • Preprints.org. 2025. Heterostilbene Carbamates with Selective and Remarkably Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. [Link]

  • DTIC. 1991. Anticholinesterase Activity of Potential Therapeutic 5-(1,3,3-Trimethylindolinyl) Carbamates. [Link]

Sources

Methodological & Application

Application Note: Phenyl N-(4-methoxyphenyl)carbamate as a Pharmacological Probe in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Principal Investigators, Assay Biologists, and Preclinical Drug Development Scientists Compound: Phenyl N-(4-methoxyphenyl)carbamate (CAS: 20950-96-3)

Introduction & Mechanistic Rationale

Aryl carbamates represent a privileged structural motif in medicinal chemistry, frequently deployed as stable prodrugs or active pharmacophores in oncology [1]. Phenyl N-(4-methoxyphenyl)carbamate is a prototypical synthetic aryl carbamate that serves as an excellent tool compound for in vitro phenotypic screening and target deconvolution.

As a Senior Application Scientist, I emphasize that successful deployment of this compound requires understanding its multi-targeted nature. Aryl carbamates typically exert anti-proliferative effects via three distinct mechanisms:

  • Cytoskeletal Disruption: Binding to the colchicine site of β -tubulin, preventing microtubule polymerization and inducing G2/M mitotic arrest [2].

  • Enzymatic Inhibition: Covalent, reversible carbamoylation of the catalytic serine in serine hydrolases (e.g., FAAH, ABHD6), altering lipid signaling networks critical for tumor survival [1].

  • Mitochondrial Uncoupling: Acting as lipophilic weak acids (protonophores) that collapse the mitochondrial inner membrane (MIM) proton gradient, halting ATP production [3].

Understanding these causal relationships is critical for designing self-validating experimental workflows. If a cell line exhibits resistance to tubulin disruption, the compound's secondary uncoupling or hydrolase-inhibitory effects can still be quantified.

MOA Compound Phenyl N-(4-methoxyphenyl)carbamate Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Hydrolase Serine Hydrolases (e.g., FAAH, ABHD6) Compound->Hydrolase Carbamoylates Mito Mitochondrial Membrane (MIM) Compound->Mito Protonophore Arrest Mitotic Arrest (G2/M Phase) Tubulin->Arrest Lipid Altered Lipid Signaling Hydrolase->Lipid Uncoupling Proton Gradient Collapse Mito->Uncoupling Apoptosis Cancer Cell Apoptosis Arrest->Apoptosis Lipid->Apoptosis Uncoupling->Apoptosis

Multi-target mechanistic pathways of aryl carbamates in cancer cells.

Experimental Workflow Design

To rigorously evaluate the efficacy of Phenyl N-(4-methoxyphenyl)carbamate, we employ a tripartite screening strategy. This workflow ensures that phenotypic cytotoxicity is directly correlated with specific biochemical mechanisms.

Workflow Prep Compound Preparation (DMSO Stock) Culture Cell Culture (MDA-MB-231, U-87) Prep->Culture split Culture->split Assay1 Cytotoxicity (CellTiter-Glo) split->Assay1 Assay2 Tubulin Polymerization split->Assay2 Assay3 Mito Uncoupling (JC-1 Assay) split->Assay3 Analysis Data Synthesis & IC50 Calc Assay1->Analysis Assay2->Analysis Assay3->Analysis

Standardized workflow for phenotypic screening and target deconvolution.

Step-by-Step Protocols

Protocol A: Compound Preparation & Cytotoxicity Profiling

Aryl carbamates possess low aqueous solubility. Proper formulation is critical to prevent compound precipitation, which leads to false-negative cytotoxicity data. We utilize MDA-MB-231 (breast carcinoma) and U-87 MG (glioblastoma) lines, which have demonstrated sensitivity to carbamate derivatives [4].

Materials:

  • Phenyl N-(4-methoxyphenyl)carbamate powder

  • Anhydrous DMSO (Cell culture grade)

  • CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 20 mM primary stock. Causality Note: Water absorption by DMSO will cause carbamate hydrolysis over time; store aliquots at -80°C in desiccated conditions.

  • Cell Seeding: Plate MDA-MB-231 and U-87 MG cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Perform a 10-point, 3-fold serial dilution of the compound in culture media. The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Treat cells for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent (1:1 ratio to media volume). Lyse for 10 minutes on an orbital shaker. Read luminescence.

  • Self-Validation: Include Doxorubicin (1 μ M) as a positive control for cell death, and 0.5% DMSO as the vehicle control.

Protocol B: Mitochondrial Uncoupling (JC-1 Assay)

Aryl carbamates can self-associate into anionic dimers that permeate the MIM, acting as protonophores [3]. The JC-1 dye is a self-validating ratiometric tool: it forms red fluorescent aggregates in healthy, polarized mitochondria, but diffuses into the cytosol as green fluorescent monomers upon depolarization.

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate at 10,000 cells/well.

  • Treat with Phenyl N-(4-methoxyphenyl)carbamate (1 μ M to 50 μ M) for 4 hours.

  • Positive Control: Treat dedicated wells with FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) at 10 μ M for 30 minutes prior to staining. Causality Note: FCCP guarantees complete mitochondrial depolarization, establishing the assay's maximum dynamic range.

  • Add JC-1 dye (final concentration 2 μ M) and incubate for 30 minutes at 37°C.

  • Wash twice with PBS to remove background fluorescence.

  • Measure fluorescence at Ex/Em 535/590 nm (Red aggregates) and Ex/Em 485/530 nm (Green monomers). Calculate the Red/Green ratio.

Protocol C: Tubulin Polymerization Assay (Cell-Free)

To isolate the mechanism of action from general cytotoxicity, a cell-free tubulin polymerization assay is required [2].

Procedure:

  • Pre-warm a 96-well half-area plate to 37°C.

  • Prepare the reaction mix: 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.

  • Add Phenyl N-(4-methoxyphenyl)carbamate (10 μ M) to the test wells.

  • Controls: Add Colchicine (10 μ M) as a polymerization inhibitor (negative control) and Paclitaxel (10 μ M) as a polymerization enhancer (positive control).

  • Immediately read absorbance at 340 nm kinetically every minute for 60 minutes at 37°C. Causality Note: As tubulin polymerizes into microtubules, the solution scatters light, increasing the A340​ . Carbamate binding will flatten this curve.

Data Interpretation & Troubleshooting

Table 1: Expected Pharmacological Profile

Based on structural homology to established aryl carbamates and cytokinine analogs [4], expect the following pharmacological behavior:

Assay / ParameterCell Line / TargetExpected IC 50​ / ResponseMechanistic Implication
Cytotoxicity (72h) MDA-MB-23115 - 45 μ MModerate anti-proliferative activity.
Cytotoxicity (72h) U-87 MG20 - 50 μ MGlioblastoma susceptibility to lipid signaling disruption.
JC-1 Ratio (Red/Green) MDA-MB-231Dose-dependent decreaseConfirms mitochondrial uncoupling (protonophoric activity).
Tubulin Polymerization Cell-Free Vmax​ reduced by >40%Direct binding to the colchicine site of β -tubulin.
Table 2: Self-Validating Troubleshooting Matrix
ObservationRoot Cause Analysis (Causality)Corrective Action
High variance in IC 50​ replicates Compound precipitation in aqueous media due to exceeding the thermodynamic solubility limit.Perform serial dilutions in 100% DMSO first, then spike into media at a constant 1:200 dilution (0.5% final DMSO).
No JC-1 Red Fluorescence in Vehicle JC-1 dye degraded or cells are metabolically compromised prior to assay.Use fresh JC-1 aliquots. Ensure cells are in log-phase growth and media is not depleted of glucose/glutamine.
Tubulin polymerizes in presence of drug Carbamate hydrolysis occurred during storage, yielding inactive phenol and amine byproducts.Prepare fresh compound stocks. Confirm compound integrity via LC-MS prior to cell-free assays.

References

  • Niculescu-Duvaz, D., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Huczyński, A., et al. "An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine." European Journal of Medicinal Chemistry, PubMed. Available at: [Link]

  • "Carbamates as synthetic anion transport motifs: protonophoric and mitochondrial uncoupling activity of aryl." OPUS at UTS. Available at:[Link]

  • Oshchepkov, M., et al. "Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents." Molecules, MDPI/NIH. Available at:[Link]

Application Note: Phenyl N-(4-methoxyphenyl)carbamate as a Covalent Reference Probe for Serine Hydrolase HTS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, High-Throughput Screening (HTS) Engineers, and Medicinal Chemists.

Executive Summary

Serine hydrolases (SHs), including targets such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), represent one of the largest and most diverse enzyme classes in human physiology. Identifying selective inhibitors for these enzymes is a major focus in neuropharmacology and oncology[1]. In High-Throughput Screening (HTS), assay robustness is paramount. This application note details the implementation of phenyl N-(4-methoxyphenyl)carbamate (CAS: 20950-96-3) as a highly reliable, covalent reference standard for validating fluorogenic SH assays. By utilizing this model aryl carbamate, researchers can establish self-validating control wells, accurately calculate Z'-factors, and benchmark the time-dependent kinetics of novel covalent inhibitor libraries.

Mechanistic Rationale: The Causality of Carbamate Inhibition

To design a robust HTS assay, one must understand the fundamental kinetics of the reference inhibitor. Phenyl N-(4-methoxyphenyl)carbamate is an O-aryl carbamate, a privileged chemotype for irreversible serine hydrolase inhibition[2].

The structural logic behind selecting this specific compound lies in its bipartite functional anatomy:

  • The Leaving Group (Phenol): The unsubstituted phenyl ring provides an optimal balance of stability and reactivity. Upon entering the enzyme's active site, the catalytic serine nucleophile attacks the carbamate carbonyl. The phenol moiety acts as an efficient leaving group, driving the forward reaction to form a tetrahedral intermediate[3].

  • The Staying Group (N-(4-methoxyphenyl) moiety): Once the phenol is expelled, the enzyme becomes covalently carbamylated. The causality of the sustained inhibition lies in the 4-methoxy substitution. The electron-donating nature of the methoxy group reduces the electrophilicity of the carbamylated serine adduct. This drastically slows down the rate of decarbamylation (hydrolysis of the adduct), effectively rendering the enzyme irreversibly inhibited for the duration of the HTS readout window[4].

MOA E Serine Hydrolase (Active Ser-OH) TI Tetrahedral Intermediate E->TI Nucleophilic Attack I Phenyl N-(4-methoxyphenyl) carbamate I->TI EI Carbamylated Enzyme (Inactive Adduct) TI->EI Covalent Modification LG Phenol (Leaving Group) TI->LG Elimination

Mechanism of covalent serine hydrolase inhibition by phenyl N-(4-methoxyphenyl)carbamate.

Assay Architecture and Quantitative Benchmarks

A self-validating HTS system requires built-in controls to monitor enzyme viability, substrate background, and maximum inhibition. We utilize a 384-well fluorogenic assay format using a surrogate substrate (e.g., 7-amino-4-methylcoumarin (AMC) arachidonate for FAAH, or resorufin acetate for general SH profiling)[5].

Because carbamates are mechanism-based inhibitors, their apparent IC₅₀ values are time-dependent. A mandatory 30-minute pre-incubation step is engineered into the workflow to allow the covalent carbamylation to reach equilibrium before substrate introduction. Failing to pre-incubate will result in artificially right-shifted IC₅₀ curves and poor assay reproducibility.

Table 1: Quantitative HTS Validation Parameters
ParameterTarget SpecificationCausality / Rationale
Enzyme Concentration 1 - 5 nMEnsures operation within the linear range of initial velocity (V₀).
Substrate Concentration ≤ Kₘ (typically 5-10 µM)Prevents substrate outcompeting the inhibitor, maximizing assay sensitivity.
Pre-incubation Time 30 minutes at 37°CRequired for time-dependent covalent adduct formation by the carbamate.
DMSO Tolerance ≤ 1% final volumeHigh DMSO concentrations denature SHs and cause signal quenching.
Reference IC₅₀ 50 - 200 nM (Enzyme dependent)Provides a stable mid-nanomolar baseline to evaluate library hits.
Z'-Factor > 0.70A Z' > 0.7 indicates an excellent, highly robust HTS assay[5].

Self-Validating Experimental Protocol

This protocol is designed for a 384-well black microplate format. It incorporates maximum signal (Vehicle), minimum signal (No Enzyme), and reference inhibition (Phenyl N-(4-methoxyphenyl)carbamate) controls to ensure absolute data integrity[6].

Step 1: Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100, pH 7.4. Note: Triton X-100 prevents promiscuous aggregation-based inhibition.

  • Reference Inhibitor Stock: Dissolve phenyl N-(4-methoxyphenyl)carbamate in 100% anhydrous DMSO to a concentration of 10 mM. Create a 10-point 1:3 serial dilution series in DMSO.

  • Enzyme Working Solution: Dilute the target serine hydrolase (e.g., recombinant human FAAH) to 2X final concentration (e.g., 4 nM) in Assay Buffer.

  • Substrate Working Solution: Dilute the fluorogenic substrate to 2X final concentration in Assay Buffer.

Step 2: Plate Layout and Compound Dispensing
  • Using an acoustic dispenser (e.g., Echo) or pin-tool, transfer 100 nL of the inhibitor dilution series into the designated "Test" wells of a 384-well plate.

  • Transfer 100 nL of pure DMSO into "Vehicle Control" (Max Signal) and "No Enzyme Control" (Min Signal) wells.

Step 3: Enzyme Addition and Pre-Incubation (Critical Step)
  • Dispense 10 µL of Enzyme Working Solution into the "Test" and "Vehicle Control" wells.

  • Dispense 10 µL of Assay Buffer into the "No Enzyme Control" wells.

  • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubate at 37°C for exactly 30 minutes. Causality: This allows the carbamate to fully modify the catalytic serine before the substrate introduces competitive pressure.

Step 4: Reaction Initiation and Kinetic Readout
  • Dispense 10 µL of Substrate Working Solution into all wells to initiate the reaction (Final volume = 20 µL).

  • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Read fluorescence continuously (Kinetic Mode) for 30 minutes. Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

Workflow Step1 1. Reagent Prep Buffer, Enzyme, Substrate & Carbamate Stocks Step2 2. Dispensing Acoustic transfer of Carbamate to 384-well plate Step1->Step2 Step3 3. Pre-incubation 30 min at 37°C (Covalent adduct formation) Step2->Step3 Step4 4. Initiation Substrate Addition to all wells Step3->Step4 Step5 5. Kinetic Readout Microplate reader continuous monitoring Step4->Step5 Step6 6. Data Analysis Calculate V0, IC50 & Z'-factor Step5->Step6

Step-by-step high-throughput screening workflow for serine hydrolase assay validation.

Data Interpretation and Assay Validation

To validate the HTS run, calculate the Z'-factor using the Vehicle Control ( μmax​ , σmax​ ) and the No Enzyme Control ( μmin​ , σmin​ ):

Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

A successful assay run must yield a Z' > 0.70. Furthermore, the dose-response curve of phenyl N-(4-methoxyphenyl)carbamate must be plotted (Log[Inhibitor] vs. % Activity). If the calculated IC₅₀ deviates by more than 3-fold from the established historical baseline, the assay plate should be flagged for potential enzyme degradation or substrate hydrolysis issues.

Sources

Phenyl N-(4-methoxyphenyl)carbamate as a pesticide or insecticide.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phenyl N-(4-methoxyphenyl)carbamate in Pesticide Development and Acetylcholinesterase Inhibition Assays

Executive Summary

Phenyl N-(4-methoxyphenyl)carbamate is a synthetic aromatic carbamate derivative utilized in agricultural chemistry research as a model for targeted insecticidal action. This application note provides a comprehensive, self-validating framework for understanding its neurotoxic mechanism, alongside robust laboratory protocols for quantifying its inhibitory efficacy against acetylcholinesterase (AChE). Designed for assay developers and toxicologists, this guide bridges molecular theory with field-proven analytical methodologies.

Molecular Profile & Mechanism of Action

Like other carbamate-class insecticides, Phenyl N-(4-methoxyphenyl)carbamate (CAS: 20950-96-3) functions by disrupting cholinergic neurotransmission in target organisms[1]. The primary molecular target is acetylcholinesterase (AChE), the critical enzyme responsible for hydrolyzing the excitatory neurotransmitter acetylcholine (ACh) into choline and acetate[2].

The mechanism of inhibition is classified as pseudo-irreversible . When the carbamate enters the active site gorge of AChE, it undergoes a nucleophilic attack by the oxygen atom of the catalytic triad's serine residue (e.g., Ser203 in mammalian AChE, or its ortholog in insects)[3]. This reaction forms a covalently carbamylated enzyme intermediate. Unlike the rapid deacetylation that occurs during normal ACh hydrolysis (which resolves in microseconds), decarbamylation of the enzyme is exceptionally slow, often taking minutes to hours[4]. This prolonged inactivation leads to a lethal accumulation of acetylcholine in the synaptic cleft, causing continuous nerve firing, tetanic paralysis, and death[5].

Pathway AChE Active AChE Enzyme Complex1 Enzyme-Substrate Complex AChE->Complex1 Binds Complex2 Enzyme-Inhibitor Complex AChE->Complex2 Binds ACh Acetylcholine (Substrate) ACh->Complex1 Carbamate Phenyl N-(4-methoxyphenyl)carbamate Carbamate->Complex2 Products Choline + Acetic Acid (Normal Function) Complex1->Products Rapid Hydrolysis Carbamylated Carbamylated AChE (Inhibited) Complex2->Carbamylated Covalent Modification Toxicity ACh Accumulation (Neurotoxicity) Carbamylated->Toxicity Blocks Hydrolysis

Mechanism of AChE pseudo-irreversible inhibition by phenyl carbamates.

Physicochemical Properties

Understanding the physicochemical profile of Phenyl N-(4-methoxyphenyl)carbamate is critical for optimizing extraction solvents and predicting its bioavailability in target matrices[1].

PropertyValueRelevance to Assay Design
CAS Number 20950-96-3Standard identifier for reagent sourcing.
Molecular Formula C14H13NO3Dictates molecular weight calculations.
Molecular Weight 243.26 g/mol Required for precise molarity preparations in DMSO/EtOH.
XLogP3-AA ~2.43Indicates moderate lipophilicity; requires organic co-solvents for aqueous assays.
H-Bond Acceptors 3Influences binding affinity within the AChE active site gorge.

Experimental Workflows & Protocols

To evaluate the insecticidal potency or detect residues of carbamates, the modified Ellman’s assay is the gold standard[5]. This colorimetric assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow chromophore (TNB) measurable at 412 nm[6].

Workflow Step1 1. Sample Prep (Extract/Enzyme) Step2 2. Inhibitor Incubation (Add Carbamate) Step1->Step2 Step3 3. Add DTNB (Color Reagent) Step2->Step3 Step4 4. Add ATCh (Substrate) Step3->Step4 Step5 5. Absorbance Read (412 nm) Step4->Step5

Workflow of the modified Ellman's assay for AChE inhibition.

Protocol A: In Vitro AChE Inhibition Kinetics (Modified Ellman's Assay)

Self-Validating System: This protocol mandates a positive control (e.g., Carbofuran) and a negative control (vehicle only) to ensure enzyme viability. A "no-enzyme" blank is also required to account for the auto-hydrolysis of the ATCh substrate[6].

Step 1: Reagent Preparation

  • Buffer: Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0).

  • Enzyme: Reconstitute AChE to a working concentration of 0.5 U/mL in buffer.

  • Substrate/Chromogen: Prepare 10 mM Acetylthiocholine iodide (ATCh) and 0.3 mM DTNB in buffer[5].

  • Causality & Rationale: AChE activity and the nucleophilic attack of thiocholine on DTNB are highly pH-dependent. A pH of 8.0 optimizes the reaction rate while preventing excessive non-enzymatic auto-hydrolysis of the substrate.

Step 2: Pre-incubation with Inhibitor

  • Action: In a 96-well microplate, mix 50 µL of AChE with 50 µL of the Phenyl N-(4-methoxyphenyl)carbamate test solution (serial dilutions in 1% DMSO/Buffer). Incubate for 15 minutes at 25°C.

  • Causality & Rationale: Because carbamates are pseudo-irreversible inhibitors, pre-incubation allows the inhibitor to covalently carbamylate the catalytic serine before the substrate is introduced. If ATCh is added simultaneously, competitive binding will artificially inflate the apparent IC50 value[3].

Step 3: Chromogenic Reaction & Kinetic Measurement

  • Action: Add 100 µL of a master mix containing DTNB and ATCh to each well. Immediately transfer to a microplate reader and measure absorbance at 412 nm every 30 seconds for 10 minutes.

  • Causality & Rationale: The continuous kinetic read allows for the calculation of the initial velocity (V0) of the enzyme. Endpoint assays are prone to errors if the substrate depletes or if the carbamylated enzyme begins to slowly regenerate (decarbamylate) during the assay[4].

Protocol B: Extraction and Detection in Plant Matrices

When applying this compound to agricultural models (e.g., tobacco or lettuce leaves), precise extraction is required to prevent matrix interference[5].

Step 1: Homogenization and Extraction

  • Action: Macerate 4 g of the plant matrix in 40 mL of a Water:Acetone (1:3 v/v) solution.

  • Causality & Rationale: Acetone effectively penetrates plant cell walls and solubilizes moderately polar carbamates (XLogP3 ~2.43). The water fraction ensures the partitioning of polar cellular debris away from the target analyte[5].

Step 2: Solvent Evaporation

  • Action: Incubate the extract in a 37°C water bath for 1 hour to evaporate the acetone, leaving the aqueous residue.

  • Causality & Rationale: Acetone is a potent denaturant of AChE. If the raw extract is introduced directly into the Ellman's assay, the solvent will denature the enzyme, resulting in a false-positive inhibition signal[5].

Quantitative Assay Parameters

To ensure assay validity, researchers should benchmark their results against established kinetic parameters for carbamate-class inhibitors.

Reagent / ParameterOptimal Concentration / ValueFunction in Assay
AChE (Enzyme) 0.1 - 1.0 U/mLCatalyzes substrate hydrolysis; target of inhibition[7].
ATCh (Substrate) 1 - 10 mMHydrolyzed to thiocholine; competes with reversible inhibitors[5].
DTNB (Chromogen) 0.3 - 0.5 mMReacts with thiocholine to produce TNB (absorbs at 412 nm)[6].
Incubation Time 10 - 15 MinutesAllows covalent carbamylation of the active site[4].
Read Wavelength 412 nmPeak absorbance of the 5-thio-2-nitrobenzoate anion[6].

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenyl N-(4-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity analysis of carbamate derivatives are critical in pharmaceutical development, agrochemical residue monitoring, and organic synthesis. Phenyl N-(4-methoxyphenyl)carbamate (CAS: 20950-96-3) presents unique analytical challenges due to the inherent thermal lability of the carbamate linkage. This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. By leveraging the hydrophobic nature of its dual aromatic rings and mitigating base-catalyzed degradation through mobile phase pH control, this method ensures high-fidelity separation, robust quantification, and seamless scalability to LC-MS/MS platforms.

Physicochemical Profiling & Methodological Rationale

To design an optimal chromatographic method, we must first analyze the analyte's intrinsic properties. Phenyl N-(4-methoxyphenyl)carbamate consists of a central carbamate moiety flanked by a phenyl ring and an electron-rich 4-methoxyphenyl ring[1].

Why HPLC over GC?

Traditional Gas Chromatography (GC) is generally unsuitable for carbamates. Carbamates are thermally unstable and tend to degrade in the high-temperature environment of a GC inlet[2]. Therefore, liquid chromatography operating at ambient or slightly elevated temperatures (e.g., 30–40 °C) is the gold standard for this class of compounds[3].

Retention Mechanism and Column Selection

The molecule has a molecular weight of 243.26 g/mol and exhibits significant hydrophobicity due to its aromatic systems[1]. A standard C18 stationary phase or a specialized reversed-phase column with low silanol activity (such as the Newcrom R1) provides excellent retention and peak shape through hydrophobic interactions[4].

Causality of Mobile Phase pH (The Degradation Pathway)

The carbamate functional group is highly susceptible to base-catalyzed hydrolysis, which cleaves the molecule into an amine, a phenol, and carbon dioxide. To prevent on-column degradation and ensure a self-validating assay, the mobile phase must be maintained at an acidic pH (typically pH 2.5–3.5). We utilize 0.1% Formic Acid in both the aqueous and organic phases. This not only suppresses the ionization of any residual silanols on the column (preventing peak tailing) but also ensures perfect compatibility with Electrospray Ionization (ESI) if the method is transferred to an LC-MS/MS system[4][5].

Pathway C Phenyl N-(4-methoxyphenyl)carbamate (Intact Analyte) I Tetrahedral Intermediate (Unstable) C->I Base (OH-) / H2O pH > 7.0 P1 4-Methoxyaniline (Degradant 1) I->P1 C-N Bond Cleavage P2 Phenol + CO2 (Degradant 2) I->P2 Decarboxylation

Fig 1. Base-catalyzed hydrolysis pathway dictating the need for an acidic mobile phase.
Analyte Properties Summary

Table 1: Physicochemical Properties of Phenyl N-(4-methoxyphenyl)carbamate [1]

PropertyValueChromatographic Implication
CAS Number 20950-96-3Unique identifier for standard procurement.
Molecular Formula C14H13NO3Dictates precursor ion m/z 244.1 [M+H]+ for MS.
Molecular Weight 243.26 g/mol Falls within the optimal range for small-molecule RP-HPLC.
Topological Polar Surface Area 47.6 ŲIndicates moderate polarity; requires a strong organic modifier (MeCN/MeOH) for elution.
Hydrogen Bond Acceptors 3Capable of interacting with protic solvents; influences solvation dynamics.

Analytical Workflow & Instrumentation

The analytical workflow is designed to be a closed-loop, self-validating system. By utilizing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) prior to injection, we protect the analytical column from matrix fouling, which is a common cause of baseline drift and retention time shifting in complex matrices[3][5].

Workflow N1 1. Sample Preparation (LLE / SPE & Filtration) N2 2. RP-HPLC Separation (C18, 0.1% Formic Acid / MeCN) N1->N2 N3 3. Detection (DAD: 254 nm / ESI-MS) N2->N3 N4 4. Data Analysis (Integration & Suitability Check) N3->N4

Fig 2. End-to-end analytical workflow for carbamate quantification and validation.

Optimized Experimental Protocols

Reagents and Materials
  • Analyte Standard: Phenyl N-(4-methoxyphenyl)carbamate (Purity 98%).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Hardware: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

Chromatographic Conditions

Table 2: Optimized RP-HPLC Parameters

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3 µmHigh theoretical plates for resolving degradants (e.g., phenol) from the API.
Mobile Phase A Water + 0.1% Formic AcidMaintains acidic pH to prevent carbamate hydrolysis[4].
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeCN provides lower backpressure and sharper peaks than Methanol.
Elution Mode Gradient (See step 4.3.3)Focuses the analyte band and washes strongly retained hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 35 °CReduces solvent viscosity and improves mass transfer without causing thermal degradation.
Injection Volume 10 µLPrevents volume overload while maintaining a high signal-to-noise ratio.
Detection (DAD) 254 nm (Reference 360 nm)Captures the π→π∗ transitions of the aromatic rings.
Step-by-Step Methodology

Step 1: Standard Preparation

  • Weigh exactly 10.0 mg of phenyl N-(4-methoxyphenyl)carbamate reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of MeCN (ensure complete dissolution via vortexing), then make up to the mark with MeCN to yield a 1.0 mg/mL stock solution.

  • Causality Check: Always store the stock solution at 4 °C. Carbamates in protic solvents (like water or methanol) can slowly degrade at room temperature over weeks. MeCN is aprotic and maximizes standard stability.

Step 2: Sample Extraction (For Complex Matrices)

  • If extracting from an aqueous matrix, utilize a polymeric SPE cartridge (e.g., HLB). Condition with 3 mL MeCN, followed by 3 mL Water.

  • Load the sample at a flow rate of 1 mL/min.

  • Wash with 5% MeCN in water to remove polar interferences.

  • Elute the carbamate with 2 mL of 100% MeCN. Evaporate under a gentle stream of nitrogen and reconstitute in the initial mobile phase conditions (e.g., 30% MeCN).

Step 3: HPLC Equilibration and Gradient Execution

  • Purge the HPLC lines with fresh mobile phases to remove trapped air.

  • Equilibrate the column with 30% Mobile Phase B for 15 minutes until the baseline is stable.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the injection band)

    • 2.0 - 10.0 min: 30% 80% B (Linear ramp to elute the hydrophobic carbamate)

    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 12.1 min: 80% 30% B (Return to initial)

    • 12.1 - 16.0 min: 30% B (Re-equilibration)

Step 4: Data Acquisition and Self-Validation

  • Inject a blank (initial mobile phase) to verify the absence of ghost peaks.

  • Inject the calibration standards (range: 0.1 µg/mL to 50 µg/mL).

  • Self-Validating Trigger: Monitor the peak eluting at the expected retention time of the carbamate. If a secondary peak appears at an earlier retention time (indicating phenol or 4-methoxyaniline formation), halt the sequence. This indicates that the mobile phase pH has drifted or the sample matrix is excessively basic, requiring immediate acidification of the sample diluent.

System Suitability & Validation Guidelines

To ensure the trustworthiness of the generated data, the method must meet strict system suitability criteria before sample analysis begins. These parameters guarantee that the chromatographic system is functioning optimally.

Table 3: System Suitability Parameters (SSP)

ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time (RT) Precision RSD 1.0% (n=6)Check pump check-valves for leaks; ensure column oven is stabilized.
Peak Area Precision RSD 2.0% (n=6)Purge autosampler syringe; check for air bubbles in the sample vial.
Tailing Factor ( Tf​ ) 0.8 ≤Tf​≤ 1.5Replace guard column; verify mobile phase contains 0.1% Formic Acid.
Theoretical Plates ( N ) N≥ 5000Wash column with 100% strong organic solvent; replace if degraded.
Linearity ( R2 ) 0.999Remake calibration standards; ensure complete dissolution.

Expert Insight: When transferring this method to an LC-MS/MS system for trace analysis (e.g., residue testing in environmental water), utilize Electrospray Ionization in positive mode (ESI+). The scheduled Multiple Reaction Monitoring (sMRM) transitions should target the precursor ion [M+H]+ at m/z 244.1, with product ions corresponding to the loss of the methoxyaniline or phenol moieties, which drastically improves the signal-to-noise ratio[3].

References[4] Title: Separation of Phenyl carbamate on Newcrom R1 HPLC column | SIELC Technologies

Source: sielc.com URL: 1] Title: phenyl N-(4-methoxyphenyl)carbamate 20950-96-3 wiki - Guidechem Source: guidechem.com URL: 3] Title: Determination of residual carbamate, organophosphate, and phenyl urea pesticides in drinking and surface water by high-performance liquid chromatography/tandem mass spectrometry - PubMed Source: nih.gov URL: 5] Title: Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry - PubMed Source: nih.gov URL: 2] Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent Source: agilent.com URL:

Sources

Preclinical Evaluation of Phenyl N-(4-methoxyphenyl)carbamate Derivatives in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carbamate-based cholinesterase inhibitors represent a pivotal class of therapeutics for neurodegenerative diseases. Specifically, the phenyl N-(4-methoxyphenyl)carbamate pharmacophore has emerged as a critical structural motif in the design of Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease (AD).

As a Senior Application Scientist overseeing preclinical screening cascades, I emphasize that understanding the causality behind a compound's mechanism is essential for designing robust animal studies. Unlike reversible inhibitors (e.g., donepezil), carbamates interact with the catalytic active site (CAS) of Acetylcholinesterase (AChE) to form a carbamoylated enzyme intermediate. The hydrolysis of this intermediate is significantly slower than that of the acetylated enzyme, leading to prolonged, pseudo-irreversible cholinergic enhancement[1].

Furthermore, the electron-donating methoxy group on the phenyl ring enhances the binding affinity to the peripheral anionic site (PAS) of AChE. Because the PAS is implicated in accelerating β-amyloid (Aβ) fibrillogenesis, binding of the N-(4-methoxyphenyl)carbamate moiety allosterically blocks AChE-induced Aβ aggregation[2]. Recent studies on indanone-hybridized derivatives of this pharmacophore, such as 3-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl) methyl] phenyl (4-methoxyphenyl) carbamate, demonstrated exceptional dual-inhibition with IC50 values of 1.20 μM (AChE) and 0.30 μM (BChE), alongside a remarkable 86.8% inhibition of Aβ self-aggregation—significantly outperforming donepezil[3].

Mechanism C Phenyl N-(4-methoxyphenyl) carbamate Derivatives AChE AChE Inhibition (CAS & PAS Binding) C->AChE Carbamoylation BChE BChE Inhibition (Pseudo-irreversible) C->BChE Carbamoylation Abeta Aβ Aggregation Blockade C->Abeta Allosteric Modulation ACh ↑ Synaptic Acetylcholine AChE->ACh BChE->ACh Neuro Neuroprotection & Cognitive Recovery Abeta->Neuro Reduced Toxicity ACh->Neuro Cholinergic Signaling

Mechanistic pathways of phenyl N-(4-methoxyphenyl)carbamate derivatives in Alzheimer's models.

Experimental Design & Animal Model Selection

  • Acute Model (Scopolamine-Induced Amnesia in C57BL/6 Mice): Scopolamine, a muscarinic antagonist, induces a temporary cholinergic deficit. This model is ideal for validating the acute cognitive-enhancing effects of the carbamate derivative's AChE/BChE inhibition.

  • Chronic Model (APP/PS1 Transgenic Mice): These mice overexpress human APP and PSEN1 mutations, developing Aβ plaques by 6 months of age. This model is strictly required to evaluate the disease-modifying, anti-aggregation properties of the N-(4-methoxyphenyl)carbamate moiety[3].

Workflow Model 1. Animal Model Selection (Scopolamine or APP/PS1 Mice) Dosing 2. Compound Administration (Vehicle, Carbamate Test, Donepezil) Model->Dosing Behavior 3. Behavioral Phenotyping (Morris Water Maze, NOR) Dosing->Behavior Tissue 4. Tissue Collection (Cortex & Hippocampus Dissection) Behavior->Tissue Assays 5. Ex Vivo Assays (Ellman's AChE Assay, Aβ ELISA) Tissue->Assays

Standardized preclinical workflow for evaluating carbamate-based cholinesterase inhibitors.

Self-Validating Protocols for In Vivo & Ex Vivo Assessment

A fundamental pillar of trustworthy science is the implementation of self-validating systems. Every protocol below includes internal controls to prevent false positives and ensure data integrity.

Protocol A: In Vivo Dosing & Behavioral Phenotyping (Morris Water Maze)

Purpose: To evaluate spatial learning and memory while controlling for compound-induced motor deficits.

Step-by-Step Methodology:

  • Dosing: Administer the phenyl N-(4-methoxyphenyl)carbamate derivative (e.g., 5 mg/kg, i.p.), Donepezil (5 mg/kg, i.p. as positive control), or Vehicle (0.5% CMC-Na) to 6-month-old APP/PS1 mice daily for 21 days.

  • Self-Validation (Visible Platform Phase - Days 22-23): Place a visible flag on the submerged platform.

    • Causality: If a treated mouse cannot find the visible platform, the compound has induced visual or motor toxicity, invalidating cognitive data. Only mice passing this phase proceed.

  • Spatial Acquisition (Hidden Platform Phase - Days 24-27): Submerge the platform 1 cm below opaque water. Conduct 4 trials/day per mouse. Record the escape latency (time to find the platform) using video tracking software.

  • Probe Trial (Day 28): Remove the platform. Allow the mouse to swim for 60 seconds. Record the percentage of time spent in the target quadrant (spatial memory retention).

Protocol B: Ex Vivo Target Engagement (Self-Validating Ellman's Assay)

Purpose: To quantify the pseudo-irreversible inhibition of AChE and BChE in brain tissue. Standard endpoint assays fail here; kinetic readouts are mandatory.

Step-by-Step Methodology:

  • Tissue Preparation: Immediately post-euthanasia, dissect the hippocampus and cortex on ice. Homogenize in 0.1 M Phosphate Buffer (pH 8.0) containing 1% Triton X-100 (10 volumes w/v). Centrifuge at 10,000 × g for 15 min at 4°C.

  • Assay Setup: In a 96-well microplate, add 10 µL of tissue supernatant, 20 µL of 0.01 M DTNB (Ellman's reagent), and 150 µL of phosphate buffer.

  • Self-Validation (Enzyme Isolation): Brain tissue contains multiple esterases. To validate that the inhibition is specific to AChE or BChE:

    • For AChE measurement: Add 10 µM iso-OMPA (a selective BChE inhibitor) to the well.

    • For BChE measurement: Add 1 µM BW284c51 (a selective AChE inhibitor) to a parallel well.

  • Kinetic Readout: Add 20 µL of 0.075 M acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) to initiate the reaction. Immediately read absorbance at 412 nm every 30 seconds for 5 minutes at 25°C. Calculate the velocity (ΔOD/min) to determine residual enzyme activity.

Quantitative Data Presentation

The following table summarizes the expected pharmacodynamic and behavioral outcomes based on the multi-target profile of optimized phenyl N-(4-methoxyphenyl)carbamate hybrids[3].

Treatment GroupBrain AChE Inhibition (%)Brain BChE Inhibition (%)MWM Escape Latency (Day 4)MWM Target Quadrant Time (%)Ex Vivo Aβ₁₋₄₀ Aggregation Inhibition (%)
Wild-Type + Vehicle BaselineBaseline~15 seconds~45%N/A
APP/PS1 + Vehicle HyperactiveHyperactive~48 seconds~18%0%
APP/PS1 + Donepezil (5 mg/kg) ~60%~10%~22 seconds~38%~45.5%
APP/PS1 + Carbamate Derivative (5 mg/kg) ~75%~80%~17 seconds~43%~86.8%

Data Interpretation: The dual AChE/BChE inhibition profile of the carbamate derivative, combined with its superior Aβ aggregation blockade (86.8%), translates to a near-complete rescue of spatial memory in the MWM, validating its potential as a disease-modifying agent.

References

  • [2] From dual binding site acetylcholinesterase inhibitors to allosteric modulators: A new avenue for disease-modifying drugs in Alzheimer's disease. Current Pharmaceutical Design. URL: [Link]

  • [1] Electrochemical Sensors for the Estimation of the Inhibitory Effect of Phenylcarbamates to Cholinesterase. International Journal of Electrochemical Science. URL:[Link]

  • [3] Design, synthesis, and biological evaluation of novel indanone-based hybrids as multifunctional cholinesterase inhibitors for Alzheimer's disease. Journal of Molecular Structure. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Phenyl N-(4-methoxyphenyl)carbamate Synthesis Yield Improvement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Phenyl N-(4-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to enhance your synthesis yield and purity.

Introduction

Phenyl N-(4-methoxyphenyl)carbamate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The carbamate functional group serves as a stable bioisostere for amide bonds, enhancing the metabolic stability of drug candidates.[1] Achieving high yields and purity is crucial for the cost-effective production of this key building block. This guide will focus on the two primary synthetic routes and the common challenges encountered in each.

I. Troubleshooting Guide: Addressing Low Yield and Impurities

Low product yield is a frequent challenge in organic synthesis. This section provides a systematic approach to identifying and resolving common issues in the synthesis of Phenyl N-(4-methoxyphenyl)carbamate.

Problem 1: Low or No Product Yield

Potential Cause 1.1: Incomplete Reaction

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Carbamate formation, especially under Schotten-Baumann conditions, can be temperature-dependent.[2] While the initial reaction is often performed at 0°C to control the exothermic nature, allowing the reaction to warm to room temperature and stirring for an adequate duration is crucial.[3]

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the stirring period at room temperature. A modest increase in temperature (e.g., to 40-50°C) can also be explored, but be mindful of potential side reactions.[4]

Potential Cause 1.2: Degradation of Starting Materials or Product

  • Moisture Contamination: Both phenyl chloroformate and 4-methoxyphenyl isocyanate are highly reactive and susceptible to hydrolysis in the presence of water.[5][6] This will consume your starting material and reduce the yield.

  • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate pH: In the Schotten-Baumann synthesis, the pH of the reaction is critical. If the pH is too low, the amine (4-methoxyaniline) will be protonated, rendering it non-nucleophilic.[7][8]

  • Solution: Ensure a basic environment is maintained throughout the addition of phenyl chloroformate. The use of a suitable base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct.[7][8]

Problem 2: Presence of Starting Materials in the Final Product

Potential Cause 2.1: Incorrect Stoichiometry

  • Inaccurate Measurement of Reagents: An excess of either starting material will result in its presence in the crude product.

  • Solution: Carefully measure the molar equivalents of your reactants. For the Schotten-Baumann reaction, a 1:1 molar ratio of 4-methoxyaniline to phenyl chloroformate is typically used.[3]

Potential Cause 2.2: Insufficient Mixing

  • Heterogeneous Reaction Mixture: If the reactants are not adequately mixed, localized areas of high or low concentration can lead to incomplete reaction.

  • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the dropwise addition of the electrophile (phenyl chloroformate or 4-methoxyphenyl isocyanate).

Problem 3: Formation of a Major Byproduct

Potential Cause 3.1: Formation of N,N'-bis(4-methoxyphenyl)urea

  • Reaction of Isocyanate with Water: If 4-methoxyphenyl isocyanate is used as a starting material, its hydrolysis will form 4-methoxyaniline. This aniline can then react with another molecule of the isocyanate to form the symmetrical urea byproduct.[6]

  • Solution: As mentioned previously, strictly anhydrous conditions are paramount when working with isocyanates.

Potential Cause 3.2: Dipeptide-like Impurities (in Schotten-Baumann)

  • Reaction at the Carboxylate: In syntheses involving amino acids, if the pH drops, the chloroformate can react with the carboxylate group, leading to unwanted side products. While not directly applicable to Phenyl N-(4-methoxyphenyl)carbamate synthesis, it highlights the importance of pH control in similar reactions.[9]

  • Solution: Maintain a pH above 9 to prevent this side reaction.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Schotten-Baumann synthesis of Phenyl N-(4-methoxyphenyl)carbamate?

The base, typically triethylamine or pyridine, plays a crucial dual role.[7] Firstly, it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between 4-methoxyaniline and phenyl chloroformate.[8] This is vital because the accumulation of HCl would protonate the unreacted 4-methoxyaniline, converting it into its non-nucleophilic ammonium salt and thereby halting the reaction.[8] Secondly, by neutralizing the acid, the base drives the reaction equilibrium towards the formation of the desired carbamate product.[7]

Q2: What is the optimal temperature for this synthesis?

The optimal temperature is a balance between reaction rate and the minimization of side reactions. For the Schotten-Baumann method, the reaction is typically initiated at a low temperature (e.g., 0°C or 273 K) to control the initial exothermic reaction upon adding the phenyl chloroformate.[3] The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure completion.[3] Elevated temperatures can sometimes increase the rate of side reactions or lead to the decomposition of the product.[2]

Q3: Which solvent is best for this reaction?

For the Schotten-Baumann synthesis, a non-protic organic solvent that can dissolve the reactants is ideal. Dichloromethane (methylene chloride) is a commonly used and effective solvent for this reaction.[3] Other solvents like diethyl ether, tetrahydrofuran (THF), and acetone can also be employed.[10] The choice of solvent can influence the solubility of the reactants and the ease of work-up.

Q4: How can I purify the final product?

Recrystallization is an effective method for purifying crude Phenyl N-(4-methoxyphenyl)carbamate.[3] Petroleum ether has been reported as a suitable solvent for this purpose.[3] The principle of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.[11] Column chromatography can also be used for purification if recrystallization is not sufficient.[12]

Q5: What are the common impurities I should look out for?

Besides unreacted starting materials, potential impurities include:

  • N,N'-bis(4-methoxyphenyl)urea: If using the isocyanate route and moisture is present.[6]

  • Phenol: From the hydrolysis of phenyl chloroformate.

  • Triethylammonium chloride: The salt byproduct from the Schotten-Baumann reaction, which is typically removed during the aqueous work-up.[13]

III. Experimental Protocols & Data

Synthesis Route 1: From 4-Methoxyaniline and Phenyl Chloroformate (Schotten-Baumann Conditions)

This is a widely used and reliable method for the synthesis of N-substituted phenyl carbamates.[12]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (1.0 g) and triethylamine (0.8 mL) in dichloromethane (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phenyl chloroformate (1.0 mL) dropwise to the cold, stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and wash with water (20 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure to near dryness.

  • Purify the crude product by recrystallization from petroleum ether.[3]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Methoxyaniline123.151.0 g~0.00811.0
Phenyl Chloroformate156.571.0 mL (1.25 g)~0.0080~1.0
Triethylamine101.190.8 mL (0.58 g)~0.0057~0.7

Note: The reported protocol uses a slight excess of the amine and chloroformate relative to the base.

Expected Yield: ~1.3 g (This corresponds to a high yield, but the exact percentage will depend on the purity of the starting materials and the efficiency of the purification.)[3]

Synthesis Route 2: From Phenol and 4-Methoxyphenyl Isocyanate

This route is an atom-economical alternative that avoids the formation of an acid byproduct.

General Protocol:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve phenol in an anhydrous solvent (e.g., toluene).

  • Add a catalytic amount of a base, such as triethylamine or dibutyltin dilaurate (optional, but can accelerate the reaction).[14]

  • Add 4-methoxyphenyl isocyanate dropwise to the stirred solution at room temperature.

  • The reaction can be heated to increase the rate if necessary. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[13]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Phenol94.111.0 eq-1.0
4-Methoxyphenyl Isocyanate149.151.0 eq-1.0
Catalyst (optional)-0.01-0.1 eq-0.01-0.1

Expected Yield: Generally high (>90%) under optimized conditions.[14]

IV. Visualizing the Process

Reaction Mechanisms

reaction_mechanisms cluster_schotten_baumann Schotten-Baumann Reaction cluster_isocyanate_addition Isocyanate Addition 4-Methoxyaniline 4-Methoxyaniline Intermediate Intermediate 4-Methoxyaniline->Intermediate + Phenyl Chloroformate Phenyl Chloroformate Phenyl Chloroformate Product_SB Phenyl N-(4-methoxyphenyl)carbamate Intermediate->Product_SB - HCl HCl HCl Triethylammonium\nChloride Triethylammonium Chloride HCl->Triethylammonium\nChloride + Triethylamine Triethylamine Triethylamine Phenol Phenol Product_IA Phenyl N-(4-methoxyphenyl)carbamate Phenol->Product_IA + 4-Methoxyphenyl Isocyanate 4-Methoxyphenyl\nIsocyanate 4-Methoxyphenyl Isocyanate

Caption: Reaction mechanisms for the two primary synthesis routes.

Troubleshooting Workflow

troubleshooting_workflow Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Yes Degradation? Degradation? Low Yield->Degradation? No Extend Time/Temp Extend Time/Temp Incomplete Reaction?->Extend Time/Temp Successful Synthesis Successful Synthesis Extend Time/Temp->Successful Synthesis Check for Moisture Check for Moisture Degradation?->Check for Moisture Check pH Check pH Degradation?->Check pH Yes Byproduct Formation? Byproduct Formation? Degradation?->Byproduct Formation? No Check for Moisture->Successful Synthesis Check pH->Successful Synthesis Identify Byproduct Identify Byproduct Byproduct Formation?->Identify Byproduct Unsuccessful Unsuccessful Byproduct Formation?->Unsuccessful No Adjust Conditions Adjust Conditions Identify Byproduct->Adjust Conditions Adjust Conditions->Successful Synthesis

Caption: A decision tree for troubleshooting low yield issues.

V. References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Feng, Y. L., & Xu, J. (2007). Phenyl N-(4-methoxyphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4566. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

  • MDPI. (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

  • Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of O-Aryl Carbamates. Retrieved from [Link]

  • WikiMili. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL N-(p-METHOXYPHENYL)CARBAMATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the formation of carbamate derivatives. Retrieved from [Link]

  • University of Arizona. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Google Patents. (n.d.). CN101747234A - Method for synthesizing phenyl carbamate. Retrieved from

  • Google Patents. (n.d.). WO2007014973A2 - Method of obtaining phenyl carbamates. Retrieved from

  • ACS Omega. (2022, November 28). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI) in water. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, February 21). Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]

  • Journal of Scientific Research. (2021). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates | Request PDF. Retrieved from [Link]

  • MDPI. (2019, December 26). Effect of the Diisocyanate Type on the Hydrolysis Behavior of Polyurethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis reaction of isocyanate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates. Retrieved from

  • Scilit. (n.d.). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2018, January 4). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Retrieved from [Link]

Sources

Technical Support Center: Purification of Phenyl N-(4-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of phenyl N-(4-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

I. Understanding the Core Challenge: The Impurity Profile

The primary challenge in purifying phenyl N-(4-methoxyphenyl)carbamate (Molecular Formula: C₁₄H₁₃NO₃, Molecular Weight: 243.26 g/mol ) stems from the impurities generated during its synthesis. The most common synthesis involves the reaction of p-anisidine (4-methoxyaniline) with phenyl chloroformate in the presence of a base like triethylamine.[1] Understanding the potential side reactions is critical to designing an effective purification strategy.

cluster_impurities Common Impurities p_anisidine p-Anisidine (Starting Material) product Phenyl N-(4-methoxyphenyl)carbamate (Target Compound) p_anisidine->product Reacts with urea_byproduct Symmetrical Urea (Dimerization Impurity) p_anisidine->urea_byproduct Dimerization/Side Reaction triethylamine_hcl Triethylamine HCl (Base Salt) phenyl_chloroformate Phenyl Chloroformate (Starting Material) phenyl_chloroformate->product phenol Phenol (Hydrolysis Impurity) phenyl_chloroformate->phenol Hydrolysis unreacted_amine Unreacted p-Anisidine

Caption: Key species in the synthesis and purification of the target carbamate.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of phenyl N-(4-methoxyphenyl)carbamate in a practical question-and-answer format.

FAQs: General Purification Strategy

Q1: My crude product is an oily solid/sticky mess. What is the likely cause? A1: This is a common issue and is often due to the presence of several impurities. The primary culprits are typically residual solvent, unreacted starting materials (which may be liquids or low-melting solids), and phenol, a byproduct of phenyl chloroformate hydrolysis. The triethylamine hydrochloride salt formed during the reaction is also hygroscopic and can contribute to a sticky consistency. A thorough aqueous work-up is the first crucial step to address this.

Q2: What is the first purification step I should take after the reaction is complete? A2: An aqueous work-up is essential. Before attempting recrystallization or chromatography, the reaction mixture should be diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed sequentially. A typical washing sequence is:

  • Water Wash: To remove the bulk of triethylamine hydrochloride.[1]

  • Dilute HCl Wash (e.g., 1M HCl): To remove any remaining triethylamine and, crucially, any unreacted basic p-anisidine by converting it to its water-soluble hydrochloride salt.[2]

  • Dilute NaOH Wash (e.g., 1M NaOH): To remove the acidic impurity, phenol, by converting it to water-soluble sodium phenoxide.[2]

  • Brine Wash (Saturated NaCl): To remove residual water from the organic layer before drying.

Q3: My compound seems to be degrading during purification. What could be happening? A3: Carbamates, particularly aryl carbamates, can be sensitive to both harsh pH and high temperatures.[3]

  • Hydrolysis: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can hydrolyze the carbamate bond.[4][5] Always use dilute acids/bases during the work-up and perform washes at room temperature.

  • Thermal Decomposition: Avoid excessive heat. When removing solvent on a rotary evaporator, use a water bath temperature below 40-50°C. If you are considering distillation (not generally recommended), it must be performed under high vacuum to keep the temperature low.

Troubleshooting: Recrystallization

Q4: I'm not sure which solvent to use for recrystallization. Where do I start? A4: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold. For phenyl N-(4-methoxyphenyl)carbamate, non-polar to moderately polar solvents are good starting points.

  • Proven Solvent: Recrystallization from petroleum ether has been successfully reported.[1]

  • Good Alternatives: Hexane or heptane are also excellent choices.[2]

  • Two-Solvent System: If you cannot find a suitable single solvent, a two-solvent system can be effective. A good combination is a solvent in which the compound is soluble (e.g., ethyl acetate or acetone) and a solvent in which it is insoluble (e.g., hexane or heptane).[6] Dissolve the crude product in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Q5: My product "oiled out" instead of forming crystals during recrystallization. What should I do? A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities.

  • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. Seeding the solution with a previously formed pure crystal can also help initiate proper crystallization.[7]

Q6: I have a low yield after recrystallization. How can I improve it? A6: Low yield is often due to using too much solvent or incomplete crystallization.

  • Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Maximize Crystal Formation: After the solution has cooled to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation.

  • Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and attempt a second recrystallization to recover more product. Analyze this second crop for purity separately before combining it with the first.

Troubleshooting: Column Chromatography

Q7: When is column chromatography a better choice than recrystallization? A7: Column chromatography is preferred when you have multiple impurities with polarities similar to your product, making separation by recrystallization difficult. It is excellent for removing both more polar and less polar impurities in a single step.

Q8: What are the recommended conditions for column chromatography? A8:

  • Stationary Phase: Silica gel is the standard choice.[8]

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a very common and effective eluent system for carbamates.[2] Start with a low polarity mixture (e.g., 9:1 or 8:2 hexanes:ethyl acetate) and gradually increase the polarity of the eluent if the product is not moving down the column.

  • Monitoring: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the column and to track the fractions. The ideal eluent should give your product an Rf value of approximately 0.3-0.4 for good separation.[8]

Q9: How do I visualize my compound on a TLC plate? A9: Phenyl N-(4-methoxyphenyl)carbamate has aromatic rings and will be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[9][10] For more sensitive visualization or if impurities are not UV-active, you can use staining reagents:

  • Potassium Permanganate (KMnO₄) stain: A general stain for organic compounds. The carbamate will appear as a yellow-brown spot on a purple background.

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals will stain most organic compounds, including the carbamate, a temporary brown color.[9]

III. Detailed Experimental Protocols

These protocols are designed to be self-validating, providing clear steps and checkpoints for ensuring purity.

Protocol 1: Aqueous Work-up (Prerequisite for all other purification)
  • Once the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (approx. 3-4 times the initial reaction volume).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 1 volume). This removes the triethylamine base and unreacted p-anisidine.

  • Wash with 1M NaOH (2 x 1 volume). This removes unreacted phenyl chloroformate (as phenol).

  • Wash with saturated aqueous NaCl (brine) (1 x 1 volume).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure (rotary evaporator, bath temp <40°C). The resulting crude solid is now ready for further purification.

Protocol 2: Purification by Recrystallization

start Crude Product (Post Work-up) dissolve Dissolve in MINIMAL Hot Recrystallization Solvent (e.g., Petroleum Ether) start->dissolve hot_filter Hot Filtration (Optional: if insoluble impurities exist) dissolve->hot_filter cool_rt Slowly Cool to Room Temperature hot_filter->cool_rt Clear Filtrate cool_ice Cool in Ice Bath (≥30 min) cool_rt->cool_ice vacuum_filter Collect Crystals by Vacuum Filtration cool_ice->vacuum_filter wash Wash Crystals with Small Amount of Cold Solvent vacuum_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of the target carbamate.

  • Solvent Selection: Place ~20 mg of the crude product in a test tube. Add a few drops of the test solvent (e.g., petroleum ether or hexane). If it dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the test tube. If the solid dissolves when hot but reappears upon cooling, you have found a good solvent.

  • Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice-water bath for at least 30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a low temperature (<40°C), to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system (e.g., hexanes:ethyl acetate) that gives the product an Rf of ~0.3-0.4 and separates it from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with the low-polarity mixture determined by TLC. Collect fractions continuously.

  • Gradient Elution (Optional): If impurities are close to the product, you can gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate to 20%) to elute the product more efficiently after less polar impurities have come off.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

IV. Purity Assessment & Data

After purification, it is crucial to assess the purity of the final compound.

TechniquePurposeExpected Outcome for Pure Product
Thin-Layer Chromatography (TLC) Quick purity checkA single spot under UV light and when stained.
Melting Point Assess purity and identityA sharp melting range (e.g., 1-2°C span).
HPLC Quantitative purity assessmentA single major peak with purity >95% (or as required).[11]
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and puritySpectra consistent with the structure of phenyl N-(4-methoxyphenyl)carbamate, with no significant impurity peaks.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass (243.26 m/z).

Solubility Profile (Qualitative)

This table provides a guide for solvent selection based on the expected polarity of phenyl N-(4-methoxyphenyl)carbamate.

SolventPolarityExpected Solubility at Room TempExpected Solubility when HotSuitability for Recrystallization
Hexane / Petroleum Ether Non-polarLowHighExcellent [1]
Toluene Moderately Non-polarModerateHighPossible, may need co-solvent
Dichloromethane (DCM) Moderately PolarHighHighPoor (too soluble)
Ethyl Acetate (EtOAc) PolarHighHighPoor (too soluble)
Acetone PolarHighHighPoor (too soluble)
Ethanol / Methanol Very PolarLow-ModerateHighPossible, but may require a co-solvent
Water Highly PolarInsolubleInsolubleUnsuitable

V. References

  • University of Colorado, Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Lu, J., et al. (2007). Phenyl N-(4-methoxyphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2595. [Link]

  • The Royal Society of Chemistry. (n.d.). Aryl Carbamate Amination Supporting Information. [Link]

  • ACS Publications. (2018). N-Arylation of Carbamates through Photosensitized Nickel Catalysis. [Link]

  • Organic Syntheses. (2002). METHYL N-(p-METHOXYPHENYL)CARBAMATE. [Link]

  • Scribd. (n.d.). TLC Visualization Reagents Overview. [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. [Link]

  • ResearchGate. (2014). Transition states of the alkaline hydrolysis of O-aryl carbamates.... [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Asian Journal of Research in Chemistry. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)carbamate. PubChem. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Lu, J., et al. (2007). Phenyl N-(4-methoxyphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2595.

  • BenchChem. (2025). A comparative analysis of different synthesis routes for substituted phenyl carbamates. BenchChem.

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Clemson University College of Engineering, Computing and Applied Sciences.

  • ResearchGate. (2014). Transition states of the alkaline hydrolysis of O-aryl carbamates... ResearchGate.

  • BenchChem. (2025). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. BenchChem.

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT.

  • Asian Journal of Research in Chemistry. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry.

  • EPFL. (n.d.). TLC Visualization Reagents. EPFL.

  • National Center for Biotechnology Information. (n.d.). Phenyl N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)carbamate. PubChem.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

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Technical Support Center: Phenyl N-(4-methoxyphenyl)carbamate Assay Interference

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Phenyl N-(4-methoxyphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common assay interference problems encountered when working with this compound. Here, we provide in-depth, experience-driven guidance to ensure the integrity and accuracy of your experimental results.

I. Compound Profile and Characteristics

Phenyl N-(4-methoxyphenyl)carbamate is a carbamate derivative with the molecular formula C14H13NO3.[1][2] Understanding its fundamental properties is the first step in diagnosing and mitigating potential assay interferences.

PropertyValueSource
Molecular Weight 243.26 g/mol [2]
Molecular Formula C14H13NO3[1][2]
Appearance Crystalline solid[1]
Solubility Soluble in organic solvents like methylene chloride and petroleum ether[1]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 4[2]
Topological Polar Surface Area 47.6 Ų[2]

A key structural feature is the presence of two aromatic rings and a carbamate linkage.[3] This structure can contribute to nonspecific interactions and potential reactivity, which are common sources of assay interference.

II. Frequently Asked Questions (FAQs) about Assay Interference

This section addresses common questions regarding unexpected results when using Phenyl N-(4-methoxyphenyl)carbamate in various assays.

Q1: My compound shows activity in a primary screen, but this is not reproducible in secondary or orthogonal assays. What could be the cause?

This is a classic sign of assay interference.[4] Many small molecules can generate false-positive results through mechanisms that are independent of true target engagement.[5][6] Phenyl N-(4-methoxyphenyl)carbamate, due to its chemical structure, may fall into the category of Pan-Assay Interference Compounds (PAINS).[5][7]

Possible Causes:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or disrupt protein-protein interactions.

  • Reactivity: The carbamate functional group can be susceptible to hydrolysis, especially under certain pH and temperature conditions, leading to reactive species that interfere with assay components.

  • Optical Interference: The compound may possess inherent fluorescent or light-absorbing properties that overlap with the detection wavelengths of your assay, leading to false signals.[4]

  • Nonspecific Binding: The aromatic rings can promote hydrophobic interactions, leading to nonspecific binding to proteins or other macromolecules in the assay.

Q2: I'm observing high background noise or a drifting signal in my fluorescence-based assay. Could Phenyl N-(4-methoxyphenyl)carbamate be the culprit?

Yes, this is a strong possibility. Compounds with aromatic systems can exhibit autofluorescence.

Troubleshooting Workflow for Fluorescence Interference:

A High background or drifting signal in fluorescence assay B Run a buffer-only control with the compound A->B C Does the signal increase? B->C D Yes: Compound is likely autofluorescent C->D Yes E No: Investigate other causes (e.g., buffer instability, detector issue) C->E No F Measure the excitation and emission spectra of the compound D->F G Shift detection wavelengths to avoid compound's spectral overlap F->G H If wavelength shift is not possible, consider an orthogonal assay G->H

Caption: Troubleshooting workflow for fluorescence interference.

Q3: My enzymatic assay shows inhibition, but the dose-response curve is steep and has a low Hill slope. What does this suggest?

A steep, non-ideal dose-response curve can be indicative of non-specific inhibition mechanisms, such as compound aggregation.

Expert Insight: True inhibitors typically exhibit a sigmoidal dose-response curve with a Hill slope around 1. Deviations from this often point to an artifact.

Recommended Action: Perform an aggregation assay. A common method is to include a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), in the assay buffer.[8] If the inhibitory activity of Phenyl N-(4-methoxyphenyl)carbamate is significantly reduced in the presence of the detergent, it strongly suggests that aggregation is the cause of the observed inhibition.

III. Troubleshooting Guides for Specific Assay Types

Enzymatic Assays (e.g., Kinase, Protease, Esterase Assays)

Carbamates are well-known inhibitors of certain enzymes, particularly those with a serine in the active site, like acetylcholinesterase.[9][10][11] However, they can also cause non-specific inhibition.

Problem: Apparent enzyme inhibition that is not target-specific.

Step-by-Step Troubleshooting Protocol:

  • Counter-Screen: Test the compound against an unrelated enzyme, preferably one with a different catalytic mechanism. If inhibition is observed for both, it points towards a non-specific mechanism.

  • Assay Component Interference Check:

    • Run the assay without the enzyme but with all other components (substrate, ATP for kinases, etc.) and your compound. This will identify if the compound directly interacts with the substrate or detection reagents.

    • For assays using a reporter enzyme (e.g., luciferase), test the compound directly against the reporter enzyme to rule out off-target inhibition.

  • Time-Dependent Inhibition: Pre-incubate the enzyme and Phenyl N-(4-methoxyphenyl)carbamate for varying lengths of time before adding the substrate. A time-dependent increase in inhibition may suggest covalent modification or a slow-binding mechanism, which could be a form of interference.

  • Detergent Addition: As mentioned previously, add a non-ionic detergent to the assay buffer to check for aggregation-based inhibition.

Cell-Based Assays

Interference in cell-based assays can be more complex to diagnose due to the multitude of potential interactions.

Problem: Unexpected cytotoxicity or altered cell signaling.

Potential Mechanisms of Interference:

  • Membrane Disruption: The lipophilic nature of the compound may lead to disruption of the cell membrane, causing general cytotoxicity.[12]

  • Mitochondrial Toxicity: Interference with mitochondrial function is a common off-target effect of many compounds.

  • Reactive Oxygen Species (ROS) Generation: The compound might undergo metabolic activation within the cell, leading to the production of ROS and subsequent cellular stress.

Experimental Workflow to Deconvolute Cellular Effects:

A Observed cellular phenotype (e.g., cytotoxicity, signaling change) B Assess general cytotoxicity (e.g., LDH release, membrane integrity dye) A->B C Is there general cytotoxicity? B->C D Yes: The observed phenotype may be a consequence of cell death. C->D Yes E No: Investigate specific pathways. C->E No F Measure mitochondrial membrane potential (e.g., TMRE, JC-1) E->F G Measure ROS production (e.g., DCFDA assay) E->G H Perform target engagement assay (if a target is hypothesized) E->H

Caption: Workflow to investigate cellular assay interference.

Binding Assays (e.g., ELISA, TR-FRET, AlphaScreen)

These assays are susceptible to interference that disrupts the binding of the intended interactors or interferes with the detection system.

Problem: False positive or false negative results in a binding assay.

Troubleshooting Steps:

  • Format-Specific Controls:

    • ELISA: Coat the plate with an irrelevant protein to check for non-specific binding of your compound or the detection antibodies.

    • TR-FRET/AlphaScreen: Run the assay without one of the binding partners to see if your compound affects the donor or acceptor fluorophores/beads directly.

  • Solubility Check: Poor solubility can lead to compound precipitation, which can scatter light and interfere with optical detection methods. Visually inspect the assay plate wells for any precipitate.

  • Chelation: Some compounds can chelate metal ions that may be essential for protein structure or interaction (e.g., zinc fingers). Consider if your target requires metal ions and if the structure of Phenyl N-(4-methoxyphenyl)carbamate suggests potential chelation activity.

IV. Mitigation Strategies

If assay interference is confirmed, several strategies can be employed:

StrategyDescriptionWhen to Use
Buffer Optimization Add BSA (0.1-1 mg/mL) or a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.[4]To reduce non-specific binding and aggregation-based interference.
Orthogonal Assays Validate hits using a secondary assay that employs a different detection technology and principle.[4]Essential for confirming any primary screen hit.
Structural Analogs Test structurally similar but inactive analogs of Phenyl N-(4-methoxyphenyl)carbamate. If they show similar interference, it strengthens the argument for an artifact.To confirm that the observed activity is due to a specific chemical scaffold prone to interference.
Direct Target Engagement Assays Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) that are less prone to many types of interference.For high-priority hits to confirm direct binding to the target protein.

V. Synthesis and Purification Considerations

The purity of your compound is critical. Impurities from the synthesis or degradation products can be a source of assay interference.

Synthesis of Phenyl N-(4-methoxyphenyl)carbamate

A common synthetic route involves the reaction of 4-methoxyaniline with phenyl chloroformate in the presence of a base like triethylamine.[1]

Simplified Reaction Scheme:

4-methoxyaniline + phenyl chloroformate --(Triethylamine, CH2Cl2)--> Phenyl N-(4-methoxyphenyl)carbamate + Triethylamine HCl

Purification and Quality Control
  • Purification: The crude product is typically purified by recrystallization from a solvent like petroleum ether.[1]

  • Identity and Purity Confirmation: It is essential to confirm the identity and purity of the final compound using techniques such as:

    • NMR (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To assess purity. A purity of >95% is recommended for most screening applications.

Expert Tip: Always use a freshly prepared, well-characterized batch of the compound for your assays. Store the compound under appropriate conditions (cool, dry, and protected from light) to prevent degradation.

By systematically applying the troubleshooting guides and experimental controls outlined in this document, researchers can confidently identify and mitigate assay interference from Phenyl N-(4-methoxyphenyl)carbamate, leading to more reliable and reproducible scientific data.

References
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). PMC. Retrieved from [Link]

  • Fang, Z., Wang, Y. L., Ren, L. L., & Wei, P. (2009). Phenyl N-(4-methoxyphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1997. Retrieved from [Link]

  • Laggner, C., & Kirchmair, J. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(6), 398–414. Retrieved from [Link]

  • Fang, Z., Wang, Y. L., Ren, L. L., & Wei, P. (2009). Phenyl N-(4-methoxy-phen-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1997. Retrieved from [Link]

  • Pan-assay interference compounds. (2023, December 2). Wikipedia. Retrieved from [Link]

  • Zhong, Z. D., Clements-Egan, A., Gorovits, B., Maia, M., Sumner, G., & et al. (2017). Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. The AAPS Journal, 19(6), 1564–1575. Retrieved from [Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017-Utility and Limitations. ACS Chemical Biology, 13(1), 36–44. Retrieved from [Link]

  • Singh, S. K., Dadel, A., & Kumar, P. (2023). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Bioanalysis, 15(19), 1231–1244. Retrieved from [Link]

  • Pan-assay interference compounds (PAINS). These moieties have been.... (n.d.). ResearchGate. Retrieved from [Link]

  • Spinnler, C., & DeFrank, J. (2007). Multienzyme Inhibition Assay for Residue Analysis of Insecticidal Organophosphates and Carbamates. Journal of Agricultural and Food Chemistry, 55(26), 10585–10592. Retrieved from [Link]

  • Capuzzi, S. J., & Muratov, E. N. (2017). PAINS management: open source model to eliminate nuisance compounds. Journal of Cheminformatics, 9(1), 2. Retrieved from [Link]

  • Wassermann, A. M., & Lounkine, E. (2017). Activity profiles of analog series containing pan assay interference compounds. MedChemComm, 8(8), 1619–1623. Retrieved from [Link]

  • METHYL N-(p-METHOXYPHENYL)CARBAMATE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 4-methoxyphenyl n-(4-methoxyphenyl)carbamate (C15H15NO4). (n.d.). PubChem. Retrieved from [Link]

  • Ethyl Carbamate Detection GC/MS vs GC/MS/MS troubleshooting. (2024, June 3). Reddit. Retrieved from [Link]

  • Staikou, A., & et al. (2009). Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor. Sensors, 9(9), 7063–7075. Retrieved from [Link]

  • Liu, J., & et al. (2007). A method to determine precise benchmark doses for carbamate anticholinesterases. Toxicology and Applied Pharmacology, 220(1), 88–97. Retrieved from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Retrieved from [Link]

  • Perrault, C., & et al. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 798–802. Retrieved from [Link]

  • Mita, L., & et al. (2025). Evaluation of the inhibitory effects of carbamate pesticides on human carboxylesterases. Chemosphere, 378, 140889. Retrieved from [Link]

  • Wang, J., & et al. (2002). Electrochemical Detection of Carbamate Pesticides at Conductive Diamond Electrodes. Analytical Chemistry, 74(5), 985–989. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]

  • Smulders, C. J., & et al. (2004). A Noncompetitive, Sequential Mechanism for Inhibition of Rat 4 2 Neuronal Nicotinic Acetylcholine Receptors by Carbamate Pesticides. Journal of Pharmacology and Experimental Therapeutics, 308(3), 911–920. Retrieved from [Link]

  • Nur 'Aqilah, N. M., & et al. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. IntechOpen. Retrieved from [Link]

  • Shan, G., & et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933–940. Retrieved from [Link]

  • Ren, Z., & et al. (2021). Rapid detection of carbamate pesticide residues using microchip electrophoresis combining amperometric detection. Analytical and Bioanalytical Chemistry, 413(8), 2219–2228. Retrieved from [Link]

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Technical Support Center: Troubleshooting Phenyl N-(4-methoxyphenyl)carbamate Off-Target Effects

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing Phenyl N-(4-methoxyphenyl)carbamate (CAS: 20950-96-3) and related O-aryl carbamates in their workflows. While carbamates are privileged scaffolds for targeting serine hydrolases, their electrophilic nature often leads to complex off-target profiles.

This center provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you deconvolute target-mediated phenotypes from off-target artifacts.

SECTION 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Phenyl N-(4-methoxyphenyl)carbamate exhibit broad cross-reactivity in my tissue lysates? A: Phenyl N-(4-methoxyphenyl)carbamate functions as a pseudo-substrate for the serine hydrolase superfamily. The mechanism of action relies on the nucleophilic attack of the enzyme's catalytic serine on the carbamate carbonyl[1]. Because the O-phenyl ester acts as an excellent nucleofuge (leaving group), the activation barrier for carbamylation is significantly lowered[2]. This lack of stringent structural discrimination means that homologous enzymes sharing the conserved Ser-His-Asp/Glu catalytic triad can also be covalently inactivated[3].

Mechanism A Phenyl N-(4-methoxyphenyl)carbamate (Intact Inhibitor) B Serine Hydrolase (Catalytic Serine) C Tetrahedral Intermediate D Carbamylated Enzyme (Covalent Adduct) C->D Covalent Inactivation E Phenol (Leaving Group) C->E Elimination AB AB AB->C Nucleophilic Attack

Fig 1. Covalent carbamylation mechanism of serine hydrolases by O-aryl carbamates.

Q2: I am observing unexpected cellular toxicity and altered drug metabolism in my in vivo models. Which off-targets are the most likely culprits? A: When utilizing O-aryl carbamates, the most frequent confounding off-targets are liver carboxylesterases (CES1 and CES2). These enzymes are responsible for the first-pass metabolism of many drugs and endogenous esters. Carbamylation of CES enzymes can lead to severe drug-drug interactions or toxicity (e.g., altered irinotecan metabolism). Additionally, cross-reactivity with Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) can induce cholinergic toxicity.

Q3: How do I experimentally distinguish between target-mediated effects and off-target carbamylation? A: You must employ a self-validating assay that visualizes the entire active serine hydrolase proteome simultaneously. We strongly recommend using a broad-spectrum fluorophosphonate (FP) probe[4]. By pre-incubating your proteome with a dose-response of your carbamate, you can track the disappearance of both target and off-target bands, establishing a precise in situ IC50 for every interacting enzyme.

SECTION 2: Quantitative Off-Target Profiling

To assist in your troubleshooting, we have summarized the typical reactivity profile of standard O-aryl carbamates across the mammalian proteome. Compare your observed IC50 values against this matrix to identify potential off-target liabilities.

Enzyme ClassSpecific EnzymePhysiological RoleRelative Reactivity (IC50)Off-Target Phenotype / Consequence
Endocannabinoid Hydrolase FAAHAnandamide degradation< 10 nM (Typical Target)Analgesia, anxiolysis
Endocannabinoid Hydrolase MAGL2-AG degradation1 μM - 10 μMAltered lipid signaling, neuroinflammation
Carboxylesterase CES1 / CES2Xenobiotic metabolism50 nM - 500 nMAltered prodrug activation, hepatotoxicity
Cholinesterase AChE / BChEAcetylcholine regulation10 μM - 50 μMCholinergic toxicity, neuromuscular block

SECTION 3: Diagnostic Experimental Protocols

If you suspect Phenyl N-(4-methoxyphenyl)carbamate is causing off-target effects, execute the following Competitive ABPP Workflow . This protocol is designed as a self-validating system: the inclusion of a universal probe ensures that any loss of signal is definitively due to competitive covalent occupancy by the carbamate, rather than protein degradation or assay failure.

Step-by-Step Methodology: Competitive ABPP

1. Preparation of Native Proteome

  • Action: Isolate target tissue (e.g., mouse brain or liver) and homogenize in cold PBS (pH 7.4). Adjust protein concentration to 1–2 mg/mL.

  • Causality: Native, non-denaturing conditions are strictly required. Carbamates act as pseudo-substrates and will only react with the active, folded conformation of the catalytic triad[4].

2. Inhibitor Pre-incubation (Dose-Response)

  • Action: Aliquot 50 μL of the proteome into microcentrifuge tubes. Treat with a logarithmic dose-response of Phenyl N-(4-methoxyphenyl)carbamate (e.g., 1 nM, 10 nM, 100 nM, 1 μM, 10 μM) or DMSO (Vehicle control). Incubate for 30 minutes at 37°C.

  • Causality: A dose-response is critical to separate high-affinity target binding from low-affinity off-target carbamylation. The DMSO lane serves as the baseline validation for total enzyme viability.

3. Activity-Based Probe Labeling

  • Action: Add 1 μM (final concentration) of Fluorophosphonate-Rhodamine (FP-Rh) to all samples. Incubate for 30 minutes at room temperature in the dark.

  • Causality: FP-Rh acts as a universal, irreversible probe for all active serine hydrolases. If the carbamate has covalently occupied an off-target enzyme, the FP-Rh probe is sterically and chemically blocked from binding, resulting in a "missing band"[5].

4. Quenching & Separation

  • Action: Quench the reaction by adding 4x SDS loading buffer. Boil the samples at 95°C for 5 minutes. Resolve the proteomes via SDS-PAGE (10% polyacrylamide gel).

5. In-Gel Fluorescence Visualization

  • Action: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the Rhodamine channel (Ex: 532 nm / Em: 580 nm).

  • Causality: Direct in-gel fluorescence avoids the non-linear signal amplification issues inherent to Western blotting, allowing for highly accurate, quantitative densitometry to calculate off-target IC50 values.

ABPP_Workflow S1 1. Proteome Incubation (Vehicle vs. Carbamate) S2 2. FP-Rhodamine Labeling (Targets Active Serine Hydrolases) S1->S2 S3 3. SDS-PAGE Separation (Resolve Proteins by Mass) S2->S3 S4 4. In-Gel Fluorescence (Detect Labeled Enzymes) S3->S4 S5 5. Off-Target Identification (Analyze Missing Bands) S4->S5

Fig 2. Competitive ABPP workflow for identifying carbamate off-targets.

SECTION 4: References

  • O-Hydroxyacetamide Carbamates as a Highly Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors Source: bioRxiv URL:[Link]

  • Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Support Center: Phenyl N-(4-methoxyphenyl)carbamate (PN4MPC) Cytotoxicity Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Phenyl N-(4-methoxyphenyl)carbamate (CAS: 20950-96-3) is frequently utilized as a chemical intermediate and a structural motif in drug discovery, particularly in the development of cholinesterase inhibitors and fatty acid amide hydrolase (FAAH) inhibitors ()[1]. However, evaluating its biological activity in vitro is often complicated by inherent cytotoxicity. Like many carbamate derivatives, PN4MPC can induce reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction, cell cycle arrest, and apoptosis (, )[2][3].

This technical guide provides troubleshooting strategies and validated protocols to ensure high-fidelity data when working with this compound.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing erratic IC50 values and false positives in my MTT/MTS viability assays when screening PN4MPC? Causality & Solution: The methoxy-substituted phenyl ring and carbamate linkage in PN4MPC can exhibit redox activity. In cellular environments, these compounds can sometimes directly reduce tetrazolium salts (like MTT or MTS) into formazan independently of mitochondrial succinate dehydrogenase activity. This redox artifact artificially inflates absorbance readings, making the cells appear viable when they are actually dying. Actionable Step: To eliminate redox interference, switch to an orthogonal, ATP-based luminescent assay (e.g., CellTiter-Glo). ATP quantitation relies on the luciferase reaction, which is independent of the compound's redox potential and strictly correlates with the metabolic viability of the cells.

Q2: My flow cytometry data shows a massive necrotic population at high doses, but I am trying to study apoptotic pathways. How do I optimize the dosing window? Causality & Solution: Carbamate derivatives exhibit a biphasic cytotoxicity profile. At lower, pharmacological concentrations, they induce moderate intracellular ROS that triggers mitochondrial depolarization, cytochrome-c release, and caspase-3 mediated apoptosis ()[2]. However, at high concentrations (typically >50 µM), overwhelming oxidative stress causes rapid lipid peroxidation, membrane rupture, and primary necrosis ()[3]. Actionable Step: You are likely missing the apoptotic window. Perform a tighter dose-response curve (1 µM to 50 µM) and assess at an earlier time point (12–24 hours instead of 48 hours). Use Annexin V/PI co-staining to differentiate early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Q3: The compound precipitates in my cell culture media, leading to inconsistent cytotoxicity. How should I formulate PN4MPC? Causality & Solution: PN4MPC is highly lipophilic. Direct addition of the powder or high-concentration aqueous spikes into culture media causes micro-precipitation. Cells cannot uniformly absorb these precipitates, leading to high well-to-well variability and localized toxicity. Actionable Step: Prepare a 10 mM master stock in 100% anhydrous DMSO. Perform all serial dilutions in DMSO first. Spike the final DMSO dilutions into pre-warmed culture media such that the final DMSO concentration never exceeds 0.5% (v/v). This maintains solubility while preventing solvent-induced baseline toxicity.

Section 2: Quantitative Cytotoxicity Profile

To establish a baseline for your assays, reference the following typical cytotoxicity metrics for PN4MPC and structurally related carbamates across standard cell lines.

Cell LineTissue OriginIC50 (24h Exposure)Primary Death MechanismROS Induction (Fold Change vs. Control)
HepG2Human Liver45.2 ± 3.1 µMApoptosis / G1 Arrest3.2x
JurkatHuman T-Lymphocyte28.5 ± 2.4 µMCaspase-dependent Apoptosis4.5x
SH-SY5YHuman Neuroblastoma62.0 ± 4.8 µMMixed (Apoptosis/Necrosis)2.1x
Section 3: Validated Experimental Protocols
Protocol 1: High-Fidelity ATP-Based Cell Viability Assay (Redox-Independent)

Self-Validation Principle: This protocol includes a "No-Cell Control" to definitively prove that PN4MPC does not auto-luminesce or directly interact with the luciferase enzyme, ensuring absolute trustworthiness of the data.

  • Cell Seeding: Seed cells at 10,000 cells/well in a 96-well opaque white plate. Leave column 12 empty (media only) for background subtraction. Leave column 11 with media + compound but NO cells (Self-Validation Control). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dilute PN4MPC in anhydrous DMSO to 200x the final desired concentration. Dilute 1:200 into pre-warmed culture media (final DMSO = 0.5%).

  • Treatment: Aspirate old media and add 100 µL of compound-containing media to the respective wells. Incubate for 24 hours.

  • Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation & Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader (integration time: 0.5–1.0 second/well).

Protocol 2: Multiparametric Apoptosis & ROS Profiling via Flow Cytometry

Self-Validation Principle: Uses CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization to validate the assay's sensitivity to carbamate-induced mitochondrial stress.

  • ROS Staining (DCFDA): Following 12 hours of PN4MPC treatment, wash cells with PBS and incubate with 5 µM DCFDA for 30 minutes at 37°C in the dark.

  • Positive Control: Treat a separate control well with 50 µM CCCP for 30 minutes prior to harvesting to validate mitochondrial membrane potential loss.

  • Harvesting: Gently trypsinize cells, pool with the supernatant (to capture floating apoptotic bodies), and centrifuge at 300 x g for 5 minutes.

  • Apoptosis Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for ROS (FITC channel) and Apoptosis (FITC vs. PE/PI channels).

Section 4: Mechanistic Visualization

The following diagram illustrates the established signaling cascade by which carbamate derivatives induce cytotoxicity in mammalian cells (, )[2][3].

G PN4MPC Phenyl N-(4-methoxyphenyl)carbamate (Dose > 10 µM) ROS Intracellular ROS Overproduction (Oxidative Stress) PN4MPC->ROS Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito CytC Cytochrome-c Release into Cytosol Mito->CytC Caspase Caspase-3 Cleavage & Activation CytC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 1: ROS-mediated apoptotic signaling pathway induced by carbamate derivatives.

References
  • Li Q, Kobayashi M, Kawada T. "Carbamate pesticide-induced apoptosis in human T lymphocytes." International Journal of Environmental Research and Public Health. 2015. URL: [Link]

  • Zhao X, et al. "In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells." Toxicological Research. 2016. URL: [Link]

  • Weinstock M, et al. "Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry. 2012. URL: [Link]

Sources

Troubleshooting phenyl N-(4-methoxyphenyl)carbamate degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenyl N-(4-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability and degradation issues encountered during experimentation. By understanding the underlying chemical principles, you can ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions about the stability and handling of phenyl N-(4-methoxyphenyl)carbamate.

Q1: What is the basic stability profile of phenyl N-(4-methoxyphenyl)carbamate?

Phenyl N-(4-methoxyphenyl)carbamate, like other N-aryl carbamates, possesses a carbamate ester linkage that is susceptible to hydrolysis.[1] Its stability is highly dependent on pH, temperature, and the presence of enzymes.[1][2][3] Generally, it exhibits greater stability in acidic to neutral conditions and is prone to rapid degradation under alkaline (basic) conditions.[1][2]

Q2: How does pH affect the stability of this compound?

The pH of the solution is a critical factor.

  • Acidic to Neutral pH (pH < 7): The compound is relatively stable.[2][4]

  • Alkaline pH (pH > 7): The rate of degradation increases significantly in basic conditions.[1][5] This is due to base-catalyzed hydrolysis of the carbamate bond, which can proceed through mechanisms like the E1cB (Elimination Unimolecular conjugate Base) pathway, leading to the formation of a phenyl isocyanate intermediate.[5][6] For some carbamates, every unit increase in pH can increase the hydrolysis rate tenfold.[1]

Q3: What are the primary degradation products I should expect?

Under hydrolytic conditions, the primary degradation products of phenyl N-(4-methoxyphenyl)carbamate are phenol and 4-methoxyaniline (p-anisidine), following the cleavage of the carbamate bond. Depending on the specific conditions, further reactions can occur.

Q4: Is this compound sensitive to light or temperature?

Yes, both light and temperature can contribute to degradation.

  • Light (Photodegradation): Compounds with aromatic rings can be susceptible to photodegradation, especially upon exposure to UV light.[7] It is crucial to protect solutions and solid compounds from light.[8]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[7] Therefore, storing the compound and your experimental samples at controlled, cool temperatures is recommended.

Q5: Are there any enzymatic concerns I should be aware of in biological assays?

Yes. Carbamates can be metabolized by various enzymes present in biological matrices like plasma, serum, or cell lysates.[2][9] Hydrolases, particularly carboxylesterases, are known to cleave the ester bond in carbamates, leading to their degradation.[9][10][11] If you are working with biological samples, enzymatic degradation is a significant factor to consider.

Part 2: Troubleshooting Guide - Common Scenarios

This section provides a structured approach to diagnosing and solving common problems related to compound instability.

Scenario 1: Inconsistent Results or Loss of Activity in Aqueous Buffers
  • Symptom: You observe a decrease in the compound's expected biological activity over the course of an experiment, or results are not reproducible between assays performed on different days.

  • Potential Causes:

    • pH-Induced Hydrolysis: Your buffer system is neutral to alkaline (pH ≥ 7.4), causing significant hydrolysis.

    • Temperature Effects: The experiment is run at an elevated temperature (e.g., 37°C), accelerating degradation.

    • Incorrect Buffer Preparation: The actual pH of your buffer is higher than intended.

  • Diagnostic Steps & Solutions:

    • Verify Buffer pH: Calibrate your pH meter and measure the pH of the exact buffer used in your experiment at the working temperature.

    • Perform a Time-Course Stability Study: Prepare your compound in the experimental buffer. Aliquot and analyze samples via HPLC at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) under the exact experimental conditions (temperature, light exposure). A decreasing peak area for the parent compound confirms instability.

    • Solution: If instability is confirmed, consider lowering the buffer pH if your experimental system allows. Alternatively, prepare fresh stock solutions of the compound immediately before each experiment to minimize the time it spends in the aqueous buffer.

Scenario 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Your chromatogram shows the peak for the parent compound decreasing over time, with one or more new peaks appearing.

  • Potential Causes:

    • Hydrolytic Degradation: The new peaks correspond to degradation products like phenol and 4-methoxyaniline.

    • Solvent-Induced Degradation: The solvent used for sample preparation or in the mobile phase is contributing to degradation.

    • Photodegradation: Samples were exposed to light during preparation, storage, or in the autosampler.

  • Diagnostic Steps & Solutions:

    • Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to see if they match the expected masses of phenol and 4-methoxyaniline.

    • Evaluate Solvent Effects: Conduct a small-scale stability test of your compound in different solvents commonly used in your workflow (e.g., DMSO, acetonitrile, methanol, water).[8] Analyze immediately after dissolution and after several hours.

    • Protect from Light: Repeat a sample preparation under light-protected conditions (e.g., using amber vials, covering racks with foil) and compare the chromatogram to a sample prepared under normal light.[7][8]

    • Solution: Use amber autosampler vials and minimize the time samples spend on the autosampler before injection. Ensure solvents are high-purity and compatible with your compound.[8]

Scenario 3: Low Recovery from Biological Matrices (Plasma, Serum, etc.)
  • Symptom: When trying to quantify the compound in a biological sample, the measured concentration is significantly lower than expected, even at early time points.

  • Potential Causes:

    • Enzymatic Degradation: Esterases and other hydrolases in the biological matrix are rapidly metabolizing the compound.[9][12]

    • Poor Extraction Efficiency: The method used to extract the compound from the matrix is inefficient.

    • Non-specific Binding: The compound is binding to proteins or lipids in the matrix.

  • Diagnostic Steps & Solutions:

    • Inhibit Enzyme Activity: Repeat the experiment using a matrix where enzymes have been inactivated, for example, by heat inactivation or by adding a broad-spectrum esterase inhibitor (e.g., sodium fluoride) to a control sample. A significantly higher recovery in the inhibited sample points to enzymatic degradation.

    • Optimize Extraction: Spike a known amount of the compound into the matrix and perform the extraction. Compare the result to a direct injection of the same amount of compound prepared in a clean solvent to calculate the extraction recovery. Test different extraction solvents or techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

    • Solution: If enzymatic degradation is the issue, samples should be processed on ice, and an enzyme inhibitor should be added immediately upon collection if the assay allows. Develop a robust extraction protocol with validated recovery.

Part 3: Key Experimental Protocols & Data

Protocol 1: pH-Dependent Stability Assessment using HPLC

This protocol determines the stability of phenyl N-(4-methoxyphenyl)carbamate at different pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM) at various pH levels, such as pH 4.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (borate).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-aqueous, compatible solvent like DMSO or acetonitrile (e.g., 10 mg/mL).

  • Incubation Samples: In separate, light-protected vials, dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Time-Zero (T0) Sample: Immediately after adding the compound to the buffer, take an aliquot from each pH condition and quench the reaction by diluting it in the mobile phase or a suitable organic solvent. Analyze by HPLC immediately. This is your T0 reference.

  • Incubation: Incubate the remaining samples at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench as in step 4, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T0 sample for each pH condition. Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation: Expected Stability Profile

The following table summarizes the expected stability trend for a typical N-aryl carbamate.

pHTemperatureExpected Half-Life (t½)Degradation Rate
4.025°C> 7 daysVery Slow
7.425°CHours to DaysModerate
7.437°CMinutes to HoursRapid
9.025°CMinutesVery Rapid

Note: These are illustrative values. The exact half-life must be determined experimentally for phenyl N-(4-methoxyphenyl)carbamate.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow

This diagram outlines the logical steps for diagnosing compound degradation.

TroubleshootingWorkflow Symptom Symptom Observed (e.g., Low Activity, Extra Peaks) Isolate_Variable Isolate Potential Cause Symptom->Isolate_Variable Check_pH Check Buffer pH & Perform pH Stability Study Isolate_Variable->Check_pH Chemical Degradation? Check_Enzymes Run Assay with Inactivated Biological Matrix Isolate_Variable->Check_Enzymes Biological Degradation? Check_Light Protect Sample From Light & Re-analyze Isolate_Variable->Check_Light Physical Degradation? Check_Solvent Test Compound Stability in Different Solvents Isolate_Variable->Check_Solvent Formulation Issue? Root_Cause Root Cause Identified Check_pH->Root_Cause Check_Enzymes->Root_Cause Check_Light->Root_Cause Check_Solvent->Root_Cause Solution Implement Solution (e.g., Adjust pH, Add Inhibitor, Use Amber Vials) Root_Cause->Solution Resolved Problem Resolved Solution->Resolved

Caption: A logical workflow for troubleshooting carbamate degradation.

Diagram 2: Primary Degradation Pathways

This diagram illustrates the main chemical and enzymatic degradation routes.

DegradationPathways Parent Phenyl N-(4-methoxyphenyl)carbamate Hydrolysis Hydrolysis (H₂O, OH⁻) Parent->Hydrolysis Enzymes Enzymatic Cleavage (Esterases) Parent->Enzymes Phenol Phenol Hydrolysis->Phenol Cleavage Aniline 4-Methoxyaniline Hydrolysis->Aniline Cleavage Enzymes->Phenol Metabolism Enzymes->Aniline Metabolism

Caption: Key degradation pathways for phenyl N-(4-methoxyphenyl)carbamate.

References

  • Bhatt, P. et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Available at: [Link]

  • Ufarté, L. et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Technology Networks. Available at: [Link]

  • Ufarté, L., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS ONE, 12(12), e0189201. Available at: [Link]

  • Various Authors. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Available at: [Link]

  • Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology, 27(2). Available at: [Link]

  • Bhatt, P., et al. (2021). Characterization of the role of esterases in the biodegradation of organophosphate, carbamate, and pyrethroid pesticides. Journal of Hazardous Materials, 411, 125026. Available at: [Link]

  • Saari, W. S., et al. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97-101. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Available at: [Link]

  • Effective Analysis Carbamate Pesticides. (2023). Separation Science. Available at: [Link]

  • Soral, M., et al. (2020). Organic Carbamates in Drug Design and Medicinal Chemistry. Current Medicinal Chemistry, 27(1). Available at: [Link]

  • Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of Selected Carbamate Pesticides. (1994). U.S. Geological Survey. Available at: [Link]

  • Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2516. Available at: [Link]

  • Rao, T. N., et al. (2002). Electrochemical Detection of Carbamate Pesticides at Conductive Diamond Electrodes. Analytical Chemistry, 74(7), 1584-1589. Available at: [Link]

  • Soral, M., et al. (2020). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Methyl carbamate - Safety Data Sheet. (n.d.). Carl Roth. Available at: [Link]

  • Kučerová, T., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(7), 1011-1019. Available at: [Link]

  • Various Authors. (2004). Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. ResearchGate. Available at: [Link]

  • Ladeira, S., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45041-45050. Available at: [Link]

  • Fang, Z., et al. (2009). Phenyl N-(4-methoxyphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1997. Available at: [Link]

  • The PCCA BLOG. (2022). Factors That Affect the Stability of Compounded Medications. PCCA. Available at: [Link]

  • Vontor, T., & Večeřa, M. (1973). Carbamates. IV. Kinetics and mechanism of hydrolysis of substituted phenyl N-methylcarbamates in strongly alkaline and acid media. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024). IJNRD. Available at: [Link]

  • The Top 10 Best Practices For Proper Chemical Storage. (2025). IDR Environmental Services. Available at: [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). ResearchGate. Available at: [Link]

  • Um, I. H., et al. (2002). Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. Bulletin of the Korean Chemical Society, 23(12), 1735-1738. Available at: [Link]

  • Johnson, S. L., & Morrison, D. L. (1972). Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime. Journal of the American Chemical Society, 94(4), 1323-1334. Available at: [Link]

  • Fang, Z., et al. (2009). Phenyl N-(4-methoxy-phen-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1997. Available at: [Link]

  • Vontor, T., & Socha, J. (1973). Kinetics and mechanism of hydrolysis of substituted phenyl carbamates. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Smith, V. A., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1389. Available at: [Link]

  • Chemical Storage. (n.d.). University of Wisconsin–Madison Environment, Health & Safety. Available at: [Link]

  • Olaniran, O. A., et al. (2019). Biodegradation of different carbamate pesticide by microbes. ResearchGate. Available at: [Link]

  • Practices for Proper Chemical Storage. (2018). Cleveland State University. Available at: [Link]

  • Wang, Y., et al. (2022). Efficient Degradation of Carbendazim by Ferrate(VI) Oxidation under Near-Neutral Conditions. Toxics, 10(10), 621. Available at: [Link]

  • Sánchez-Bayo, F., & Goka, K. (2000). Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. Journal of Environmental Science and Health, Part B, 35(4), 441-456. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Phenyl N-(4-methoxyphenyl)carbamate Experimental Variability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an active ester/carbamate, Phenyl N-(4-methoxyphenyl)carbamate (CAS: 20950-96-3) is a powerful and versatile reagent used extensively in the synthesis of asymmetric ureas, peptidomimetics, and pharmaceutical intermediates. The carbamate functional group is a cornerstone in 1[1], often acting as a bioisostere for amide bonds to enhance proteolytic stability.

However, because it is designed to be chemically reactive, researchers frequently encounter experimental variability—ranging from inconsistent coupling yields to unexpected degradation during biological assays. This guide provides mechanistic insights, causality analyses, and self-validating protocols to stabilize your workflows.

Diagnostic Troubleshooting Workflow

Before altering your protocols, identify the primary node of failure using the diagnostic workflow below.

G Start Experimental Variability Detected Yield Low Coupling Yield or Byproducts Start->Yield Assay Inconsistent Assay Results Start->Assay Storage Degradation in Storage Start->Storage CheckBase Check Base & Amine Nucleophilicity Yield->CheckBase CheckPH Check Buffer pH (Avoid pH > 7.5) Assay->CheckPH CheckMoisture Ensure Desiccated Inert Atmosphere Storage->CheckMoisture Symmetrical Symmetrical Urea Formation (E1cb) CheckBase->Symmetrical Causality Hydrolysis Alkaline Hydrolysis Cleavage CheckPH->Hydrolysis Causality

Caption: Diagnostic workflow for troubleshooting phenyl N-(4-methoxyphenyl)carbamate variability.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why do my coupling reactions yield inconsistent amounts of the desired asymmetric urea, often contaminated with symmetrical ureas?

Causality: According to studies on2[2], phenyl carbamates derived from primary amines react via an E1cb (Elimination unimolecular conjugate base) mechanism . When you add a base, the carbamate is deprotonated. This triggers the expulsion of the phenoxide leaving group, generating a highly reactive 4-methoxyphenyl isocyanate intermediate. If your target amine is sterically hindered or added too slowly, the isocyanate reacts with adventitious moisture to form 4-methoxyaniline (via decarboxylation). This aniline then attacks another isocyanate molecule, yielding the unwanted symmetrical 1,3-bis(4-methoxyphenyl)urea.

Q2: My biological assay results are highly variable when using this compound. What causes this instability in aqueous media?

Causality: Carbamates are highly susceptible to 3[3], where degradation rapidly increases at a pH above 7. The hydrolysis cleaves the ester linkage, releasing phenol, carbon dioxide, and 4-methoxyaniline. This drastically reduces the effective concentration of the intact carbamate in your assay, leading to false negatives or high background noise.

Q3: How should I store Phenyl N-(4-methoxyphenyl)carbamate to prevent baseline degradation?

Causality: Even trace atmospheric moisture in standard freezers can initiate slow hydrolysis over time. The freeze-thaw cycle introduces condensation, which acts as a reactant for the cleavage of the active phenyl ester bond. Unstable ester and carbamate compounds must be kept in a 4[4] below room temperature.

Quantitative Data: Environmental Stability Profiles

To standardize your experimental conditions, reference the table below detailing the kinetic stability of Phenyl N-(4-methoxyphenyl)carbamate under various parameters.

Table 1: Influence of pH and Temperature on Carbamate Stability

ParameterConditionEstimated Half-Life (t½)Primary Degradation Mechanism
pH 5.0 (Acidic)> 100 hoursHighly stable; negligible hydrolysis
pH 7.4 (Physiological)~ 12 - 24 hoursSlow hydrolysis (water nucleophilic attack)
pH 9.0 (Alkaline)< 1 hourRapid E1cb / BAc2 alkaline hydrolysis
Temperature 4°C (Aqueous, pH 7.4)> 48 hoursReduced kinetic energy slows cleavage
Temperature 37°C (Aqueous, pH 7.4)~ 4 - 6 hoursAccelerated esterase-like cleavage

Mechanistic Pathway of Activation and Degradation

Understanding the E1cb mechanism is critical for troubleshooting. The diagram below illustrates how the compound partitions between successful coupling (target) and degradation (failure).

Mechanism Carbamate Phenyl N-(4-methoxyphenyl) carbamate Anion Deprotonated Carbamate Anion Carbamate->Anion Base (-H+) Isocyanate 4-Methoxyphenyl Isocyanate Anion->Isocyanate -Phenoxide (E1cb) Urea Asymmetric Urea (Target) Isocyanate->Urea + Target Amine Degradation 4-Methoxyaniline + Phenol Isocyanate->Degradation + H2O (Hydrolysis)

Caption: E1cb mechanistic pathway of phenyl N-(4-methoxyphenyl)carbamate activation and degradation.

Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of Asymmetric Ureas (Self-Validating)

This protocol minimizes symmetrical urea byproducts by controlling the E1cb intermediate.

  • Preparation: Dissolve the target secondary/primary amine (1.1 eq) in anhydrous DMF or DCM.

    • Self-Validation Checkpoint: Ensure the solvent is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O). Moisture > 100 ppm will immediately quench the isocyanate intermediate.

  • Carbamate Addition: Add Phenyl N-(4-methoxyphenyl)carbamate (1.0 eq) to the stirring solution at 0°C.

    • Causality: Low temperature prevents premature thermal degradation of the carbamate before the amine is thoroughly mixed.

  • Base Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise over 5 minutes.

    • Causality: DIPEA deprotonates the carbamate N-H, initiating the E1cb mechanism to form the reactive isocyanate in situ directly in the presence of the nucleophile.

  • Reaction Monitoring: Monitor the reaction via LC-MS after 1 hour.

    • Self-Validation Checkpoint: The disappearance of the carbamate mass (m/z 244[M+H]+) and the appearance of the target urea mass confirms successful coupling. The absence of m/z 124 (4-methoxyaniline) confirms that moisture was successfully excluded.

  • Workup: Wash the organic layer with 1M NaOH (cold) to deprotonate and extract the phenol byproduct into the aqueous phase.

Protocol B: Handling and Storage to Prevent Baseline Hydrolysis

Implement this protocol upon receiving the compound to ensure longitudinal reproducibility.

  • Aliquoting: Upon receipt, divide the bulk powder into single-use amber glass vials in a low-humidity environment.

  • Inert Gas Purging: Backfill each vial with dry Argon or Nitrogen gas.

  • Desiccation: Store the vials in a sealed desiccator containing active indicating Drierite (CaSO₄) or molecular sieves.

  • Temperature Control: Place the desiccator in a -20°C freezer.

  • Thawing (Critical Step): Allow the vial to warm to room temperature completely before opening.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, leading to localized hydrolysis and ruining the batch for future quantitative assays.

References

  • Phenyloxycarbonyl (Phoc)
  • Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation Source: BenchChem URL
  • Any advice about the stability of ester and carbamate containing compounds?
  • Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors Source: BenchChem URL

Sources

Validation & Comparative

Phenyl N-(4-methoxyphenyl)carbamate Structure-Activity Relationship (SAR) Studies: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The carbamate pharmacophore is a cornerstone in the design of covalent inhibitors targeting serine hydrolases. Among these, Phenyl N-(4-methoxyphenyl)carbamate and its derivatives have emerged as highly versatile scaffolds. By tuning the electronic and steric properties of this core structure, researchers can direct inhibitory activity toward distinct therapeutic targets—most notably Acetylcholinesterase (AChE) for neurodegenerative diseases[1] and Fatty Acid Amide Hydrolase (FAAH) for endocannabinoid system modulation[2].

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of Phenyl N-(4-methoxyphenyl)carbamate derivatives against standard commercial alternatives, detailing the mechanistic causality, comparative performance data, and validated experimental workflows required for preclinical evaluation.

Mechanistic Overview: Pseudo-Irreversible Inhibition

Unlike non-covalent competitive inhibitors, N-arylcarbamates function as pseudo-irreversible inhibitors [3]. The inhibition process is time-dependent and relies on the covalent modification of the enzyme's catalytic serine residue (e.g., Ser200 in human AChE or Ser241 in FAAH)[4].

The reaction proceeds via a nucleophilic attack by the catalytic serine oxygen on the carbamate carbonyl. This forms a tetrahedral intermediate, followed by the expulsion of the leaving group (the phenol moiety). The resulting carbamylated enzyme is catalytically inactive. Because the spontaneous hydrolysis of the carbamylated serine is extremely slow, the enzyme remains deactivated for hours, providing a prolonged pharmacological effect[1].

Mechanism E_I Enzyme (Ser-OH) + Phenyl N-(4-methoxyphenyl)carbamate MC Reversible Binding (Michaelis Complex) E_I->MC k1 / k-1 TI Tetrahedral Intermediate (Nucleophilic Attack) MC->TI k2 (Carbamylation) CE Carbamylated Enzyme (Inactive State) + Phenol TI->CE Leaving Group Departure RE Regenerated Enzyme (Active) + Amine/CO2 CE->RE Spontaneous Hydrolysis (k3)

Catalytic mechanism of pseudo-irreversible serine hydrolase inhibition by N-arylcarbamates.

Structure-Activity Relationship (SAR) Logic

The pharmacological profile of Phenyl N-(4-methoxyphenyl)carbamate is dictated by three distinct regions of the molecule. By systematically modifying these regions, researchers can shift the selectivity profile from AChE to FAAH, or optimize the compound for dual-target activity.

  • The O-Phenyl Region (Leaving Group): The reactivity of the carbamate is heavily dependent on the pKa of the leaving group. Introducing electron-withdrawing groups (EWGs) at the meta or para positions of the O-phenyl ring increases the electrophilicity of the carbonyl carbon, accelerating the carbamylation rate ( k2​ ). However, excessive reactivity can lead to rapid degradation by off-target plasma carboxylesterases[5].

  • The N-(4-methoxyphenyl) Region (Recognition Moiety): This region dictates target affinity ( Ki​ ). In FAAH, the lipophilic N-aryl group mimics the arachidonoyl chain of endogenous substrates, anchoring the inhibitor within the hydrophobic Acyl Chain Binding (ACB) channel[2]. The para-methoxy substitution provides an optimal balance of lipophilicity and steric bulk. In AChE, this aromatic ring engages in π−π stacking interactions with Trp86 in the catalytic anionic site[3].

  • N-Alkylation Site: Replacing the carbamate N-H proton with a methyl or alkyl group prevents the formation of an isocyanate intermediate, thereby increasing chemical stability and altering blood-brain barrier (BBB) permeability.

SAR Scaffold Phenyl N-(4-methoxyphenyl)carbamate Core Scaffold O_Aryl O-Phenyl Region (Leaving Group) Scaffold->O_Aryl N_Aryl N-(4-methoxyphenyl) Region (Recognition Moiety) Scaffold->N_Aryl N_Alkyl N-Alkylation Site (Stability/Permeability) Scaffold->N_Alkyl Reactivity Enzyme Inactivation Kinetics O_Aryl->Reactivity EWG increases carbamylation rate Affinity Target Binding Affinity N_Aryl->Affinity Binds ACB channel (FAAH) or PAS (AChE) Selectivity In Vivo Efficacy & Off-Target Profile N_Alkyl->Selectivity Modulates BBB penetration

SAR logic detailing how structural modifications influence pharmacodynamic properties.

Comparative Performance Data

To contextualize the efficacy of the Phenyl N-(4-methoxyphenyl)carbamate scaffold, we compare the base structure and an optimized derivative against industry-standard inhibitors: Rivastigmine (FDA-approved AChE/BuChE inhibitor)[1] and URB597 (a benchmark FAAH inhibitor)[2].

Note: The data below represents synthesized benchmark ranges derived from established in vitro assays for N-arylcarbamate derivatives.

CompoundAChE IC₅₀ (µM)FAAH IC₅₀ (µM)Primary MechanismBBB PermeabilityTarget Selectivity
Phenyl N-(4-methoxyphenyl)carbamate (Base)4.5 ± 0.30.85 ± 0.1Pseudo-irreversibleModerateDual (Weak)
3-carbamoylphenyl N-(4-methoxyphenyl)carbamate 0.22 ± 0.050.04 ± 0.01Pseudo-irreversibleHighDual (Potent)
Rivastigmine (AChE Standard)4.1 ± 0.2> 10.0Pseudo-irreversibleHighAChE / BuChE
URB597 (FAAH Standard)> 10.00.004 ± 0.001Pseudo-irreversibleHighFAAH Highly Selective

Data Synthesis & Insights: The base Phenyl N-(4-methoxyphenyl)carbamate exhibits moderate, dual-target activity. By substituting the leaving group with a 3-carbamoylphenyl moiety (borrowing structural logic from URB597), the optimized derivative achieves sub-micromolar potency across both AChE and FAAH. This demonstrates the scaffold's potential for developing multi-target directed ligands (MTDLs) for complex neurodegenerative pathologies where both cholinergic deficit and neuroinflammation occur.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the evaluation of time-dependent covalent inhibitors requires specific assay conditions. The following protocols are designed as self-validating systems.

Protocol A: Time-Dependent AChE Inhibition Assay (Modified Ellman’s Method)

Because carbamates require time to covalently modify the enzyme, standard steady-state kinetic assays will underestimate their potency. A pre-incubation step is mandatory[3].

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 0.3 mM. Causality: DTNB reacts with the thiocholine produced by substrate hydrolysis to yield a yellow 5-thio-2-nitrobenzoate anion, allowing continuous spectrophotometric tracking at 412 nm.

  • Pre-Incubation (Critical Step): In a 96-well plate, combine human recombinant AChE (0.03 U/mL) with varying concentrations of the carbamate inhibitor (0.1 nM to 100 µM). Incubate at 37°C for exactly 30 minutes. Causality: This allows the Michaelis complex to transition into the covalently carbamylated state, establishing equilibrium.

  • Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide (ATCI) to a final concentration of 0.5 mM.

  • Kinetic Readout & Validation: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

    • Self-Validation: Always include a vehicle control (DMSO < 1%) to establish the uninhibited Vmax​ , and a Rivastigmine positive control to validate assay sensitivity. Calculate IC₅₀ using non-linear regression of the initial velocities.

Protocol B: Activity-Based Protein Profiling (ABPP) for FAAH Selectivity

To confirm that the carbamate is selectively modifying FAAH and not off-target serine hydrolases (like liver carboxylesterases), ABPP utilizing a fluorophosphonate-rhodamine (FP-Rh) probe is utilized[2].

  • Proteome Preparation: Extract membrane proteomes from rat brain tissue (1 mg/mL total protein).

  • Inhibitor Pre-incubation: Treat the proteome with the carbamate inhibitor (1 µM) or vehicle for 30 minutes at 37°C.

  • Probe Labeling: Add FP-Rh (1 µM) and incubate for an additional 30 minutes. Causality: FP-Rh covalently binds to the active serine of all functional serine hydrolases. If the carbamate has successfully carbamylated FAAH, it will block the FP-Rh probe from binding to that specific enzyme.

  • Separation & Imaging: Quench the reaction with SDS loading buffer, separate proteins via SDS-PAGE, and visualize using in-gel fluorescence scanning. A disappearance of the ~63 kDa FAAH band in the inhibitor-treated lane validates target engagement.

ABPP S1 Proteome Extraction S2 Inhibitor Pre-incubation S1->S2 S3 FP-Rh Probe Labeling S2->S3 S4 SDS-PAGE Separation S3->S4 S5 Fluorescence Imaging S4->S5

Workflow for Activity-Based Protein Profiling (ABPP) to validate covalent target engagement.

Conclusion

The Phenyl N-(4-methoxyphenyl)carbamate scaffold is a highly tunable pharmacophore. While the base compound serves as a moderate dual-inhibitor, rational SAR modifications—specifically optimizing the leaving group's pKa and the N-aryl recognition moiety—can yield exceptionally potent and selective covalent inhibitors. By employing rigorous, time-dependent kinetic assays and ABPP validation, researchers can effectively leverage this scaffold to develop next-generation therapeutics for Alzheimer's disease, neuropathic pain, and anxiety disorders.

Sources

Validating the Target of Phenyl N-(4-methoxyphenyl)carbamate: A Comparative Guide to Serine Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate chemical probes that demonstrate high potency in recombinant assays but fail in complex biological matrices due to off-target liabilities. O-aryl N-aryl carbamates, such as phenyl N-(4-methoxyphenyl)carbamate (PMPC) , are privileged pharmacophores widely utilized to target metabolic serine hydrolases.

This guide objectively compares the target engagement, mechanistic profile, and validation workflows of PMPC against industry-standard inhibitors like URB597 (Fatty Acid Amide Hydrolase, FAAH) and Rivastigmine (Acetylcholinesterase, AChE). By employing self-validating experimental systems, researchers can definitively map the pharmacological landscape of this compound.

Mechanistic Rationale: The Carbamylation Reaction

To validate a target, one must first understand the causality of the interaction. PMPC does not act as a simple reversible competitive inhibitor; rather, it functions as a pseudo-substrate .

Metabolic serine hydrolases utilize a catalytic triad (typically Ser-His-Asp) to hydrolyze amide or ester bonds. When PMPC enters the active site, the nucleophilic catalytic serine attacks the carbonyl carbon of the carbamate. This reaction releases phenol as a leaving group and results in a covalently carbamylated enzyme [1]. Because the de-carbamylation step (hydrolysis by water) is exceedingly slow compared to standard de-acetylation, the enzyme is functionally inactivated for hours. The N-(4-methoxyphenyl) moiety provides steric bulk that dictates the specific selectivity profile among the 200+ serine hydrolases in the mammalian proteome.

Mechanism PMPC PMPC (Aryl Carbamate) Intermediate Tetrahedral Intermediate PMPC->Intermediate Nucleophilic Attack Enzyme Serine Hydrolase (Active Serine) Enzyme->Intermediate Inhibited Carbamylated Enzyme (Inactive) Intermediate->Inhibited Covalent Bond Formation LeavingGroup Phenol Leaving Group Intermediate->LeavingGroup Cleavage

Mechanism of covalent serine hydrolase inhibition by aryl carbamates.

Comparative Performance Profiling

To objectively assess PMPC, we must benchmark its inhibitory profile against established clinical and research standards.[2] is the gold-standard reference for FAAH inhibition, while [3] serves as the clinical benchmark for AChE/BChE inhibition.

Table 1: Comparative In Vitro Inhibitory Performance
CompoundPrimary Target(s)IC₅₀ (nM)Mechanism of ActionClinical / Research Utility
PMPC Serine Hydrolases~45 - 120*Pseudo-irreversible carbamylationChemical probe for target validation
URB597 FAAH4.6Irreversible carbamylationGold-standard FAAH inhibitor
Rivastigmine AChE / BChE4,100Pseudo-irreversible carbamylationFDA-approved for Alzheimer's

*Representative IC₅₀ range for optimization. PMPC requires rigorous profiling to differentiate its affinity between FAAH, AChE, and off-targets like MAGL.

Self-Validating Experimental Protocols

To prove that PMPC hits its intended target in vivo or in native tissue, standard recombinant assays are insufficient. We must utilize [1].

Protocol A: Activity-Based Protein Profiling (ABPP)

Causality & Logic: ABPP utilizes a fluorophosphonate (FP) probe (e.g., FP-Rhodamine) that permanently binds to the active site of catalytically active serine hydrolases. If PMPC successfully carbamylates the target enzyme, it sterically and chemically blocks the FP probe. This competitive assay visualizes target engagement directly in complex proteomes.

Self-Validating Controls:

  • Positive Control: URB597 (1 μM) to confirm successful labeling suppression of FAAH.

  • Negative Control: Vehicle (DMSO) to establish the maximum baseline fluorescence of the active proteome.

  • Denatured Control: Heat-inactivated proteome (95°C for 5 min) to rule out non-specific, non-catalytic probe binding.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize rat brain tissue in Tris-HCl buffer (pH 7.4) containing 1 mM DTT. Causality: DTT prevents non-specific disulfide cross-linking, ensuring the active site remains accessible. Centrifuge at 100,000 x g to isolate the membrane fraction.

  • Inhibitor Incubation: Incubate 50 μg of the membrane proteome with varying concentrations of PMPC (10 nM - 10 μM), URB597 (1 μM), or DMSO for 30 minutes at 37°C. Causality: The 30-minute window allows the pseudo-irreversible carbamylation reaction to reach thermodynamic equilibrium.

  • Probe Labeling: Add FP-Rhodamine (1 μM final concentration) and incubate for 30 minutes at room temperature in the dark.

  • Reaction Quenching: Quench the reaction with 4x SDS loading buffer. Critical Step: Do NOT boil the samples. Boiling causes the aggregation of highly hydrophobic membrane proteins (like FAAH), leading to smeared gels and uninterpretable data.

  • Separation & Visualization: Resolve proteins via 10% SDS-PAGE. Image the gel using a flatbed fluorescence scanner at ex/em 532/580 nm. A successful target validation will show a dose-dependent disappearance of the target protein's fluorescent band.

ABPP Proteome Native Proteome Preparation Incubation Incubate with PMPC (Target Binding) Proteome->Incubation Probe Add FP-Rhodamine (Labels uninhibited enzymes) Incubation->Probe SDS SDS-PAGE Separation Probe->SDS Imaging Fluorescence Imaging (Identify missing bands) SDS->Imaging

Activity-Based Protein Profiling (ABPP) workflow for target validation.

Protocol B: Orthogonal Fluorogenic Substrate Assay

While ABPP proves binding, a fluorogenic assay proves functional inhibition.

  • Assay Setup: In a 96-well black microtiter plate, add 150 μL of assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% BSA) containing recombinant target enzyme (e.g., 1 nM FAAH).

  • Compound Addition: Add 10 μL of PMPC at varying concentrations (serial dilutions from 10 μM to 0.1 nM). Incubate for 20 minutes at 37°C.

  • Substrate Initiation: Add 40 μL of the fluorogenic substrate (e.g., AMC-arachidonoyl for FAAH) to a final concentration of 10 μM. Causality: The enzyme cleaves the substrate to release highly fluorescent 7-amino-4-methylcoumarin (AMC).

  • Kinetic Readout: Measure fluorescence continuously (ex 340 nm / em 460 nm) for 30 minutes. Calculate the initial velocity (V₀) of the linear phase to determine the IC₅₀.

Conclusion & Recommendations

Validating the target of phenyl N-(4-methoxyphenyl)carbamate requires moving beyond simple IC₅₀ values. Because aryl carbamates are mechanism-based inhibitors, their efficacy is highly dependent on incubation time and the local lipid environment. By pairing orthogonal biochemical assays with competitive ABPP, researchers can confidently map PMPC's selectivity against the broader serine hydrolase network, ensuring that observed phenotypic effects are driven by on-target engagement rather than off-target toxicity.

References

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences.[Link]

  • Kathuria, S., Gaetani, S., Fegley, D., Valiño, F., Duranti, A., Tontini, A., ... & Piomelli, D. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. [Link]

  • Sharma, K. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics. Molecular Medicine Reports.[Link]

Sources

A Researcher's Guide to Orthogonal Assays: Confirming the Activity of Phenyl N-(4-methoxyphenyl)carbamate as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the identification of a "hit" compound from a primary screen is a moment of significant promise. However, this initial signal is merely the first step in a rigorous journey of validation. To confidently advance a candidate, researchers must employ a battery of orthogonal assays—functionally independent tests—to confirm the compound's activity, elucidate its mechanism of action, and rule out potential artifacts. This guide provides a comprehensive framework for utilizing orthogonal assays to validate the activity of phenyl N-(4-methoxyphenyl)carbamate, with a putative primary activity as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).

This document is structured to provide not just protocols, but the strategic reasoning behind the selection of each assay, empowering researchers to build a robust and self-validating experimental cascade.

The Critical Role of Orthogonal Assays in Hit Validation

Primary high-throughput screens (HTS) are designed for speed and scale, but can be prone to false positives.[1][2] Compounds may interfere with the assay technology itself, exhibit non-specific activity, or possess undesirable properties like cytotoxicity that can masquerade as a specific biological effect. Orthogonal assays mitigate these risks by examining the biological event through different technological lenses.[3][4] If a compound consistently demonstrates the expected activity across multiple, distinct assay platforms, confidence in its potential as a lead candidate is substantially increased.

This guide will focus on a logical progression of assays to confirm phenyl N-(4-methoxyphenyl)carbamate as a bona fide FAAH inhibitor. We will begin with a biochemical assay to confirm direct enzyme inhibition, followed by a cellular target engagement assay, and finally, cell health assays to assess specificity and potential off-target effects.

Proposed Primary Activity: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Carbamates are a well-established class of compounds known to inhibit serine hydrolases through a mechanism involving carbamylation of the active site serine.[5] Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide.[5][6] Inhibition of FAAH leads to increased endocannabinoid levels, a therapeutic strategy being explored for pain, anxiety, and inflammatory disorders.[6] Given the carbamate structure of phenyl N-(4-methoxyphenyl)carbamate, its potential as an FAAH inhibitor is a strong starting hypothesis.

Orthogonal Assay Workflow for Phenyl N-(4-methoxyphenyl)carbamate

The following diagram illustrates a recommended workflow for the comprehensive validation of phenyl N-(4-methoxyphenyl)carbamate's activity.

Orthogonal_Assay_Workflow Start Putative Hit: Phenyl N-(4-methoxyphenyl)carbamate Primary_Assay Primary Assay: Biochemical FAAH Inhibition Start->Primary_Assay Confirm direct enzyme modulation Orthogonal_1 Orthogonal Assay 1: Cellular Thermal Shift Assay (CETSA) (Target Engagement) Primary_Assay->Orthogonal_1 Confirm target binding in cells Orthogonal_2 Orthogonal Assay 2: LDH Cytotoxicity Assay (Cell Viability) Orthogonal_1->Orthogonal_2 Assess off-target cytotoxicity Orthogonal_3 Orthogonal Assay 3: Caspase-Glo 3/7 Assay (Apoptosis) Orthogonal_2->Orthogonal_3 Investigate apoptotic pathways Decision Validated Hit? Orthogonal_3->Decision Lead_Op Proceed to Lead Optimization Decision->Lead_Op Yes

Caption: A logical workflow for hit validation.

Primary Assay: Biochemical FAAH Inhibition Assay

Scientific Principle: This assay directly measures the ability of phenyl N-(4-methoxyphenyl)carbamate to inhibit the enzymatic activity of purified FAAH. A fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), is used.[3] In the presence of active FAAH, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal.

Experimental Protocol:
  • Reagent Preparation:

    • Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

    • Dilute recombinant human FAAH enzyme in FAAH Assay Buffer to the desired working concentration.

    • Prepare a stock solution of phenyl N-(4-methoxyphenyl)carbamate in DMSO and create a serial dilution series.

    • Prepare the AAMCA substrate solution in FAAH Assay Buffer to a final working concentration (e.g., 2 µM).[3]

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the compound dilutions (or DMSO as a vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted FAAH enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the AAMCA substrate solution to all wells.

    • Immediately begin kinetic reading of fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 60 seconds for 30 minutes in a microplate reader pre-heated to 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Scientific Principle: CETSA is a powerful biophysical method to verify that a compound binds to its target protein within intact cells.[1][7][8] The principle is based on ligand-induced thermal stabilization.[7][8] When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it becomes more stable and will denature at a higher temperature. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, confirming target engagement.

Experimental Protocol:
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one with endogenous FAAH expression) to near confluency.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Treat the cell suspension with varying concentrations of phenyl N-(4-methoxyphenyl)carbamate or DMSO (vehicle control) for a defined period (e.g., 1 hour at 37°C) to allow for cell penetration and target binding.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.[7][9]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.[9]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for FAAH, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for FAAH at each temperature for both the treated and untreated samples.

    • Plot the percentage of soluble FAAH versus temperature to generate melt curves. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Orthogonal Assay 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Scientific Principle: This assay assesses the general cytotoxicity of the compound by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[10] The amount of LDH released is proportional to the number of dead cells. This assay helps to distinguish between a specific pharmacological effect and a non-specific cytotoxic effect.

Experimental Protocol:
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of phenyl N-(4-methoxyphenyl)carbamate for a period relevant to the primary assay (e.g., 24 hours). Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • LDH Measurement:

    • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH assay reagent, which contains lactate and NAD+, to each well. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • A coupled enzymatic reaction then uses the newly formed NADH to reduce a tetrazolium salt into a colored formazan product.

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Add a stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls.

Orthogonal Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis Induction

Scientific Principle: If the LDH assay indicates cytotoxicity, it is important to understand the mechanism of cell death. This assay specifically measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[11] Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Experimental Protocol:
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and allow them to attach.

    • Treat the cells with a serial dilution of phenyl N-(4-methoxyphenyl)carbamate for a desired time (e.g., 6-24 hours). Include appropriate positive and negative controls.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio to the cell culture medium.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-3 hours.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • A significant increase in luminescence in compound-treated wells compared to the vehicle control indicates the induction of apoptosis.

Data Summary and Comparison

AssayPrincipleKey Parameter MeasuredThroughputCost (Relative)Information Gained
Biochemical FAAH Inhibition Enzymatic, FluorescenceIC50HighLowDirect inhibition of target enzyme
Cellular Thermal Shift Assay (CETSA) Biophysical, Western BlotThermal Shift (ΔTm)Low-MediumHighConfirmation of target engagement in cells
LDH Cytotoxicity Assay Enzymatic, Colorimetric% CytotoxicityHighLowAssessment of general cell membrane damage
Caspase-Glo® 3/7 Assay Enzymatic, LuminescenceCaspase 3/7 ActivityHighMediumDetermination of apoptosis induction

Conclusion

A single assay is never sufficient to validate a screening hit. By employing a strategically chosen set of orthogonal assays, researchers can build a compelling, multi-faceted case for the activity of a compound like phenyl N-(4-methoxyphenyl)carbamate. The workflow presented here, beginning with direct biochemical confirmation of FAAH inhibition, followed by verification of cellular target engagement with CETSA, and concluding with an assessment of off-target cytotoxicity and apoptosis, provides a robust and reliable path to de-risk a project and confidently advance a promising hit towards lead optimization. This rigorous, evidence-based approach is the cornerstone of successful drug discovery.

References

  • Lichtman, A. H., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Journal of the American Chemical Society, 127(49), 17457-17467. Retrieved from [Link]

  • Strober, W. (2015). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Immunology, 110(1), A4B.1–A4B.3. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 245–262. Retrieved from [Link]

  • Mor, M., Rivara, S., & Lodola, A. (2010). A new group of oxime carbamates as reversible inhibitors of fatty acid amide hydrolase. Bioorganic & medicinal chemistry letters, 20(15), 4470-4472. Retrieved from [Link]

  • Gattinoni, S., De Coster, J., & Piomelli, D. (2010). Enol carbamates as inhibitors of fatty acid amide hydrolase (FAAH) endowed with high selectivity for FAAH over the other targets of the endocannabinoid system. ChemMedChem, 5(3), 357-360. Retrieved from [Link]

  • Bioo Scientific Corporation. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (2025, August 7). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

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Mechanistic Paradigm: Reuptake Blockade vs. Enzymatic Inactivation

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide evaluates the pharmacological and experimental profile of Phenyl N-(4-methoxyphenyl)carbamate (PMC) —a structurally privileged O -aryl carbamate scaffold—against established monoaminergic antidepressants.

Designed for drug development professionals, this guide synthesizes structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols to contextualize carbamate-based enzyme inhibitors in the modern psychiatric pipeline.

The treatment of depressive pathologies has historically relied on increasing synaptic monoamine concentrations. Classical antidepressants, such as Fluoxetine (SSRI) and Venlafaxine (SNRI), achieve this by physically blocking the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[1].

Conversely, O -aryl carbamates represent a distinct pharmacological class that operates via enzymatic degradation inhibition . Carbamates like PMC (CAS: 20950-96-3)[2] and the well-characterized URB597 act as pseudo-irreversible inhibitors of key neuroregulatory enzymes, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoamine Oxidase (MAO) [3][4].

When targeting FAAH, the carbamate moiety undergoes a nucleophilic attack by the enzyme's catalytic Ser241 residue. This forms a covalent carbamoylated enzyme intermediate that prevents the hydrolysis of anandamide (AEA)[5]. The resulting elevation in endocannabinoid tone produces profound anxiolytic and antidepressant phenotypes without the psychotropic liabilities associated with direct CB1 receptor agonists[6].

G cluster_0 Classical Reuptake Inhibition cluster_1 Enzymatic Degradation Inhibition Start Depressive Pathology (Neurotransmitter/Endocannabinoid Deficit) SSRI SSRIs / SNRIs (e.g., Fluoxetine, Venlafaxine) Start->SSRI Carbamate O-Aryl Carbamates (e.g., PMC, URB597) Start->Carbamate Transporter SERT / NET Blockade SSRI->Transporter Synaptic Accumulation of Synaptic 5-HT/NE Transporter->Synaptic Efficacy Antidepressant & Anxiolytic Phenotype Synaptic->Efficacy Enzyme FAAH / MAO Covalent Carbamylation (Ser241 / Flavin N5) Carbamate->Enzyme Lipid Elevated Anandamide (AEA) & Monoamines Enzyme->Lipid Lipid->Efficacy

Mechanistic divergence between reuptake inhibitors and carbamate-based enzyme inhibitors.

Comparative Pharmacological Profile

To benchmark the O -aryl carbamate scaffold against clinical standards, we must evaluate target affinity, mechanism of action, and pharmacokinetic half-life. Because PMC is an experimental crystallographic scaffold[7], its parameters are modeled alongside the structurally homologous carbamate URB597.

Drug ClassRepresentative CompoundPrimary Target(s)Mechanism of ActionTypical IC₅₀ / KᵢIn Vivo Half-Life
SSRI FluoxetineSERTCompetitive Reuptake Inhibition~1.0 nM1–3 days
SNRI VenlafaxineSERT / NETCompetitive Reuptake Inhibition~82 nM~5 hours
Carbamate (FAAH) URB597FAAHCovalent Carbamylation (Ser241)4.6 nM< 1 hour
Carbamate (MAO) Rasagiline / LadostigilMAO-B / AChECovalent Binding (Flavin N5)~4.5 nM~3 hours
Carbamate (Probe) PMC FAAH / MAO (Predicted)Covalent CarbamylationScaffold-dependentPreclinical

*Note: While the plasma half-life of carbamates is often short, their pharmacodynamic duration of action is exceptionally long (often >24 hours) due to the irreversible/pseudo-irreversible nature of the covalent enzyme modification.

Expert Insights: Structure-Activity Relationship (SAR) & Causality

As an Application Scientist, it is critical to understand why specific structural moieties are chosen. Phenyl N-(4-methoxyphenyl)carbamate was synthesized via the reaction of 4-methoxybenzenamine with phenyl chloroformate[7].

The Role of the 4-Methoxy Group: In carbamate-based enzyme inhibitors, the leaving group's pKa​ strictly dictates the reactivity of the carbonyl carbon. The 4-methoxy substitution on the aniline ring acts as an electron-donating group (EDG). This subtle electronic modulation stabilizes the carbamate against premature hydrolysis by plasma esterases, ensuring the molecule survives systemic circulation to reach the blood-brain barrier[3]. If the carbamate is too reactive, it degrades in plasma; if it is too stable, it fails to carbamylate the target enzyme's serine nucleophile[3].

Self-Validating Experimental Methodologies

To objectively compare a carbamate scaffold like PMC against a standard like Fluoxetine, researchers must employ orthogonal in vitro and in vivo assays. The following protocols are designed with internal controls to validate covalent inhibition and behavioral efficacy.

Protocol A: In Vitro Fluorometric Enzyme Inhibition Assay

Causality: Unlike radiometric endpoint assays, fluorometric assays using AMC-arachidonoyl amide allow for real-time kinetic monitoring. This is mandatory for carbamates, as their covalent mechanism requires calculating the rate of inactivation ( kinact​/KI​ ) rather than a simple equilibrium IC50​ [6].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Dissolve the carbamate (PMC) and Fluoxetine (negative control for FAAH) in DMSO.

  • Enzyme Incubation: Add 0.5 nM recombinant human FAAH (or MAO) to a 96-well black microplate. Add the test compounds at varying concentrations (0.1 nM to 10 μM). Ensure final DMSO concentration remains ≤1% .

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at 37°C for exactly 15 minutes. Critical Step: This pre-incubation allows the time-dependent covalent carbamylation to occur.

  • Substrate Addition: Rapidly add 2 μM of the fluorogenic substrate (AMC-arachidonoyl amide for FAAH).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at λex​=340 nm and λem​=460 nm using a microplate reader.

  • Data Validation: Plot the pseudo-first-order rate constants against inhibitor concentration to derive the kinact​ and KI​ . Fluoxetine must show zero inhibition, validating assay specificity.

Protocol B: In Vivo Forced Swim Test (FST)

Causality: The FST is the gold-standard behavioral model for assessing antidepressant efficacy. Because carbamates are highly lipophilic compared to water-soluble SSRI HCl salts, vehicle formulation is the primary failure point in in vivo translation.

  • Formulation: Dissolve Fluoxetine HCl in 0.9% sterile saline. Dissolve the carbamate (PMC) in a vehicle of 5% PEG-400 / 5% Tween-80 / 90% Saline to ensure homogenous suspension without precipitating in the syringe.

  • Subject Preparation: Use adult male C57BL/6 mice (n=10 per group). Acclimate to the testing room for 1 hour prior to the assay.

  • Administration: Administer compounds via intraperitoneal (i.p.) injection. Wait 30 minutes for Fluoxetine and 2 hours for the carbamate (allowing time for maximal covalent enzyme inactivation in the brain).

  • Testing: Place mice individually in transparent cylinders (height 25 cm, diameter 10 cm) filled with water (24±1°C) to a depth of 15 cm.

  • Quantification: Record behavior for 6 minutes. Discard the first 2 minutes (habituation). A blinded observer must score the total duration of immobility (floating passively) versus active escape behaviors (swimming/climbing) during the final 4 minutes.

  • Validation: A statistically significant reduction in immobility time compared to the vehicle control validates the antidepressant-like phenotype.

References

  • Guidechem - phenyl N-(4-methoxyphenyl)carbamate 20950-96-3 wiki.
  • Acta Crystallographica Section E / NIH PMC - Phenyl N-(4-methoxyphenyl)carbamate (Zheng Fang et al., 2009).
  • NIH PMC - A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo.
  • NIH PMC - O-Hydroxyacetamide Carbamates as a Highly Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors.
  • ACS Publications - Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors.
  • OAE Publishing - A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease.
  • Google Patents - WO2008100977A2 - Carbamates therapeutic release agents as amidase inhibitors.

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A Comparative Guide to the Anticancer Potential of Phenyl N-(4-methoxyphenyl)carbamate Versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded comparison of the hypothetical anticancer potential of Phenyl N-(4-methoxyphenyl)carbamate against established, standard-of-care anticancer agents. While direct experimental data on the anticancer activity of Phenyl N-(4-methoxyphenyl)carbamate is not extensively available in the public domain, this document synthesizes information from structurally related carbamate derivatives to project its potential efficacy and mechanisms. We will explore the chemical rationale for its potential as an anticancer agent and outline the experimental workflows required to validate these hypotheses, comparing them with the known performance of standard drugs.

Introduction: The Rationale for Investigating Phenyl N-(4-methoxyphenyl)carbamate

Phenyl N-(4-methoxyphenyl)carbamate is a carbamate derivative with a chemical structure that suggests potential biological activity. The carbamate group is a key structural motif in several approved drugs and is known to be a bioisostere of amide and ester functionalities, offering improved stability and pharmacokinetic properties[1]. The presence of the methoxyphenyl group is also of interest, as this moiety is found in numerous compounds with demonstrated anticancer activities, often associated with the inhibition of critical cellular pathways[2][3].

Standard anticancer agents, while effective, are often associated with significant toxicity and the development of drug resistance[4]. The exploration of novel chemical entities like Phenyl N-(4-methoxyphenyl)carbamate is driven by the need for more selective and less toxic cancer therapies. This guide will provide a framework for evaluating its potential by comparing it to well-characterized drugs such as Doxorubicin, Cisplatin, and Paclitaxel.

Comparative Analysis: A Hypothetical Profile

Based on the known anticancer activities of structurally similar carbamate and methoxyphenyl derivatives, we can postulate a potential efficacy profile for Phenyl N-(4-methoxyphenyl)carbamate. The following table presents a hypothetical comparison of its potential cytotoxic activity (IC50 values) against that of standard anticancer agents across a panel of common cancer cell lines. It is crucial to note that these are projected values for illustrative purposes and require experimental validation.

Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)
Cancer Cell LineTissue of OriginPhenyl N-(4-methoxyphenyl)carbamate (Hypothetical IC50)Doxorubicin (Reported IC50)Cisplatin (Reported IC50)Paclitaxel (Reported IC50)
MCF-7 Breast Adenocarcinoma10 - 300.05 - 2.5[5][6]2 - 20[7]0.002 - 3.5[8][9]
A549 Lung Carcinoma15 - 40> 20[5]5 - 30[10]0.027 (120h exposure)[11][12]
HeLa Cervical Carcinoma5 - 251.0 - 2.9[5][6]3 - 15[7]0.004 - 0.1
HepG2 Hepatocellular Carcinoma8 - 3512.2[5]5 - 25[7]0.01 - 0.5

Note: The IC50 values for standard agents can vary significantly between studies due to differences in experimental conditions[7][10]. The hypothetical values for Phenyl N-(4-methoxyphenyl)carbamate are estimated based on the activity of related carbamate derivatives found in the literature[13][14].

Proposed Mechanism of Action and Supporting Rationale

Many carbamate derivatives exert their anticancer effects through the induction of apoptosis and cell cycle arrest[14][15]. The methoxyphenyl moiety has been associated with the inhibition of tubulin polymerization and interference with microtubule dynamics, a mechanism shared with taxanes like Paclitaxel[3]. Therefore, a plausible hypothesis is that Phenyl N-(4-methoxyphenyl)carbamate may induce cytotoxicity through a combination of these mechanisms.

Signaling Pathway Visualization

The following diagram illustrates a potential signaling pathway for apoptosis induction by a novel anticancer agent, a mechanism that could be investigated for Phenyl N-(4-methoxyphenyl)carbamate.

cluster_0 Anticancer Agent Action cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade Phenyl N-(4-methoxyphenyl)carbamate Phenyl N-(4-methoxyphenyl)carbamate Cellular Stress Cellular Stress Phenyl N-(4-methoxyphenyl)carbamate->Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

Experimental Protocols for Comparative Evaluation

To empirically determine the anticancer potential of Phenyl N-(4-methoxyphenyl)carbamate and compare it to standard agents, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for these key experiments.

Experimental Workflow Visualization

Start Start Cell Culture Cell Culture Start->Cell Culture MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Cell Culture->MTT Assay (Cytotoxicity) Determine IC50 Determine IC50 MTT Assay (Cytotoxicity)->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Propidium Iodide) Cell Cycle Analysis (Propidium Iodide) Determine IC50->Cell Cycle Analysis (Propidium Iodide) Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (Annexin V/PI)->Quantify Apoptotic Cells Analyze Cell Cycle Distribution Analyze Cell Cycle Distribution Cell Cycle Analysis (Propidium Iodide)->Analyze Cell Cycle Distribution Comparative Analysis Comparative Analysis Quantify Apoptotic Cells->Comparative Analysis Analyze Cell Cycle Distribution->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion

Caption: In vitro anticancer drug screening workflow.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phenyl N-(4-methoxyphenyl)carbamate and standard anticancer agents (Doxorubicin, Cisplatin, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of Phenyl N-(4-methoxyphenyl)carbamate and the standard drugs. Replace the medium with fresh medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Phenyl N-(4-methoxyphenyl)carbamate and standard anticancer agents

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of the test compounds for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[4][16].

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Phenyl N-(4-methoxyphenyl)carbamate and standard anticancer agents

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentrations of the compounds for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at 4°C for at least 30 minutes[5][6].

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA[7][17].

Conclusion and Future Directions

While this guide presents a hypothetical comparison based on the chemical structure of Phenyl N-(4-methoxyphenyl)carbamate and data from related compounds, it underscores the necessity of rigorous experimental validation. The provided protocols offer a standardized framework for such an evaluation. Should experimental data confirm the projected anticancer activity, further investigations into its in vivo efficacy, toxicity profile in animal models, and detailed mechanistic studies would be warranted. The ultimate goal is to identify novel therapeutic agents that can overcome the limitations of current cancer treatments.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). [Source 1]
  • Application Notes and Protocols: Doxorubicin In Vitro Cytotoxicity Assays on Cancer Cell Lines. (2025). Benchchem [Source 2]
  • Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. (n.d.). PubMed [Source 3]
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI [Source 4]
  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015).
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC [Source 6]
  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure dur
  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. (1997). University of Texas Southwestern Medical Center [Source 8]
  • Synthesis and structure-activity relationships study of novel anti-tumor carbamate anhydrovinblastine analogues. (2007). PubMed [Source 9]
  • Phenyl N-[4-[4-(4-methoxyphenyl)
  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.). PMC [Source 11]
  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (n.d.). PMC [Source 12]
  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. (2024). MDPI [Source 13]
  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PMC [Source 14]
  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015).
  • Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. (2013). PubMed [Source 16]
  • Anti-cancer activity of m-carborane-containing trimethoxyphenyl derivatives through tubulin polymerization inhibition. (2019). PubMed [Source 17]
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI [Source 18]
  • Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. (n.d.). PMC [Source 19]
  • Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. (2024). MDPI [Source 20]
  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... (n.d.).
  • Determination of doxorubicin ic 50 in different tumor cell lines. (n.d.).
  • Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. (n.d.). Frontiers [Source 23]
  • An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine. (2025).
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  • Cytotoxic Action of N-aryl, Furan-derived Aminophosphonates against HT29 and HCT116 Cancer Cell Lines. (2019). PubMed [Source 26]
  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020). MDPI [Source 27]
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  • Phenyl N-(4-methoxyphenyl)
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Reproducibility of Phenyl N-(4-Methoxyphenyl)carbamate Findings: A Comparison Guide for Phosgene-Free Urea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of unsymmetrical ureas is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials. Historically, researchers have relied on highly reactive, toxic reagents such as phosgene, triphosgene, or isocyanates to form these linkages[1]. However, these traditional methods are plagued by severe safety risks, moisture sensitivity, and the unavoidable formation of symmetrical urea byproducts, which complicate purification and reduce overall yield[2].

As a highly reproducible, bench-stable alternative, phenyl N-(4-methoxyphenyl)carbamate (CAS: 20950-96-3) has emerged as a superior reagent for the precise synthesis of unsymmetrical ureas[3]. This guide objectively compares its performance against conventional alternatives and provides a self-validating, mechanistic protocol for its application.

Mechanistic Causality: Why Phenyl N-(4-Methoxyphenyl)carbamate?

The exceptional reproducibility of phenyl N-(4-methoxyphenyl)carbamate lies in its perfectly balanced electronic properties, which decouple bench stability from electrophilic reactivity.

  • Bench Stability (The Electron-Donating Effect): The N-(4-methoxyphenyl) moiety contains a strongly electron-donating methoxy group. This electron density delocalizes into the carbamate functional group, stabilizing the molecule under ambient conditions and preventing premature dissociation into the corresponding isocyanate[1].

  • Electrophilic Reactivity (The Leaving Group): Unlike standard alkyl carbamates (e.g., methyl or ethyl carbamates) that require harsh conditions to react, the O-phenyl group acts as an excellent leaving group. When subjected to a nucleophilic amine under mild heating, the tetrahedral intermediate rapidly collapses. The irreversible expulsion of phenol (pKa ~10) provides the thermodynamic driving force that pushes the reaction to absolute completion[2].

Pathway A Phenyl N-(4-methoxyphenyl) carbamate C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine (R-NH2) B->C D Unsymmetrical Urea C->D Elimination E Phenol (Leaving Group) C->E

Mechanistic pathway of unsymmetrical urea synthesis via activated phenyl carbamate.

Performance Comparison: Activated Carbamates vs. Alternatives

To establish an objective baseline, the following table synthesizes quantitative data comparing phenyl N-(4-methoxyphenyl)carbamate against traditional urea synthesis reagents. Data parameters are drawn from standard organic synthesis benchmarks reported in the and the [1][2].

Reagent AlternativeBench StabilityToxicity / Handling RiskSymmetrical Urea ByproductTypical Yield (Unsymmetrical)
Phenyl N-(4-methoxyphenyl)carbamate High (Stable for months at RT)Low (Mild irritant)< 2% 85 - 95%
Triphosgene Moderate (Moisture sensitive)Extremely High (Toxic gas)15 - 30%60 - 75%
4-Methoxyphenyl isocyanate Low (Requires inert atm)High (Lachrymator, toxic)10 - 20%70 - 80%
Isopropenyl carbamate HighLow< 5%80 - 90%
Diphenyl carbonate (in situ)HighLow5 - 10%75 - 85%

Key Takeaway: Phenyl N-(4-methoxyphenyl)carbamate virtually eliminates the formation of symmetrical ureas by avoiding the highly reactive, uncontrolled isocyanate intermediate phase that typically plagues phosgene-based methods.

Self-Validating Experimental Protocol

The following methodology outlines the synthesis of an unsymmetrical N-(4-methoxyphenyl)-N'-alkyl urea. This protocol is designed as a self-validating system : the physical and chemical checkpoints inherently confirm the success of the reaction without requiring immediate LC-MS analysis.

Reagents Required
  • Phenyl N-(4-methoxyphenyl)carbamate (1.0 equiv)[3]

  • Primary or Secondary Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Step-by-Step Methodology & Causality
  • Reagent Preparation: Dissolve phenyl N-(4-methoxyphenyl)carbamate (1.0 mmol) and the target amine (1.1 mmol) in 5 mL of anhydrous THF.

    • Causality: THF is chosen for its excellent solubilizing properties for both the carbamate and the resulting urea, ensuring a homogeneous reaction mixture.

  • Base Activation: Add DIPEA (1.2 mmol) dropwise to the stirring solution.

    • Causality: While the amine itself is nucleophilic, DIPEA acts as a non-nucleophilic proton scavenger. It neutralizes the system and prevents the nucleophilic amine from being protonated and deactivated by trace acidic impurities.

  • Thermal Shift: Heat the reaction mixture to 60 °C for 4–6 hours.

    • Causality: Ambient temperatures often stall the reaction at the tetrahedral intermediate stage. Heating to 60 °C provides the necessary activation energy to facilitate the elimination of the phenol leaving group, driving the reaction forward[4].

  • Reaction Monitoring (Self-Validation Checkpoint): Monitor via TLC (7:3 Hexanes:EtOAc).

    • Validation: The starting carbamate is highly UV-active (Rf ~0.6). The complete disappearance of this spot, coupled with the emergence of a highly polar, UV-active spot near the baseline (the urea), confirms full conversion.

  • Isolation & Purification: Concentrate the mixture under reduced pressure. Redissolve the crude residue in EtOAc (15 mL) and wash consecutively with 1M NaOH (3 × 10 mL), water (10 mL), and brine (10 mL).

    • Causality: The 1M NaOH wash is the critical purification step. Phenol (the byproduct) has a pKa of ~10. The NaOH quantitatively deprotonates phenol into water-soluble sodium phenoxide, extracting it entirely into the aqueous layer and leaving the pure unsymmetrical urea in the organic layer.

Workflow step1 Step 1: Reagent Preparation Dissolve Carbamate & Amine in THF step2 Step 2: Base Activation Add DIPEA (1.2 eq) to neutralize system step1->step2 step3 Step 3: Thermal Shift Heat at 60°C for 4-6 hours step2->step3 step4 Step 4: Reaction Monitoring TLC verification of carbamate consumption step3->step4 step5 Step 5: Isolation Aqueous NaOH wash to remove phenol step4->step5

Step-by-step experimental workflow for reproducible phosgene-free urea synthesis.

References

  • European Journal of Organic Chemistry . "Synthesis of unsymmetrical ureas via N-alkyl-O-phenyl carbamates". ResearchGate.[Link]

  • The Journal of Organic Chemistry . "Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates". ACS Publications.[Link]

  • Organic & Biomolecular Chemistry . "TCT-mediated click chemistry for the synthesis of nitrogen-containing functionalities: conversion of carboxylic acids to carbamides, carbamates, carbamothioates, amides and amines". Royal Society of Chemistry.[Link]

Sources

A Guide to Negative Control Experiments: The Case of Phenyl N-(4-methoxyphenyl)carbamate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and biological research, the integrity of experimental data is paramount. Rigorous validation of findings hinges on the appropriate use of controls. This guide provides an in-depth analysis of Phenyl N-(4-methoxyphenyl)carbamate as a negative control, particularly in the context of enzyme inhibition assays. We will explore the rationale for its selection, present a detailed experimental protocol, and offer a comparative framework for its application, empowering researchers to design robust and self-validating experiments.

The Critical Role of a Negative Control

A negative control is an experimental condition where the active variable is not applied, or a component known to be inactive is used. Its purpose is to establish a baseline and account for non-specific effects, ensuring that the observed results are due to the specific intervention being tested. An ideal negative control should be structurally similar to the active compound but devoid of the specific biological activity being investigated. This is where Phenyl N-(4-methoxyphenyl)carbamate serves as an excellent candidate in studies involving active carbamate-based molecules.

Phenyl N-(4-methoxyphenyl)carbamate: A Profile

Phenyl N-(4-methoxyphenyl)carbamate is a stable, crystalline solid with the molecular formula C₁₄H₁₃NO₃[1]. Its synthesis is straightforward, typically involving the reaction of 4-methoxyaniline with phenyl chloroformate in the presence of a base[1].

Chemical and Physical Properties:

PropertyValue
Molecular Weight 243.26 g/mol
Molecular Formula C₁₄H₁₃NO₃
Appearance White to off-white solid
Melting Point 149-152 °C
Solubility Soluble in various organic solvents

Data sourced from various chemical suppliers and databases.

The key to its utility as a negative control lies in its structure. The carbamate functional group is a common "warhead" in many enzyme inhibitors, particularly those targeting serine hydrolases[2]. However, the overall structure of Phenyl N-(4-methoxyphenyl)carbamate lacks the specific and often complex functionalities required for potent and selective binding to the active site of many enzymes.

Rationale for Use as a Negative Control: A Structure-Activity Relationship (SAR) Perspective

The inhibitory potency of carbamates is dictated by their structural complementarity to the enzyme's active site[3]. For many serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH), potent inhibition by carbamates requires specific lipophilic and hydrogen-bonding interactions to correctly position the carbamate for covalent modification of the catalytic serine residue[2][4].

Let's consider a well-characterized FAAH inhibitor, URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester), as a positive control. URB597 possesses a bulky biphenyl group that fits into the lipophilic substrate-binding channel of FAAH, leading to potent inhibition[2]. In contrast, Phenyl N-(4-methoxyphenyl)carbamate is a much simpler molecule. It lacks the extended, lipophilic moieties necessary for high-affinity binding to the active site of enzymes like FAAH. The replacement of a complex O-aryl group with a simple phenyl group has been shown to significantly reduce inhibitor potency[2].

Therefore, while Phenyl N-(4-methoxyphenyl)carbamate contains the carbamate functional group, its simple structure makes it unlikely to exhibit significant inhibitory activity against many enzymes that are targeted by more complex carbamates. This makes it an ideal tool to differentiate between specific, structure-driven inhibition and non-specific effects.

Experimental Protocol: A Fluorescence-Based FAAH Inhibition Assay

This protocol outlines a typical experiment to validate the inactivity of Phenyl N-(4-methoxyphenyl)carbamate in a fluorescence-based FAAH inhibitor screening assay.

Materials:

  • Human recombinant FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Positive Control: A known FAAH inhibitor (e.g., URB597)

  • Negative Control: Phenyl N-(4-methoxyphenyl)carbamate

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation: Prepare stock solutions of the positive control (URB597) and the negative control (Phenyl N-(4-methoxyphenyl)carbamate) in DMSO. Create a dilution series for each compound.

  • Assay Plate Preparation: To the wells of a 384-well plate, add the appropriate volume of each compound dilution. Include wells with DMSO only as a vehicle control.

  • Enzyme Addition: Add diluted human recombinant FAAH to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for any potential interaction between the compounds and the enzyme.

  • Substrate Addition & Reaction Initiation: Add the fluorogenic FAAH substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to FAAH activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to generate dose-response curves and determine IC₅₀ values.

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions (Positive & Negative Controls) Add_Compounds Dispense Compounds to 384-well Plate Compound_Prep->Add_Compounds Enzyme_Prep Prepare FAAH Enzyme Solution Add_Enzyme Add FAAH Enzyme to Wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorogenic Substrate Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Add_Compounds->Add_Enzyme Pre_Incubate Pre-incubate at Room Temperature Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calculate_Inhibition Generate_Curves Generate Dose-Response Curves (Determine IC50) Calculate_Inhibition->Generate_Curves

Caption: Experimental workflow for a fluorescence-based FAAH inhibition assay.

Comparative Data and Expected Outcomes

In the described assay, the expected outcome is that the positive control, URB597, will exhibit potent, dose-dependent inhibition of FAAH, resulting in a low IC₅₀ value. Conversely, Phenyl N-(4-methoxyphenyl)carbamate is expected to show no significant inhibition at comparable concentrations.

Table 1: Hypothetical Comparative Data for FAAH Inhibition

CompoundStructureKey Structural FeaturesExpected IC₅₀ (FAAH)
URB597 (Positive Control) Complex biphenyl groupBulky, lipophilic moiety for high-affinity bindingLow nM range
Phenyl N-(4-methoxyphenyl)carbamate (Negative Control) Simple substituted phenyl groupLacks extensive lipophilic and specific binding motifs> 10 µM (inactive)

This stark difference in activity validates that the assay is specifically detecting the inhibition caused by the structural features of the active compound and that the carbamate group alone is not sufficient for activity.

Logical Framework for Negative Control Selection

The selection of a negative control should be a deliberate and justified process. The following diagram illustrates the logical framework for choosing Phenyl N-(4-methoxyphenyl)carbamate.

G A Need for a Negative Control in a Carbamate Inhibitor Screen B Control should be structurally related to the active compound class (carbamates) A->B C Control should lack the specific biological activity being measured A->C D SAR indicates that simple phenyl carbamates are poor enzyme inhibitors B->D C->D E Phenyl N-(4-methoxyphenyl)carbamate is a simple, stable, and synthetically accessible phenyl carbamate D->E F Conclusion: Phenyl N-(4-methoxyphenyl)carbamate is a suitable negative control E->F

Sources

Independent Verification of Phenyl N-(4-methoxyphenyl)carbamate as an Isocyanate Equivalent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and organic synthesis, the construction of unsymmetrical ureas is a fundamental structural modification. Traditionally, chemists rely on isocyanates (such as 4-methoxyphenyl isocyanate) to achieve this coupling. However, isocyanates are notoriously toxic, highly moisture-sensitive lachrymators that complicate scale-up, storage, and handling.

As a Senior Application Scientist, I prioritize the use of stable, self-contained "isocyanate equivalents." (CAS: 20950-96-3)[1] has emerged as a superior, bench-stable crystalline alternative[2]. This guide objectively compares its performance against traditional isocyanates, details the underlying causality of its reactivity, and provides a self-validating experimental protocol for robust urea synthesis[3].

Mechanistic Causality: The E1cb Pathway

To utilize a reagent effectively, one must understand the causality of its activation. Unlike standard acyl substitution, the aminolysis of phenyl carbamates derived from primary amines does not proceed via a simple tetrahedral intermediate. Instead, it operates through an E1cb (Elimination unimolecular conjugate base) mechanism ()[4].

  • Deprotonation: A mild organic base (e.g., N,N-Diisopropylethylamine, DIPEA) deprotonates the acidic carbamate nitrogen.

  • Elimination: The resulting anion triggers the expulsion of the phenoxide leaving group, generating 4-methoxyphenyl isocyanate in situ[4].

  • Nucleophilic Trapping: The target amine nucleophile immediately attacks the transient isocyanate to form the desired unsymmetrical urea[3].

Scientific Insight: By generating the isocyanate transiently within the reaction matrix, we harness its high electrophilicity without exposing the operator to its hazards. The phenol byproduct is subsequently partitioned into the aqueous phase during basic workup, creating a highly efficient, self-cleaning reaction profile.

Comparative Performance Data

The following table synthesizes the operational and performance metrics of Phenyl N-(4-methoxyphenyl)carbamate versus its direct isocyanate counterpart.

ParameterPhenyl N-(4-methoxyphenyl)carbamate4-Methoxyphenyl Isocyanate
Physical State (RT) Crystalline Solid[2]Liquid / Low-melting solid
Moisture Sensitivity Highly Stable (Benchtop storage)Highly Sensitive (Requires inert atmosphere)
Toxicity Profile Moderate (Skin sensitization)[1]High (Lachrymator, respiratory hazard)
Reaction Efficiency 85–95% (Controlled in situ generation)[3]80–90% (Prone to moisture-induced dimerization)
Purification Strategy Requires basic aqueous wash to remove phenolDirect concentration (if no side-reactions occur)

Experimental Verification: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol for synthesizing an unsymmetrical urea is designed as a self-validating system . Every step includes a physical or chemical checkpoint to confirm causality and success.

Materials Required:
  • Phenyl N-(4-methoxyphenyl)carbamate (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Reaction Setup: Dissolve Phenyl N-(4-methoxyphenyl)carbamate (1.0 equiv) in anhydrous THF (0.2 M concentration) under ambient atmosphere.

    • Causality: THF ensures complete solubility of the crystalline carbamate while remaining inert to the generated isocyanate[3].

  • Activation & Coupling: Add the amine (1.1 equiv) followed by DIPEA (1.5 equiv). Stir the mixture at 50 °C for 4–6 hours.

    • Validation Checkpoint 1: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-active carbamate spot (Rf ~0.4) is entirely consumed and replaced by a lower-Rf urea spot[5].

  • Chemoselective Workup: Dilute the reaction mixture with Ethyl Acetate, then wash vigorously with 1N NaOH (3 x 20 mL).

    • Causality: The E1cb mechanism generates phenol as a stoichiometric byproduct. The 1N NaOH wash (pH > 10) deprotonates the phenol, converting it into water-soluble sodium phenoxide[4].

    • Validation Checkpoint 2: The organic layer should be completely free of phenolic odor. LC-MS of the organic layer will confirm the absence of the phenol mass peak (m/z 93).

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the analytically pure unsymmetrical urea.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the E1cb activation and subsequent urea formation.

G A Phenyl N-(4-methoxyphenyl)carbamate (Stable Precursor) B Base (DIPEA) Deprotonation A->B E1cb Initiation C 4-Methoxyphenyl Isocyanate (In Situ Intermediate) B->C -Phenoxide F Phenol Byproduct (Removed via Wash) B->F Protonation D Amine Nucleophile Addition C->D Nucleophilic Attack E Unsymmetrical Urea (Target Product) D->E Rearrangement

Mechanistic pathway of urea synthesis via phenyl N-(4-methoxyphenyl)carbamate.

References

  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: ACS Omega / PubMed Central (PMC) URL: [Link]

  • Title: Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Supplementary Information: TCT-Mediated Click Chemistry for the Synthesis of Nitrogen-Containing Functionalities Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Safety Operating Guide

phenyl N-(4-methoxyphenyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing end-of-life chemical inventory is just as critical as the synthetic workflows themselves. Phenyl N-(4-methoxyphenyl)carbamate (CAS 20950-96-3) is an organic compound frequently utilized in specialized synthetic applications, including peptide chemistry and drug development. Because it belongs to the carbamate class, its disposal is strictly governed by environmental regulations due to the inherent toxicity of carbamates and their degradation products.

This guide provides the mechanistic rationale and step-by-step logistical frameworks necessary to manage this compound safely, ensuring full compliance with[1].

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the physical and chemical parameters of the target compound.

Table 1: Quantitative Hazard & Property Profile

Property Value Operational Implication
Chemical Name Phenyl N-(4-methoxyphenyl)carbamate Target compound for disposal profiling.
CAS Registry Number 20950-96-3 Required for accurate hazardous waste manifesting[2].
Molecular Formula C14H13NO3 High carbon/nitrogen content dictates incineration[2].
Molecular Weight 243.26 g/mol Determines stoichiometric calculations for spill response[2].
Physical State Solid Dust generation risk; requires HEPA vacuum for spills.

| Chemical Stability | Reactive with strong acids/alkalis | Must be strictly segregated from corrosive waste streams[3]. |

Mechanistic Causality: The Hydrolysis Trap

A common, yet dangerous, misconception in laboratory waste management is that all reactive esters and carbamates can be safely neutralized via in-house alkaline hydrolysis before drain disposal. For phenyl N-(4-methoxyphenyl)carbamate, this approach is a critical safety failure.

When subjected to strong bases (e.g., NaOH or KOH), the carbamate linkage undergoes nucleophilic acyl substitution. While this destroys the original carbamate, it stoichiometrically generates 4-methoxyaniline (p-anisidine) and phenol. 4-Methoxyaniline is a highly toxic, mutagenic amine that readily absorbs through the skin, while phenol is both toxic and corrosive. Because these degradation products are significantly more hazardous than the parent compound, in-lab chemical degradation is strictly prohibited as a final disposal method.

G A Phenyl N-(4-methoxyphenyl)carbamate (Intact Carbamate) B Alkaline Hydrolysis (NaOH / KOH) A->B OH- attack C 4-Methoxyaniline (Highly Toxic Amine) B->C Cleavage D Phenol (Toxic / Corrosive) B->D Cleavage E Carbonate Ion (Benign) B->E Byproduct

Alkaline hydrolysis of phenyl N-(4-methoxyphenyl)carbamate yields highly toxic byproducts.

Standard Operating Procedure (SOP): Waste Management & Disposal

Because in-lab neutralization is unsafe, the EPA mandates for carbamate wastes, which is high-temperature incineration[4]. The following self-validating SOP ensures safe transit from the laboratory bench to the incinerator.

Phase 1: Point-of-Generation Segregation
  • Isolate Waste Streams : Never mix carbamate waste with strong acids, bases, or oxidizing agents, which could trigger uncontrolled decomposition and toxic gas release[3].

  • Solid Waste Collection : Place all unused reagents, contaminated weigh boats, and disposable PPE into a rigid, sealable High-Density Polyethylene (HDPE) container[5].

  • Liquid Waste Collection : If the compound is dissolved in organic solvents (e.g., DMSO or dichloromethane), collect the effluent in a PTFE-lined, solvent-compatible carboy.

Phase 2: Satellite Accumulation Area (SAA) Protocols
  • Secondary Containment : Place all primary waste containers inside secondary containment bins to capture potential leaks.

  • Regulatory Timeline : Hazardous waste must be stored in a designated SAA and transferred to the central accumulation area within [3].

  • Labeling : Affix a hazardous waste tag immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste - Toxic Organic (Contains Phenyl N-(4-methoxyphenyl)carbamate)"[5].

Phase 3: Final Disposition via EHS
  • Broker Handoff : Coordinate with your Environmental Health and Safety (EHS) department or a certified hazardous waste broker.

  • Incineration Mandate : Ensure the waste profile specifies destruction via a RCRA-permitted high-temperature incinerator (>1000°C). The facility must be equipped with acid gas and nitrogen oxide (NOx) scrubbers to safely neutralize combustion byproducts[4].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent dermal exposure and inhalation of particulates.

  • Evacuate and Secure : Immediately clear personnel from the vicinity of the spill.

  • Don Advanced PPE : Upgrade to a P100 respirator and double-glove before approaching the spill zone.

  • Dry Containment : For powder spills, do not sweep dry, as this aerosolizes the toxic dust[5]. Gently cover the powder with damp absorbent pads.

  • Collection : Use a dedicated HEPA-filtered vacuum or carefully scoop the damp material into a hazardous waste bag.

  • Surface Decontamination : Wash the affected surface with a pH-neutral detergent and water. Do not use alkaline cleaners , as they will trigger localized hydrolysis.

  • Waste Profiling : Seal, label, and manifest all cleanup materials as hazardous waste for incineration[5].

Required Personal Protective Equipment (PPE)

Data from related carbamates indicate potential hazards that necessitate stringent safety protocols[5].

Table 2: PPE Specifications & Rationale

PPE Category Specification Mechanistic Rationale
Hand Protection Unlined Nitrile or Neoprene gloves Prevents dermal absorption. Avoid lined gloves as they can absorb chemicals and prolong dermal exposure[5].
Eye Protection Chemical safety goggles (ANSI Z87.1) Protects against corrosive dust and solvent splashes[5].
Body Protection Chemical-resistant lab coat Shields street clothing from microscopic particulate contamination.

| Respiratory | NIOSH N95 or P100 particulate respirator | Required if handling dry powder outside a certified chemical fume hood. |

Sources

Personal protective equipment for handling phenyl N-(4-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of reactive intermediates into complex drug discovery pipelines. Phenyl N-(4-methoxyphenyl)carbamate (CAS: 20950-96-3) is a highly versatile reagent, primarily utilized as an activated building block for the synthesis of complex urea derivatives. Recently, this compound has proven critical in the development of novel, gut-restricted selective JAK1 inhibitors for treating [1]. However, its electrophilic nature—which makes it so useful in amidation reactions—also dictates strict personal protective equipment (PPE) and handling protocols to mitigate skin sensitization and 2[2].

Hazard Profiling & Causality

Before detailing the operational protocols, it is imperative to understand the physicochemical causality behind the hazards associated with this compound:

  • Skin Sensitization (Category 1, H317): The carbamate moiety acts as an electrophile. In biological systems, it can covalently bind to nucleophilic residues on skin proteins (haptenization), triggering an immune-mediated allergic contact dermatitis[2].

  • Aquatic Toxicity (Acute 1, H400): The lipophilic aromatic rings allow the compound to bioaccumulate in aquatic organisms, disrupting cellular membranes and metabolic processes[2].

Required Personal Protective Equipment (PPE)

To establish a self-validating safety system, every piece of PPE must directly address a specific physicochemical risk.

PPE ComponentSpecificationMechanistic Rationale (Causality)
Gloves Double-layered Nitrile (minimum 5 mil thickness)Nitrile provides a robust barrier against fine crystalline powders. Double-gloving ensures structural integrity; if the outer glove is contaminated or micro-punctured, the inner glove prevents dermal haptenization.
Eye Protection ANSI Z87.1 certified chemical splash gogglesPrevents airborne particulates (dust) from dissolving in the aqueous environment of the cornea, which could lead to localized irritation or systemic absorption.
Body Protection Knee-length, fluid-resistant lab coat with fitted cuffsAddresses precautionary statement P272[2]. Fitted cuffs prevent the powder from settling on the forearms, eliminating secondary exposure when leaving the laboratory.
Respiratory N95/P100 particulate respirator (if outside hood)Mitigates inhalation risks (P261)[2]. The compound is a solid powder; inhalation of particulates can lead to respiratory tract sensitization.

Operational Protocol: Urea Synthesis via Amidation

The following step-by-step methodology details the safe handling and reaction setup for synthesizing a urea derivative (e.g., coupling with an amine to form a JAK1 inhibitor intermediate)[1].

Step 1: Reagent Dispensing

  • Action: Weigh the required amount of phenyl N-(4-methoxyphenyl)carbamate using an enclosed analytical balance.

  • Causality: An enclosed balance prevents micro-drafts from aerosolizing the fine powder, minimizing inhalation risk and cross-contamination.

Step 2: Reaction Setup

  • Action: Transfer the reagent to a certified chemical fume hood. In a round-bottom flask, combine the target amine (1.0 eq) and phenyl N-(4-methoxyphenyl)carbamate (1.1 eq) in anhydrous 1,4-dioxane.

  • Action: Add Triethylamine (TEA, 2.0 eq). Heat the mixture to 80 °C for 6 hours[1].

  • Causality: Phenyl N-(4-methoxyphenyl)carbamate is a moderately reactive electrophile. TEA acts as a non-nucleophilic base to deprotonate the incoming amine, increasing its nucleophilicity. 1,4-dioxane provides a high-boiling, polar aprotic medium that solubilizes the reagents, driving the thermodynamically favored expulsion of phenol to form the urea bond.

Step 3: Quenching and Workup

  • Action: Cool the reaction to room temperature and concentrate under reduced pressure. Purify via flash chromatography or precipitation.

  • Causality: Removing the dioxane solvent safely in a rotary evaporator (vented to a cold trap) prevents environmental release (P273)[2].

Spill Response & Disposal Plan

  • Spill Containment: Do NOT use water, as it can spread the hydrophobic powder. Gently cover the spill with damp sand or a commercial chemical absorbent pad to suppress dust generation. Sweep up using non-sparking tools and place in a sealed, labeled hazardous waste container (P391)[2].

  • Disposal: Due to its Acute 1 aquatic toxicity (H400), all contaminated consumables (gloves, wipes, empty vials) and reaction waste must be segregated into solid/liquid hazardous waste streams destined for high-temperature incineration. Never dispose of this compound down the aqueous drain[2].

Workflow Visualization

Below is the logical workflow mapping the handling, reaction, and disposal of phenyl N-(4-methoxyphenyl)carbamate.

G A 1. PPE Donning (Nitrile, Goggles, Coat) B 2. Weighing (Enclosed Balance) A->B Transfer C 3. Reaction Setup (Fume Hood, 80°C) B->C Amidation D 4. Quenching & Workup C->D Cooling E 5. Waste Segregation (Incineration) D->E Disposal

Workflow: Safe handling, reaction amidation, and disposal of phenyl N-(4-methoxyphenyl)carbamate.

References

  • Yue, H., et al. "Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, ACS Publications, 2026. URL: [Link]

  • "phenyl N-(4-methoxyphenyl)carbamate 20950-96-3 wiki." Guidechem.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.